molecular formula C38H77ClNO8P B11932884 14:0 EPC chloride

14:0 EPC chloride

Cat. No.: B11932884
M. Wt: 742.4 g/mol
InChI Key: KWNHEFTXCQPKSD-CZDORXJLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14:0 EPC chloride is a useful research compound. Its molecular formula is C38H77ClNO8P and its molecular weight is 742.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H77ClNO8P

Molecular Weight

742.4 g/mol

IUPAC Name

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

InChI

InChI=1S/C38H77NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2;/h36H,7-35H2,1-6H3;1H/q+1;/p-1/t36-,48?;/m1./s1

InChI Key

KWNHEFTXCQPKSD-CZDORXJLSA-M

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine Chloride (DMEPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (DMEPC) is a cationic derivative of the naturally occurring phospholipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). As a member of the O-alkyl phosphatidylcholine family, DMEPC represents a class of chemically stable, biodegradable lipids with low toxicity.[1] Its unique structural features, including a fixed positive charge on the headgroup, make it a valuable tool in various research and pharmaceutical applications, particularly in the formation of bicelles and as a component of drug and gene delivery systems. This technical guide provides a comprehensive overview of the known properties and methodologies associated with DMEPC.

Core Physicochemical Properties

The defining characteristics of DMEPC are summarized in the table below, providing a clear reference for its physical and chemical attributes.

PropertyValueReference
Molecular Formula C₃₈H₇₇NO₈PCl[1]
Formula Weight 742.447 g/mol [1]
CAS Number 186492-53-5[1]
Purity >99%[1]
Appearance Powder[2]
Storage Temperature -20°C[1]
Melting Point Data not available
Solubility Data not available
Critical Micelle Concentration (CMC) Data not available

Experimental Protocols

Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine (Precursor)

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Myristic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel

  • Methanol

  • Chloroform

  • Ethyl acetate

  • Acetone

Procedure:

  • Preparation of Silica-GPC Complex: A solution of GPC in methanol is added dropwise to silica gel. The mixture is then concentrated under vacuum.[1]

  • Steglich Esterification: The silica-GPC complex is mixed with myristic acid, DCC, and DMAP in chloroform. The reaction mixture is purged with nitrogen, sealed, and heated with stirring.[1]

  • Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The crude product is then purified by sequential recrystallization from ethyl acetate and acetone to yield high-purity DMPC.[1]

Diagram of DMPC Synthesis Workflow:

G cluster_synthesis Synthesis cluster_purification Purification GPC sn-glycero-3-phosphocholine (GPC) Steglich Steglich Esterification GPC->Steglich MyristicAcid Myristic Acid MyristicAcid->Steglich DCC_DMAP DCC / DMAP DCC_DMAP->Steglich Crude Crude DMPC Steglich->Crude Recrystallization Sequential Recrystallization (Ethyl Acetate & Acetone) Crude->Recrystallization PureDMPC High-Purity DMPC Recrystallization->PureDMPC

A flowchart illustrating the synthesis and purification of DMPC.
Characterization Techniques

A suite of analytical methods can be employed to characterize the structure and purity of DMEPC, drawing from established protocols for similar phospholipids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Used to confirm the chemical structure of the lipid, including the presence of the myristoyl chains and the ethyl group on the phosphocholine headgroup.[1]

  • ³¹P NMR: Provides information about the phosphate group environment and can be used to assess purity.[1]

Mass Spectrometry (MS):

  • UPLC-MS/MS and MALDI-TOF MS: These techniques are used to determine the molecular weight and confirm the identity of the synthesized lipid.[1]

Chromatography:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A suitable method for the purity assessment and quantification of cationic lipids that lack a UV chromophore.[3]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Can also be used to determine the purity of the final product.[1]

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperature (Tm) of the lipid, which is a critical parameter for its application in liposomes and other delivery systems.[1]

Diagram of Analytical Workflow:

G cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_thermal Thermal Properties DMEPC DMEPC Sample NMR NMR (¹H, ¹³C, ³¹P) DMEPC->NMR MS Mass Spectrometry (UPLC-MS/MS, MALDI-TOF) DMEPC->MS HPLC HPLC (CAD or ELSD) DMEPC->HPLC DSC DSC DMEPC->DSC

An overview of the analytical techniques for DMEPC characterization.

Applications in Drug and Gene Delivery

Cationic lipids like DMEPC are integral to the development of non-viral vectors for the delivery of therapeutic molecules such as DNA, RNA, and proteins.[4] The positive charge of the lipid facilitates the complexation with negatively charged nucleic acids and enhances the interaction with the negatively charged cell surface, promoting cellular uptake.[5]

Cellular Uptake and Intracellular Trafficking

The cellular uptake of cationic lipid-based nanoparticles is a complex process that can occur through various endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[3][6] Upon internalization, the cationic lipid plays a crucial role in destabilizing the endosomal membrane, which is essential for the release of the therapeutic cargo into the cytoplasm.[5] It is proposed that the interaction between the cationic lipid and anionic lipids in the endosomal membrane can induce the formation of non-bilayer lipid structures, leading to membrane disruption.[7]

Diagram of Cationic Lipid-Mediated Cellular Uptake:

G Lipoplex Cationic Lipid-NA Complex (Lipoplex) CellSurface Cell Surface (Negative Charge) Lipoplex->CellSurface Electrostatic Interaction Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Membrane Destabilization Cytoplasm Cytoplasm Release->Cytoplasm Cargo Therapeutic Cargo (e.g., DNA, RNA) Cytoplasm->Cargo Cargo Release

A simplified pathway of cellular uptake for cationic lipid-nucleic acid complexes.

Interaction with Cellular Signaling Pathways

Cationic lipids are not merely passive delivery vehicles; they can actively engage with and modulate intracellular signaling pathways.[4] The introduction of a high density of positive charges at the cell surface can be interpreted as a danger signal, triggering pro-apoptotic and pro-inflammatory cascades.[1] Understanding the relationship between the specific chemical structure of a cationic lipid and its impact on these signaling pathways is crucial for designing safe and effective delivery systems. While specific signaling pathways directly modulated by DMEPC have not been detailed in the available literature, the general principles of cationic lipid interactions provide a framework for future investigation.

Conclusion

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride is a promising cationic lipid with applications in biophysical research and drug delivery. While a complete physicochemical profile and specific biological interaction data are still emerging, the information available for its parent compound and other cationic lipids provides a strong foundation for its use and further study. The experimental protocols and analytical methods outlined in this guide offer a starting point for researchers and drug development professionals to effectively work with and characterize this versatile molecule. Further research is warranted to fully elucidate its properties and biological activities.

References

An In-depth Technical Guide to 14:0 EPC Chloride: Structure, Characteristics, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) is a synthetic cationic lipid that has garnered significant interest in the fields of drug delivery and biomedical research. Its unique amphiphilic structure, combining a positively charged headgroup with two saturated 14-carbon acyl chains, allows for the formation of stable liposomes and lipid nanoparticles. These structures are capable of encapsulating and delivering a variety of therapeutic molecules, including nucleic acids and small molecule drugs, into cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and key applications of this compound, with a focus on its role in drug delivery systems.

Chemical Structure and Properties

This compound is a derivative of phosphatidylcholine, where the methyl group on the phosphate is replaced by an ethyl group, and both fatty acid chains are myristic acid (14:0). This modification imparts a permanent positive charge to the molecule.

Chemical Name: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride Synonyms: 14:0 EPC (Cl Salt), DMPC-Et CAS Number: 186492-53-5 Molecular Formula: C₃₈H₇₇ClNO₈P Molecular Weight: 742.45 g/mol

The structure of this compound consists of a chiral glycerol backbone. The sn-1 and sn-2 positions are esterified with myristic acid, a saturated fatty acid with 14 carbon atoms. The sn-3 position is linked to a phosphocholine headgroup, which is further modified with an ethyl group, resulting in a quaternary ammonium cation. This positive charge is counterbalanced by a chloride anion.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its function in forming stable and effective drug delivery vehicles. While specific experimental data for 14:0 EPC is limited, the properties of the closely related 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) provide valuable insights.

PropertyValue (or estimate based on DMPC)Reference
Form Powder[1]
Purity >99% (TLC)[1]
Storage Temperature -20°C[1]
Melting Transition Temperature (Tm) ~23-37.6°C (for DMPC)[2][3][4][5]
Solubility Soluble in ethanol[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely involving the esterification of a glycerophosphocholine backbone. A common method for the synthesis of similar phospholipids like DMPC is the Steglich esterification.[3][4][5]

Experimental Protocol: Synthesis of a 1,2-diacyl-sn-glycero-3-phosphocholine (adapted from DMPC synthesis)

This protocol describes the synthesis of a 1,2-diacyl-sn-glycero-3-phosphocholine, which is analogous to the synthesis of this compound. The key difference would be the starting material, which would be sn-glycero-3-ethylphosphocholine instead of sn-glycero-3-phosphocholine.

Materials:

  • sn-glycero-3-ethylphosphocholine

  • Myristic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroform

  • Silica gel

Procedure:

  • Preparation of the Silica-GPC Complex: A solution of sn-glycero-3-ethylphosphocholine in methanol is added dropwise to silica gel. The mixture is then concentrated under vacuum to obtain a dry silica-gpc complex.[5]

  • Steglich Esterification: The silica-gpc complex is suspended in chloroform. Myristic acid, DCC, and DMAP are added to the mixture. The reaction is carried out under an inert atmosphere (e.g., nitrogen) with stirring at a controlled temperature (e.g., 45°C) for an extended period (e.g., 72 hours).[5]

  • Purification: The crude product is purified to remove byproducts and unreacted starting materials. This can be achieved through sequential recrystallization from appropriate solvents like ethyl acetate and acetone.[3][4][5]

  • Characterization: The final product is characterized using various analytical techniques to confirm its structure and purity. These methods include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR): To confirm the chemical structure and identify characteristic peaks of the acyl chains, glycerol backbone, and the ethylphosphocholine headgroup.[4]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.[4]

    • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD): To assess the purity of the final compound.[2][5]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized lipid.[4]

Applications in Drug Delivery

This compound is primarily utilized as a cationic lipid for the formulation of liposomes and lipid nanoparticles for drug delivery. Its positive charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake of the encapsulated therapeutic cargo.

Liposome Formulation

Liposomes are vesicular structures composed of one or more lipid bilayers. Cationic liposomes formulated with this compound can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within the lipid bilayer.

The thin-film hydration method is a widely used technique for preparing liposomes.

Materials:

  • This compound

  • Co-lipids (e.g., cholesterol, DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation: The desired amounts of this compound and any co-lipids are dissolved in an organic solvent (e.g., chloroform) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]

  • Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the hydrophilic drug to be encapsulated. The hydration process is typically carried out above the lipid's phase transition temperature (Tm) with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes. This process yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[7]

  • Purification: Non-encapsulated drug is removed from the liposome suspension using techniques such as dialysis, gel filtration chromatography, or centrifugation.[7]

The resulting liposomes should be characterized for several key parameters:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the liposomes, which influences their stability and interaction with cells.

  • Encapsulation Efficiency: The percentage of the initial drug that is successfully encapsulated within the liposomes. This is often determined by separating the encapsulated from the unencapsulated drug and quantifying the amount of drug in the liposomes.

  • Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Biological Activity and Signaling Pathways

The primary biological activity of this compound in drug delivery is its ability to facilitate the entry of therapeutic molecules into cells. As a cationic lipid, it interacts with the negatively charged components of the cell membrane, such as proteoglycans, leading to cellular uptake.

Cationic Lipid-Mediated Cellular Uptake

The cellular uptake of lipoplexes (complexes of cationic lipids and nucleic acids) or cationic liposomes is a complex process that is thought to occur primarily through endocytosis.

Caption: Generalized pathway for cationic liposome-mediated drug delivery.

The process begins with the electrostatic interaction between the positively charged liposome and the negatively charged cell surface. This interaction triggers one of several endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. Once inside the cell, the liposome is enclosed within an endosome. For the therapeutic cargo to be effective, it must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipids buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.

Potential for Inflammatory and Apoptotic Signaling

It is important to note that cationic lipids can also trigger intracellular signaling pathways that may lead to pro-inflammatory and pro-apoptotic responses. A high density of positive charges on the cell surface can be recognized as a danger signal, potentially activating cascades that are normally initiated by endogenous cationic compounds. This is a critical consideration in the design of cationic lipid-based drug delivery systems, as the balance between transfection efficiency and cytotoxicity must be carefully optimized.

Experimental Workflow for Evaluating In Vitro Efficacy

To assess the efficacy of a this compound-based drug delivery system, a series of in vitro experiments are typically performed.

G Start Formulate 14:0 EPC-based Drug Delivery System Characterize Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Start->Characterize Treatment Treat Cells with Formulation Characterize->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Uptake_Assay Cellular Uptake Assay (e.g., Fluorescence Microscopy, Flow Cytometry) Treatment->Uptake_Assay Efficacy_Assay Therapeutic Efficacy Assay (e.g., Cell Viability, Gene Knockdown) Treatment->Efficacy_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Toxicity_Assay End Data Analysis and Conclusion Uptake_Assay->End Efficacy_Assay->End Toxicity_Assay->End

Caption: Experimental workflow for in vitro evaluation of 14:0 EPC formulations.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined chemical structure and cationic nature make it an effective component of lipid-based drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, and biological interactions is essential for the rational design of novel and effective therapies. The experimental protocols and workflows described in this guide provide a foundation for the successful application of this compound in a research and development setting. Further investigation into the specific biological effects and signaling pathways modulated by this compound will continue to refine its application and enhance its therapeutic potential.

References

The Role of 14:0 EPC Chloride in Advanced Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the effective delivery of active pharmaceutical ingredients (APIs) to their target sites remains a paramount challenge. Cationic lipids have emerged as a pivotal class of excipients in the formulation of non-viral drug delivery systems, particularly for nucleic acids and other challenging molecules. Among these, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) has garnered significant attention. This synthetic, acyl cationic lipid is prized for its biocompatibility, low toxicity, and biodegradability, making it a compelling candidate for clinical and research applications.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound in drug delivery, supported by experimental protocols and quantitative data.

Physicochemical Properties of this compound

This compound is a derivative of phosphatidylcholine, a major component of biological membranes. Its structure features two myristoyl (14:0) fatty acid chains, a glycerol backbone, and a positively charged ethylphosphocholine headgroup. This amphipathic nature is central to its function in forming lipid bilayers.

PropertyValueReference
Chemical Name 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride
Synonyms 14:0 EPC (Cl Salt)
CAS Number 186492-53-5
Molecular Formula C38H77NO8PCl
Molecular Weight 742.45 g/mol
Form Powder
Storage Temperature -20°C

Mechanism of Action in Drug Delivery

The primary mechanism of action of this compound in drug delivery revolves around its ability to form cationic liposomes. These liposomes serve as vesicles to encapsulate and transport therapeutic payloads. The process can be delineated into several key stages:

  • Liposome Formulation and Drug Encapsulation: this compound, often in combination with helper lipids like cholesterol and neutral phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), self-assembles into a lipid bilayer in an aqueous environment.[3] The positively charged surface of these liposomes facilitates the encapsulation of negatively charged molecules, such as DNA and RNA, through electrostatic interactions, forming what are known as "lipoplexes". Hydrophobic drugs can be entrapped within the lipid bilayer, while hydrophilic drugs are encapsulated in the aqueous core.

  • Cellular Interaction and Uptake: The net positive charge of 14:0 EPC-containing liposomes promotes interaction with the negatively charged proteoglycans on the surface of cell membranes.[4] This electrostatic attraction enhances the likelihood of cellular uptake, which primarily occurs through endocytosis.[5]

  • Endosomal Escape: Following endocytosis, the liposome-drug complex is enclosed within an endosome. For the therapeutic agent to exert its effect, it must be released from the endosome into the cytoplasm. The cationic nature of 14:0 EPC is thought to play a crucial role in this "endosomal escape." It is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures that facilitate the release of the encapsulated drug into the cytosol.[6]

  • Intracellular Drug Release: Once in the cytoplasm, the drug can be released from the liposome through various mechanisms, including diffusion across the lipid bilayer or destabilization of the liposome structure due to the intracellular environment. The released drug is then free to engage with its molecular target.

Quantitative Data on this compound Formulations

The physicochemical characteristics of liposomes are critical determinants of their in vivo performance. The following table summarizes characterization data for a lipid nanoparticle (LNP) formulation containing 14:0 EPC for DNA delivery.

Formulation CompositionDNA LoadingCharge Ratio (+/-)Particle Size (nm)Polydispersity Index (PDI)
50:10:38.5:1.5 (EPC(14:0):DSPC:Cholesterol:PEG-lipid)2.9%91510.11

Data sourced from a study by Michael Weiwei Meanwell, University of British Columbia, 2014.[3]

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.[7]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • Helper lipids (e.g., DSPC, Cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension can be downsized by sonication using a bath or probe tip sonicator, or by extrusion.[4]

    • For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9]

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter for drug delivery systems. It is the percentage of the drug that is successfully entrapped within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

  • Appropriate buffer for elution

  • Spectrophotometer or other analytical instrument for drug quantification

Procedure:

  • Separate the encapsulated drug from the unencapsulated (free) drug using size exclusion chromatography. The larger liposomes will elute first, followed by the smaller, free drug molecules.[10]

  • Collect the fraction containing the liposomes.

  • Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol) or a detergent.

  • Quantify the amount of drug in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Study

This protocol assesses the rate at which the encapsulated drug is released from the liposomes over time.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at 37°C)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizing the Process: Diagrams

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

G cluster_formulation Liposome Formulation This compound This compound Thin Film Hydration Thin Film Hydration This compound->Thin Film Hydration Helper Lipids Helper Lipids Helper Lipids->Thin Film Hydration API (Drug) API (Drug) API (Drug)->Thin Film Hydration Organic Solvent Organic Solvent Organic Solvent->Thin Film Hydration Sizing (Extrusion/Sonication) Sizing (Extrusion/Sonication) Thin Film Hydration->Sizing (Extrusion/Sonication) MLVs Drug-Loaded Cationic Liposome Drug-Loaded Cationic Liposome Sizing (Extrusion/Sonication)->Drug-Loaded Cationic Liposome ULVs

Caption: Workflow for the preparation of drug-loaded cationic liposomes using this compound.

G cluster_cell Target Cell cluster_endosome Endosome Cell Membrane Cell Membrane Endosomal Lumen Endosomal Lumen Cell Membrane->Endosomal Lumen Endocytosis Cytoplasm Cytoplasm Drug Release Drug Release Cytoplasm->Drug Release Endosomal Membrane Endosomal Membrane Endosomal Lumen->Endosomal Membrane Membrane Fusion/Destabilization Endosomal Membrane->Cytoplasm Endosomal Escape Cationic Liposome Cationic Liposome Cationic Liposome->Cell Membrane Electrostatic Interaction Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Cellular uptake and intracellular trafficking of this compound-based liposomes.

Conclusion

This compound is a valuable asset in the field of drug delivery, offering a versatile platform for the formulation of cationic liposomes. Its favorable safety profile and efficiency in encapsulating and delivering a range of therapeutic agents underscore its potential. A thorough understanding of its mechanism of action, from liposome formation to intracellular drug release, is essential for the rational design and optimization of novel drug delivery systems. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to harness the full potential of this compound in their endeavors. Further research to expand the quantitative dataset for various drug classes and formulations will continue to refine our understanding and application of this promising cationic lipid.

References

14:0 EPC chloride role as a synthetic cationic lipid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 14:0 EPC Chloride: A Synthetic Cationic Lipid for Drug Delivery

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound), a member of the O-alkyl phosphatidylcholines class, is a synthetic cationic lipid increasingly utilized in the field of drug delivery.[1][2] As one of the first chemically stable triesters derived from biological lipid structures, 14:0 EPC is composed of biological metabolites linked by ester bonds, rendering it biodegradable and associated with low toxicity.[1][2][3] Its fixed positive charge, conferred by the ethylphosphocholine headgroup, facilitates the encapsulation and delivery of anionic therapeutic payloads such as nucleic acids (DNA, mRNA, siRNA).[4] This guide provides a comprehensive overview of the physicochemical properties, formulation strategies, experimental protocols, and biological activities of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReferences
Chemical Name 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride[2]
Synonyms 14:0 EPC (Cl Salt), DMEPC[6]
Molecular Formula C38H77NO8PCl[3]
Molecular Weight 742.45 g/mol
Purity >99%[3]
Storage Temperature -20°C[3]
Melting Transition Temperature (Tm) Estimated to be similar to DMPC (23°C)[5]

Formulation and Characterization of 14:0 EPC-Containing Nanoparticles

14:0 EPC is a versatile cationic lipid that can be incorporated into various nanoparticle formulations, most notably liposomes and lipid nanoparticles (LNPs), for the delivery of a wide range of therapeutic agents.

Lipid Nanoparticle (LNP) Formulations for Nucleic Acid Delivery

A prominent application of 14:0 EPC is in the formulation of LNPs for the delivery of RNA. A specific formulation has been detailed in a recent patent application for lung delivery of mRNA.[7] This formulation highlights the role of 14:0 EPC as a permanently cationic lipid in a multi-component system.

ComponentMolar Percentage (%)Role
4A3-SC7~19%Ionizable Cationic Lipid
14:0 EPC ~20% Permanently Cationic Lipid
DOPE~19%Helper Lipid
Cholesterol~39%Stabilizer
DMG-PEG~3.8%PEGylated Lipid (for stability and circulation)
Lipid to RNA (w/w) ratio ~30

Reference:[7]

Liposomal Formulations for Small Molecule Delivery

While specific data for 14:0 EPC in small molecule delivery is limited, studies on the closely related DMPC (14:0 PC) provide valuable insights into the impact of formulation parameters on drug encapsulation and release. The inclusion of cholesterol is a key factor in modulating the properties of liposomes.

The following table, adapted from studies on fluoxetine-loaded liposomes, illustrates the effect of cholesterol content on the encapsulation efficiency and release of a model drug from liposomes containing a 14-carbon chain phospholipid.

Main Lipid:Cholesterol (molar ratio)Encapsulation Efficiency (%)Cumulative Release after 48h (%)
90:1069.5 ± 2.128.4 ± 2.1
75:2572.5 ± 1.134.0 ± 4.7
60:4080.1 ± 1.844.1 ± 1.6

Adapted from:[8]

Experimental Protocols

Synthesis of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC)

The synthesis of 14:0 EPC can be achieved through a multi-step process, with a key step being the esterification of the glycerol backbone with myristic acid. A general approach, based on the synthesis of similar phospholipids like DMPC, involves the Steglich esterification.[5][9]

Protocol: Steglich Esterification for Phospholipid Synthesis

  • Reactants: sn-glycero-3-phosphocholine (GPC), myristic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

  • Reaction: The reactants are mixed in a suitable organic solvent (e.g., chloroform).

  • Purification: The crude product is purified using techniques such as column chromatography or sequential recrystallization to remove byproducts like dicyclohexylurea (DCU).[5][9]

Synthesis_Workflow GPC sn-glycero-3-phosphocholine (GPC) Reaction Steglich Esterification in Chloroform GPC->Reaction MyristicAcid Myristic Acid MyristicAcid->Reaction DCC_DMAP DCC / DMAP DCC_DMAP->Reaction CrudeProduct Crude 14:0 EPC Reaction->CrudeProduct Purification Purification (Column Chromatography or Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Synthesis workflow for this compound.
Preparation of 14:0 EPC-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[10]

Protocol: Thin-Film Hydration

  • Lipid Dissolution: Dissolve 14:0 EPC and other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the Tm of the lipid with the highest Tm in the formulation.

  • Sizing: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.

Liposome_Preparation_Workflow Start Start Dissolve Dissolve 14:0 EPC and other lipids in organic solvent Start->Dissolve Evaporate Evaporate solvent to form a thin lipid film Dissolve->Evaporate Hydrate Hydrate lipid film with aqueous buffer Evaporate->Hydrate MLVs Formation of Multilamellar Vesicles (MLVs) Hydrate->MLVs Size Sizing (Sonication or Extrusion) MLVs->Size ULVs Formation of Unilamellar Vesicles (ULVs) Size->ULVs End End ULVs->End Signaling_Pathway cluster_nfkb Unaffected Pathway EPC14_Lipo 14:0 EPC Liposome DC Dendritic Cell (DC) EPC14_Lipo->DC Upregulation Upregulation of CD80 & CD86 DC->Upregulation NF-κB Independent NFkB NF-κB Pathway ImmuneResponse Enhanced Adaptive Immune Response Upregulation->ImmuneResponse TNFa TNF-α Secretion

References

Navigating the Biological Landscape of 14:0 EPC Chloride: An In-depth Technical Guide on Biodegradability and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride) is a cationic lipid of significant interest in the pharmaceutical sciences, particularly for its role in the formation of liposomes for advanced drug delivery systems. While generally recognized for its favorable characteristics of being biodegradable and possessing low toxicity, a deep dive into the quantitative data and mechanistic understanding of these properties is essential for its safe and effective application. This technical guide provides a comprehensive overview of the current knowledge on the biodegradability and toxicity of this compound and structurally related cationic lipids. It outlines standardized experimental protocols for assessing these endpoints and visualizes the key signaling pathways implicated in the cellular response to cationic lipids. A notable gap in the existing literature is the absence of specific quantitative biodegradability and in-vivo toxicity data for this compound according to standardized OECD guidelines. This paper underscores the need for further research to fill these critical data gaps.

Biodegradability

The biodegradability of lipid-based drug delivery components is a critical factor in their clinical translation, ensuring they do not persist in the body and cause long-term adverse effects.

General Overview

Cationic lipids, including this compound, are generally considered to be biodegradable.[1][2][3] The ester linkages in the glycerophospholipid backbone are susceptible to enzymatic hydrolysis by phospholipases, which are ubiquitous in biological systems. A related compound, O-ethylphosphatidylcholine, has been shown to be hydrolyzed by phospholipase A2 in vitro and is metabolized by cells with a half-life of a few days.

Quantitative Biodegradability Data

A comprehensive search of the scientific literature did not yield any studies that have specifically quantified the biodegradability of this compound using standardized methods such as the OECD 301 series for ready biodegradability. While the qualitative description of being "biodegradable" is prevalent, quantitative data such as percentage degradation over a specific timeframe is not publicly available.

For context, the biodegradability of other cationic lipids used in drug delivery, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), has been investigated. DOTAP, which also contains ester bonds, is considered biodegradable, a feature that contributes to its lower toxicity profile compared to ether-linked cationic lipids like DOTMA.

Table 1: Summary of Biodegradability Data for Cationic Lipids (Analog Data)

CompoundBiodegradation Test MethodResultCitation
O-ethylphosphatidylcholineIn vitro enzymatic assay (Phospholipase A2)HydrolyzedNot available
O-ethylphosphatidylcholineCell culture metabolismHalf-life of a few daysNot available
DOTAPNot specifiedConsidered biodegradable[4]
Experimental Protocol: OECD 301 Ready Biodegradability

To address the existing data gap, the following experimental approach, based on the OECD 301 guidelines, is recommended for assessing the ready biodegradability of this compound.

Objective: To determine the ready biodegradability of this compound in an aerobic aqueous medium.

Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms. The degradation of the substance is followed by measuring the consumption of oxygen or the production of carbon dioxide over a 28-day period.

Recommended Test Method: OECD 301F (Manometric Respirometry Test) is suitable for water-soluble and insoluble compounds.

Methodology:

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent if necessary, ensuring the solvent itself is not toxic to the microorganisms and does not significantly contribute to oxygen demand.

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source. The inoculum should be fresh and properly acclimatized.

  • Test Vessels: Set up manometric respirometry bottles containing the mineral medium, the inoculum, and the test substance at a concentration typically between 2 and 10 mg/L.

  • Controls:

    • Blank control: Inoculum and mineral medium only (to measure endogenous respiration).

    • Reference control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity control: Test substance plus the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Incubate the sealed bottles in the dark at a constant temperature (20 ± 1 °C) with continuous stirring for 28 days.

  • Measurement: Monitor the oxygen consumption in each bottle over the 28-day period using a respirometer.

  • Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of this compound. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Workflow for Biodegradability Testing

G cluster_prep Preparation cluster_setup Test Setup (OECD 301F) cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Mineral Medium D Test Vessels: Medium + Inoculum + Test Substance A->D E Blank Control: Medium + Inoculum A->E F Reference Control: Medium + Inoculum + Sodium Benzoate A->F G Toxicity Control: Medium + Inoculum + Test Substance + Sodium Benzoate A->G B Acclimatize Inoculum (Activated Sludge) B->D B->E B->F B->G C Prepare Test Substance (this compound) C->D C->G H Incubate for 28 days (20°C, dark, stirred) D->H E->H F->H G->H I Monitor Oxygen Consumption H->I J Calculate % Biodegradation I->J K Assess 'Ready Biodegradability' J->K G start Start: Select Dose Level (e.g., 300 mg/kg) dose1 Dose 1 Animal start->dose1 observe1 Observe for 48h dose1->observe1 decision1 Outcome? observe1->decision1 survived Survived decision1->survived No Toxicity died Died or Moribund decision1->died Toxicity dose4 Dose 4 More Animals at Same Level survived->dose4 dose_lower Dose New Animal at Lower Level (e.g., 50 mg/kg) died->dose_lower end_died Mortality: Classify Toxicity dose_lower->end_died observe4 Observe for 14 days dose4->observe4 end_survived No Mortality: Classify as Low Toxicity observe4->end_survived G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 EPC This compound EPC->TLR2 Activation NLRP3 NLRP3 Inflammasome EPC->NLRP3 Activation (via ROS) TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I NF-κB/IκB IKK->NFkB_I Phosphorylation of IκB NFkB NF-κB (active) NFkB_I->NFkB Release NFkB_N NF-κB NFkB->NFkB_N Translocation Casp1 Caspase-1 NLRP3->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β (active) ProIL1b->IL1b Secretion Gene Pro-inflammatory Gene Transcription NFkB_N->Gene Gene->ProIL1b Translation G cluster_cell Cell cluster_mito Mitochondria cluster_cyto Cytoplasm EPC This compound Membrane Cell Membrane Interaction EPC->Membrane ROS ROS Production Membrane->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Formation Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

The Influence of Chloride Ions on the Self-Assembly of 14:0 EPC into Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC or DMPC) into liposomes, with a specific focus on the role of chloride ions in this process. This document details the underlying mechanisms, experimental protocols for preparation and characterization, and quantitative data on the physicochemical properties of the resulting liposomes.

Introduction: The Role of Ions in Liposome Formation

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are fundamental structures in drug delivery and biomedical research. The self-assembly of phospholipids like 14:0 EPC in aqueous solutions is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic lipid tails and water molecules. While this process is inherent to the amphipathic nature of the lipids, the composition of the aqueous medium, particularly the presence of ions, can significantly influence the characteristics of the resulting liposomes.

Chloride (Cl⁻), a ubiquitous anion in biological systems and a common component of buffer solutions, plays a nuanced role in the formation and stability of phosphocholine-based liposomes. While not directly incorporated into the lipid structure, chloride ions, along with their counter-ions (e.g., sodium, Na⁺), modulate the electrostatic environment at the lipid-water interface, thereby affecting the packing of phospholipid molecules, the surface charge of the liposomes, and their overall stability. Understanding these interactions is critical for the rational design and formulation of liposomal drug delivery systems with desired physicochemical properties.

Mechanism of 14:0 EPC Self-Assembly and the Influence of Chloride

The self-assembly of 14:0 EPC into liposomes is a thermodynamically driven process. In an aqueous environment, the hydrophobic acyl chains of the DMPC molecules aggregate to minimize their exposure to water, while the hydrophilic phosphocholine headgroups orient towards the aqueous phase. This arrangement leads to the formation of bilayer sheets that spontaneously close to form spherical liposomes.

The presence of chloride ions, typically from salts like sodium chloride (NaCl), influences this process through several mechanisms:

  • Counterion Screening: The zwitterionic phosphocholine headgroup of DMPC has both a negatively charged phosphate group and a positively charged choline group. While electrically neutral overall, these charges create a dipole at the membrane surface. In the presence of an electrolyte like NaCl, Na⁺ ions can be attracted to the phosphate region, while Cl⁻ ions accumulate at the membrane surface, effectively screening the surface charges.[1][2] This screening effect can reduce the electrostatic repulsion between the headgroups, allowing for tighter packing of the lipid molecules.

  • Alteration of Hydration Layer: Ions in the aqueous solution can alter the structure of the water molecules in the hydration layer surrounding the lipid headgroups. This can impact the intermolecular interactions between lipid molecules and influence the fluidity and stability of the resulting bilayer.

  • Influence on Vesicle Fusion: High concentrations of salts can promote the fusion of smaller vesicles into larger ones.[3] This is attributed to the reduction of the electrostatic barrier between approaching vesicles due to charge screening.

The following diagram illustrates the proposed influence of sodium and chloride ions on the DMPC lipid membrane during self-assembly.

G Proposed Influence of NaCl on DMPC Liposome Self-Assembly cluster_0 Aqueous Phase (NaCl Solution) cluster_1 DMPC Bilayer cluster_2 Interfacial Interactions cluster_3 Resulting Liposome Properties Na Na+ DMPC Hydrophilic Headgroup (Phosphocholine) Hydrophobic Tails (Myristoyl Chains) Na->DMPC:head Electrostatic Attraction Interaction4 Altered hydration layer Na->Interaction4 Cl Cl- Cl->DMPC:head Electrostatic Attraction Cl->Interaction4 Interaction1 Na+ associates with negatively charged phosphate group Interaction2 Cl- accumulates near positively charged choline group Interaction3 Charge screening reduces headgroup repulsion Interaction1->Interaction3 Interaction2->Interaction3 Properties Tighter lipid packing Modified surface charge Altered size and stability Interaction3->Properties Interaction4->Properties

Caption: Influence of NaCl on DMPC Liposome Formation.

Quantitative Data on Liposome Characteristics

The following tables summarize quantitative data on the physicochemical properties of DMPC liposomes prepared in the presence of sodium chloride.

Table 1: Effect of NaCl Concentration on DMPC Liposome Size and Polydispersity Index (PDI)

NaCl Concentration (mM)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
0 (in water)~100-200~0.1-0.3[4]
10~100-110~0.1-0.2[3]
50May show slight increase in sizeVariable[5]
150 (PBS)~100-150~0.1-0.2[6]
>500Significant increase in size due to aggregation>0.5[4]

Table 2: Effect of NaCl Concentration on DMPC Liposome Zeta Potential

NaCl Concentration (mM)Zeta Potential (mV)Reference
0 (in water)-2 to -5 (near neutral)[5]
10Slightly more negative than in water[5]
50Approaches zero[5]
100Close to zero[5]

Table 3: Effect of Ions on the Main Phase Transition Temperature (Tm) of DMPC Liposomes

Ion ConcentrationMain Phase Transition Temperature (Tm) (°C)Reference
Pure Water~23-24[7]
150 mM NaCl + 20 mM MgCl₂23.6[8]
Increasing monovalent cations (e.g., Na⁺, K⁺)Can slightly lower Tm[9]
Divalent cations (e.g., Ca²⁺, Mg²⁺)Can increase Tm[9]

Experimental Protocols

Detailed methodologies for the preparation and characterization of 14:0 EPC (DMPC) liposomes are provided below.

Liposome Preparation by Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized.[10][11]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl with desired NaCl concentration)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Procedure:

  • Dissolve a known amount of DMPC in the organic solvent in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept above the phase transition temperature of DMPC (~24°C). This will create a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydrate the dry lipid film by adding the aqueous hydration buffer (pre-heated to a temperature above the Tm of DMPC).

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of MLVs.

  • For a more uniform size distribution, the resulting liposome suspension can be downsized by sonication or extrusion.

The following diagram outlines the workflow for the thin-film hydration method.

G Liposome Preparation via Thin-Film Hydration start Start: DMPC Powder dissolve 1. Dissolve DMPC in Organic Solvent start->dissolve evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Dry Lipid Film (High Vacuum) evaporate->dry hydrate 4. Hydration with Aqueous Buffer (containing Cl-) dry->hydrate agitate 5. Agitation/Vortexing hydrate->agitate mlv Formation of Multilamellar Vesicles (MLVs) agitate->mlv downsize 6. (Optional) Downsizing: Sonication or Extrusion mlv->downsize end End: Liposome Suspension mlv->end Without downsizing suv_luv Formation of Small/Large Unilamellar Vesicles (SUVs/LUVs) downsize->suv_luv suv_luv->end

Caption: Workflow for Liposome Preparation.

Liposome Characterization

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It also allows for the determination of the zeta potential, which is an indicator of the surface charge and stability of the liposomes.[12][13][14][15][16]

Materials:

  • Liposome suspension

  • Appropriate buffer for dilution (e.g., 10 mM NaCl)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes (for size measurement)

  • Folded capillary cells (for zeta potential measurement)

Procedure for Size Measurement:

  • Dilute the liposome suspension with the appropriate buffer to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, viscosity of the dispersant).

  • Perform the measurement to obtain the intensity-weighted size distribution, mean hydrodynamic diameter, and PDI.

Procedure for Zeta Potential Measurement:

  • Dilute the liposome sample in a low conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration.[17]

  • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Set the instrument parameters (e.g., temperature, dielectric constant of the dispersant).

  • Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.[18][19][20][21][22]

Materials:

  • Liposome suspension

  • TEM grids (e.g., formvar/carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

Procedure (Negative Staining):

  • Place a drop of the diluted liposome suspension onto a TEM grid.

  • Allow the liposomes to adsorb for a few minutes.

  • Wick away the excess liquid with a piece of filter paper.

  • Apply a drop of the negative staining agent to the grid for a few minutes.

  • Remove the excess stain with filter paper.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope.

DSC is used to measure the thermotropic phase behavior of the lipid bilayers, specifically the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase.[23][24][25][26][27]

Materials:

  • Concentrated liposome suspension

  • DSC instrument

  • Hermetic aluminum pans

Procedure:

  • Accurately weigh a small amount of the concentrated liposome suspension into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected Tm of DMPC.

  • Record the heat flow as a function of temperature to obtain a thermogram. The peak of the endothermic transition corresponds to the Tm.

The following diagram illustrates the general workflow for liposome characterization.

G Liposome Characterization Workflow cluster_dls Dynamic Light Scattering (DLS) cluster_tem Transmission Electron Microscopy (TEM) cluster_dsc Differential Scanning Calorimetry (DSC) liposome_suspension Liposome Suspension dls_size Size Measurement liposome_suspension->dls_size dls_zeta Zeta Potential Measurement liposome_suspension->dls_zeta tem_morphology Morphology & Lamellarity liposome_suspension->tem_morphology dsc_phase Phase Transition Analysis liposome_suspension->dsc_phase node_size Hydrodynamic Diameter (nm) Polydispersity Index (PDI) dls_size->node_size node_zeta Zeta Potential (mV) dls_zeta->node_zeta node_morphology Vesicle Shape Size Confirmation Lamellarity tem_morphology->node_morphology node_phase Main Phase Transition Temperature (Tm) dsc_phase->node_phase

Caption: Liposome Characterization Workflow.

Conclusion

The self-assembly of 14:0 EPC into liposomes is a robust process that can be significantly modulated by the ionic environment. Chloride ions, in conjunction with their counter-ions, influence the electrostatic interactions at the lipid bilayer surface, leading to changes in lipid packing, vesicle size, and surface charge. A thorough understanding of these effects, coupled with standardized experimental protocols for liposome preparation and characterization, is essential for the development of stable and effective liposomal formulations for various biomedical applications. This guide provides a foundational framework for researchers and drug development professionals working in this field.

References

An In-depth Technical Guide to the Ethylphosphocholine Head Group in 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC), a cationic lipid increasingly utilized in drug delivery and biomedical research. The focus is on the unique characteristics imparted by its ethylphosphocholine head group, with detailed data, experimental protocols, and an exploration of its biological interactions.

Core Concepts: Understanding 14:0 EPC and its Ethylphosphocholine Head Group

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) is a synthetic cationic phospholipid.[1] Structurally, it consists of a glycerol backbone esterified with two myristic acid chains (14 carbons each) at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position, which is further ethylated. This ethylation confers a permanent positive charge to the phosphate group, classifying 14:0 EPC as a cationic lipid.[2] This positive charge is a key determinant of its function, particularly in its interaction with negatively charged biological molecules like nucleic acids.

The ethylphosphocholine head group distinguishes 14:0 EPC from its non-ethylated counterpart, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). This modification significantly influences the lipid's physicochemical properties and its behavior in biological systems. O-alkyl phosphatidylcholines, such as 14:0 EPC, are noted for being chemically stable tri-esters of biological lipid structures and were among the first cationic derivatives of phospholipids composed entirely of biological metabolites linked with ester bonds.[2] These lipids are characterized by their low toxicity and biodegradability.[1]

Physicochemical Properties of 14:0 EPC

Quantitative data for 14:0 EPC and its non-ethylated analog, DMPC, are summarized below. These parameters are critical for designing lipid-based formulations and predicting their in vivo behavior.

Property14:0 EPC (Chloride Salt)1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)References
Molecular Formula C₃₈H₇₇NO₈PClC₃₆H₇₂NO₈P[1]
Molecular Weight 742.447 g/mol 677.9 g/mol [1]
CAS Number 186492-53-518194-24-6[1]
Physical State PowderSolid[1]
Storage Temperature -20°C-20°C[1]
Phase Transition Temperature (Tm) Not explicitly found for 14:0 EPC.24°C[3]
Critical Micelle Concentration (CMC) Not explicitly found for 14:0 EPC. For C14-chain cationic surfactants, it is in the millimolar range.Not applicable (forms bilayers)[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 14:0 EPC and its formulation into liposomes for transfection applications.

The synthesis of 14:0 EPC can be achieved in a two-step process: first, the synthesis of the DMPC backbone, followed by the ethylation of the phosphocholine head group.

Step 1: Synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

This procedure is adapted from a general method for synthesizing 1,2-diacyl-sn-glycero-3-phosphocholines.[5][6]

  • Materials: sn-glycero-3-phosphocholine (GPC), myristic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), chloroform, methanol, silica gel.

  • Procedure:

    • Prepare a silica-GPC complex by dissolving GPC in methanol and adding it dropwise to silica gel. Concentrate the mixture under vacuum.

    • In a reaction flask, combine the silica-GPC complex, myristic acid, DCC, and DMAP in chloroform.

    • Purge the flask with nitrogen, seal, and heat at approximately 45°C with stirring for 72 hours.

    • After the reaction, filter the mixture to remove the silica and by-products.

    • Purify the crude DMPC using column chromatography on silica gel with a chloroform/methanol gradient.

    • Evaporate the solvent to obtain pure DMPC.

Step 2: Ethylation of DMPC to form 14:0 EPC

This one-step reaction is based on the ethylation of phosphatidylcholines.[2]

  • Materials: Purified DMPC, ethyl trifluoromethanesulfonate (ethyl triflate), a suitable organic solvent (e.g., chloroform).

  • Procedure:

    • Dissolve the purified DMPC in the organic solvent in a reaction vessel.

    • Add ethyl trifluoromethanesulfonate to the solution.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, purify the 14:0 EPC by silica gel chromatography to remove any unreacted DMPC and by-products.

    • The final product can be obtained as a chloride salt by an ion exchange step if desired.

The thin-film hydration method followed by extrusion is a common technique for preparing unilamellar liposomes.[7][8]

  • Materials: 14:0 EPC, co-lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or cholesterol), chloroform, phosphate-buffered saline (PBS), mini-extruder, polycarbonate membranes (e.g., 100 nm pore size).

  • Procedure:

    • Dissolve 14:0 EPC and the co-lipid (a common molar ratio is 1:1) in chloroform in a round-bottom flask.

    • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

    • For size homogenization, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder to form small unilamellar vesicles (SUVs).

    • The resulting liposome solution can be stored at 4°C.

This is a general protocol for transfecting mammalian cells with plasmid DNA using cationic liposomes. Optimization for specific cell types and nucleic acids is recommended.

  • Materials: 14:0 EPC liposomes, plasmid DNA, serum-free cell culture medium (e.g., Opti-MEM), complete cell culture medium, mammalian cells.

  • Procedure:

    • Seed the cells in a multi-well plate and grow to 70-90% confluency.

    • In a sterile tube, dilute the plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the 14:0 EPC liposome suspension in serum-free medium.

    • Combine the diluted DNA and diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-DNA complexes).

    • Wash the cells with serum-free medium.

    • Add the lipoplex-containing medium to the cells and incubate for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation, replace the transfection medium with fresh complete culture medium.

    • Assay for gene expression at an appropriate time point (e.g., 24-72 hours post-transfection).

The Ethylphosphocholine Head Group: A Comparative Analysis

The addition of an ethyl group to the phosphate of the phosphocholine head group has several important consequences for the lipid's properties and function.

  • Permanent Cationic Charge: The ethylation of the phosphate group results in a permanent positive charge that is independent of pH. This is in contrast to ionizable cationic lipids, whose charge is pH-dependent. This permanent positive charge facilitates strong electrostatic interactions with negatively charged molecules like DNA and RNA, which is crucial for the formation of lipoplexes used in gene delivery.

  • Membrane Properties: The size and hydration of the head group influence the packing of lipids in a bilayer. While direct comparative studies on the biophysical properties of 14:0 EPC versus DMPC are limited, studies on other phospholipids have shown that modifications to the head group can alter membrane fluidity, phase transition temperature, and permeability.[9] For instance, the smaller head group of phosphatidylethanolamine (PE) compared to phosphatidylcholine (PC) leads to tighter packing and a higher phase transition temperature.[10] The addition of the ethyl group to the phosphocholine head group may subtly alter its hydration and steric hindrance, potentially affecting membrane properties.

  • Biological Interactions: The permanent positive charge of the ethylphosphocholine head group enhances the interaction of liposomes with the negatively charged cell surface, promoting cellular uptake.[11] Some studies suggest that cationic lipids with ethylphosphocholine head groups can be more potent in stimulating immune cells compared to those with other cationic head groups. This suggests that the specific chemistry of the head group, beyond just its charge, plays a role in its biological activity.

Signaling Pathways and Cellular Fate

The interaction of 14:0 EPC-containing liposomes with cells can trigger various cellular responses and signaling cascades.

Cationic liposomes, including those formulated with 14:0 EPC, are primarily internalized by cells through endocytosis.[11][12] The specific endocytic pathway can vary depending on the cell type and the overall formulation of the liposome but can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14]

  • Workflow for Liposome Uptake:

    Liposome Uptake liposome 14:0 EPC Liposome cell_membrane Cell Membrane liposome->cell_membrane Binding endosome Early Endosome cell_membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation release Cargo Release endosome->release Endosomal Escape lysosome->release Degradation & Potential Release cytoplasm Cytoplasm release->cytoplasm

    Cellular uptake and intracellular fate of 14:0 EPC liposomes.

Once inside the cell, the liposomes are trafficked through the endosomal pathway. For effective drug or gene delivery, the encapsulated cargo must escape the endosome before it fuses with the lysosome, where enzymatic degradation would occur. The cationic nature of 14:0 EPC is thought to facilitate endosomal escape through the "proton sponge" effect or by destabilizing the endosomal membrane.

Cationic lipids are not merely passive delivery vehicles; they can actively modulate intracellular signaling pathways.[5][7][15] While specific studies on 14:0 EPC are limited, research on other cationic lipids and related molecules provides insights into potential mechanisms.

  • Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Cationic lipids have been shown to activate PKC and MAPK signaling cascades.[16][17] These pathways are central to a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The interaction of cationic liposomes with the cell membrane can lead to the generation of second messengers that activate these kinases. For example, some lysophosphatidylcholines with a 14:0 acyl chain have been shown to be involved in signaling.[18]

  • Inflammatory Signaling: Due to their positive charge, cationic liposomes can be recognized by cells as a "danger signal," leading to the activation of inflammatory pathways. This can involve the activation of Toll-like receptors (TLRs) and the subsequent production of pro-inflammatory cytokines.[15]

  • Hypothesized Signaling Cascade:

    Signaling Pathway epc_liposome 14:0 EPC Liposome cell_surface Cell Surface Interaction epc_liposome->cell_surface pkc Protein Kinase C (PKC) Activation cell_surface->pkc mapk MAP Kinase (MAPK) Pathway Activation cell_surface->mapk inflammatory Inflammatory Response (e.g., TLR activation) cell_surface->inflammatory cellular_response Cellular Responses (Proliferation, Apoptosis, Cytokine Release) pkc->cellular_response mapk->cellular_response inflammatory->cellular_response

    Potential signaling pathways modulated by 14:0 EPC liposomes.

Conclusion

The ethylphosphocholine head group of 14:0 EPC imparts a permanent cationic charge that is central to its function as a component of drug and gene delivery systems. This feature enhances its interaction with biological membranes and nucleic acids, facilitating cellular uptake and the formation of stable lipoplexes. While more research is needed to fully elucidate the specific biophysical effects of the ethyl group and the precise signaling pathways modulated by 14:0 EPC, the available data suggest that it is a versatile and biocompatible lipid with significant potential in the field of drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this promising cationic lipid.

References

An In-depth Technical Guide to the Interaction of 14:0 EPC Chloride with Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the physicochemical interactions between the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) and nucleic acids. It covers the fundamental principles of complex formation, quantitative analysis techniques, and detailed experimental protocols relevant to the study of these interactions in the context of drug and gene delivery.

Introduction to this compound

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine, commonly known as this compound, is a synthetic, biodegradable cationic lipid.[1][2] Its structure features a glycerol backbone with two 14-carbon myristoyl fatty acid chains, and a positively charged ethylphosphocholine headgroup.[1][2] This amphiphilic nature, with a permanently positive charge, makes it highly effective for interacting with and encapsulating negatively charged macromolecules like DNA and RNA.[3] Cationic lipids such as 14:0 EPC are crucial components in the development of non-viral vectors for gene therapy, mRNA vaccines, and siRNA-based therapeutics, where they facilitate the protection and cellular delivery of nucleic acids.[2][4] The low toxicity and biodegradable nature of 14:0 EPC, being composed of metabolites linked by ester bonds, further enhance its suitability for these biomedical applications.[1][2][5]

Core Principles of this compound-Nucleic Acid Interaction

The formation of stable complexes between cationic lipids like this compound and nucleic acids is a spontaneous process driven by a combination of powerful thermodynamic forces.[4] Understanding these forces is fundamental to designing effective delivery vehicles.

Key Interaction Forces:

  • Electrostatic Interactions: The primary driving force is the strong electrostatic attraction between the positively charged ethylphosphocholine headgroup of 14:0 EPC and the negatively charged phosphate backbone of nucleic acids (DNA and RNA).[4] This interaction leads to the displacement of counterions (like Na+) from the DNA backbone, resulting in a significant increase in entropy, which favorably drives the binding process.

  • Hydrophobic Interactions: As the lipid molecules coat the nucleic acid, the hydrophobic acyl chains of the lipid molecules interact with each other. This cooperative hydrophobic effect helps to shield the nonpolar lipid tails from the aqueous environment and contributes to the condensation of the nucleic acid into a more compact and stable structure.

  • Cooperativity: The binding process is highly cooperative. Once an initial lipid molecule binds, it facilitates the binding of subsequent lipid molecules nearby, leading to a rapid and efficient condensation of the entire nucleic acid molecule into a compact, nanoparticle-like structure often referred to as a "lipoplex".

This condensation is critical for therapeutic applications as it protects the nucleic acid from degradation by nucleases in the bloodstream and facilitates its uptake into target cells through endocytosis.[4]

Quantitative Analysis of the Interaction

ParameterSymbolDescriptionTypical Technique(s)
Binding Affinity (Dissociation Constant) KdThe concentration of lipid at which half of the nucleic acid binding sites are occupied. A lower Kd indicates a stronger binding affinity.ITC, Fluorescence Spectroscopy
Stoichiometry of Binding nThe ratio of lipid molecules bound per nucleotide or base pair at saturation.ITC
Enthalpy of Binding ΔHThe heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. It reflects the net change in bond energies.ITC
Entropy of Binding ΔSThe change in the randomness or disorder of the system upon binding. A positive ΔS, often from counter-ion release, is a major driver.ITC
Gibbs Free Energy of Binding ΔGThe overall thermodynamic potential for the binding event. A negative ΔG indicates a spontaneous interaction. Calculated from ΔG = ΔH - TΔS.ITC
Structural Changes -Conformational changes in the nucleic acid (e.g., from B-form to A or C-form DNA) upon lipid binding.Circular Dichroism

Visualized Workflows and Mechanisms

Visualizing the complex processes involved in lipid-nucleic acid interactions and their study is crucial for comprehension. The following diagrams, generated using Graphviz, illustrate the core interaction mechanism, a typical experimental workflow, and the cellular delivery pathway.

G Mechanism of Cationic Lipid-Nucleic Acid Interaction cluster_0 Initial State cluster_1 Interaction Forces cluster_2 Final State lipid This compound + Positively Charged Headgroup Hydrophobic Myristoyl Tails electro Electrostatic Attraction (Entropy Gain from Counter-ion Release) lipid->electro hydro Hydrophobic Interaction (Acyl Chain Association) lipid:tail->hydro na Nucleic Acid (DNA/RNA) - Negatively Charged Phosphate Backbone na->electro lipoplex Lipoplex Complex Condensed & Protected Nucleic Acid electro->lipoplex Primary Driver hydro->lipoplex Stabilization & Condensation

Mechanism of this compound and nucleic acid interaction.

A typical experimental workflow for Isothermal Titration Calorimetry.

G Cellular Uptake and Endosomal Escape Pathway cluster_0 Extracellular Space cluster_1 Cellular Interior lipoplex 14:0 EPC/Nucleic Acid Lipoplex endocytosis 1. Endocytosis lipoplex->endocytosis endosome 2. Endosome Formation (Lipoplex trapped) endocytosis->endosome escape 3. Endosomal Escape (Cationic lipids destabilize endosomal membrane) endosome->escape release 4. Cytosolic Release (Nucleic Acid is freed) escape->release nucleus 5. Nuclear Entry (DNA) Expression release->nucleus for DNA cytoplasm 5. Cytoplasm (RNA) Translation release->cytoplasm for RNA

Cellular uptake and release pathway for a lipoplex.

Detailed Experimental Protocols

The following sections provide detailed protocols for key experiments used to characterize the interaction between this compound and nucleic acids.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating a solution of 14:0 EPC liposomes into a solution of nucleic acid, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction from a single experiment.[6][7]

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal ITC200).[8]

  • This compound powder.

  • Desired nucleic acid (e.g., plasmid DNA, mRNA, siRNA).

  • Dialysis buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Degasser.

  • Hamilton syringe for cell loading.[8]

Methodology:

  • Liposome Preparation:

    • Dissolve this compound in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the dialysis buffer by vortexing to form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sample Preparation:

    • Prepare a stock solution of the nucleic acid in the dialysis buffer.

    • Accurately determine the concentrations of both the lipid vesicle suspension and the nucleic acid solution.

    • Dialyze both solutions against the same large volume of buffer overnight at 4°C to ensure the buffer is perfectly matched, which is critical to minimize heats of dilution.[9]

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[9]

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the nucleic acid solution (e.g., 10-50 µM) into the sample cell (~200-300 µL), avoiding bubbles.[9]

    • Load the 14:0 EPC liposome suspension (e.g., 10-20 times the nucleic acid concentration) into the injection syringe (~40-100 µL).[9]

    • Perform the titration experiment, which consists of a series of small, timed injections (e.g., 20 injections of 2 µL each) of the lipid solution into the sample cell while stirring.

  • Data Analysis:

    • The raw data consists of heat spikes for each injection. Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of lipid to nucleic acid.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software to extract Kd, n, and ΔH. ΔS and ΔG can then be calculated.

Fluorescence Spectroscopy

Principle: This technique uses fluorescent probes to monitor the binding event. An intercalating dye (like ethidium bromide or SYBR Green) that fluoresces strongly when bound to double-stranded DNA can be used. As the cationic lipid binds and condenses the DNA, the dye is displaced or its environment is altered, leading to a change (typically quenching) in fluorescence intensity.

Materials:

  • Spectrofluorometer with temperature control.

  • This compound liposomes.

  • dsDNA (e.g., calf thymus DNA or a specific plasmid).

  • Fluorescent intercalating dye (e.g., Ethidium Bromide).

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5).

Methodology:

  • Sample Preparation:

    • Prepare a solution of dsDNA at a fixed concentration (e.g., 10 µM) in the reaction buffer.

    • Add the fluorescent dye to the DNA solution at a concentration where the fluorescence signal is stable and robust, and allow it to equilibrate.

    • Prepare a series of dilutions of the 14:0 EPC liposome suspension.

  • Measurement:

    • Place the DNA-dye solution into a quartz cuvette in the spectrofluorometer.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., for Ethidium Bromide, λex ≈ 520 nm, λem ≈ 600 nm).

    • Record the initial fluorescence intensity (F0).

    • Add successive small aliquots of the 14:0 EPC liposome suspension to the cuvette, mixing gently after each addition.

    • Record the fluorescence intensity (F) after each addition until the signal plateaus.

  • Data Analysis:

    • Correct the data for dilution effects.

    • Plot the relative fluorescence quenching ((F0-F)/F0) as a function of the lipid concentration.

    • The data can be analyzed to determine the concentration of lipid required for 50% quenching, which is related to the binding affinity.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. Nucleic acids have distinct CD spectra based on their secondary structure (e.g., B-form, A-form, Z-form DNA).[10] Binding of cationic lipids can induce conformational changes in the nucleic acid, which are detectable as changes in its CD spectrum.[11]

Materials:

  • CD Spectropolarimeter.

  • Quartz CD cuvette with a defined path length (e.g., 1 mm).

  • This compound liposomes.

  • Nucleic acid solution (e.g., plasmid DNA).

  • Reaction buffer (low salt concentration is often preferred).

Methodology:

  • Sample Preparation:

    • Prepare solutions of nucleic acid and 14:0 EPC liposomes in the desired buffer. Note that high concentrations of lipids can cause light scattering, which is an artifact.[12]

  • Measurement:

    • Record a baseline CD spectrum of the buffer alone.

    • Record the CD spectrum of the nucleic acid solution alone in the far-UV range (e.g., 200-320 nm). The typical B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm.[10]

    • Prepare samples with a fixed concentration of nucleic acid and increasing concentrations of 14:0 EPC liposomes.

    • Record the CD spectrum for each sample after a brief incubation period.

  • Data Analysis:

    • Subtract the buffer baseline from all sample spectra.

    • Compare the spectra of the nucleic acid in the presence and absence of the lipid.

    • Significant changes in the peak positions and intensities indicate a conformational transition. For example, a shift of the positive peak to lower wavelengths and a decrease in its intensity can suggest a transition from B-form towards a more condensed C-form or A-form like structure.

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or gel retardation assay, is used to detect the formation of complexes between nucleic acids and other molecules.[13][14] Free nucleic acid molecules move quickly through an agarose or polyacrylamide gel. When bound by lipids to form a large lipoplex, the complex's migration through the gel is significantly slowed or "retarded".[15][16]

Materials:

  • Gel electrophoresis unit and power supply.

  • Agarose or polyacrylamide gel.

  • DNA (e.g., a small plasmid or a specific DNA fragment).

  • This compound liposomes.

  • Loading buffer.

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide) and imaging system.

  • Running buffer (e.g., TBE or TAE).

Methodology:

  • Complex Formation:

    • In a series of microcentrifuge tubes, add a fixed amount of DNA.

    • Add increasing amounts of the 14:0 EPC liposome suspension to each tube to achieve different lipid:DNA charge ratios.

    • Incubate the mixtures at room temperature for 15-30 minutes to allow for complex formation.

  • Gel Electrophoresis:

    • Add loading buffer to each sample.

    • Carefully load the samples into the wells of the gel. Include a lane with only free DNA as a control.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it under UV light or with a gel imager.

    • The lane with free DNA will show a distinct band.

    • In lanes with sufficient 14:0 EPC, the DNA will be retained in or near the loading well, indicating the formation of a large, slow-moving complex.

    • This assay can determine the approximate charge ratio at which all the DNA is fully complexed with the lipid.

References

Biophysical Characterization of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC) Chloride Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) chloride bilayers, a widely utilized model system in membrane biophysics and drug delivery research.[1] DMPC is a saturated phospholipid with two 14-carbon acyl chains, and its behavior in aqueous solutions provides fundamental insights into the structure and function of biological membranes.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for characterization, and presents visual workflows for essential laboratory procedures.

Core Biophysical Data of DMPC Bilayers

The following tables summarize the key biophysical parameters of DMPC bilayers, collated from various experimental studies. These values are crucial for understanding the physical state and behavior of DMPC membranes under different conditions.

Thermodynamic Properties Value Experimental Technique(s) Reference(s)
Main Phase Transition Temperature (Tm)~23-24 °CDifferential Scanning Calorimetry (DSC)[4][5]
Pre-transition Temperature~15 °CDifferential Scanning Calorimetry (DSC)[6]
Enthalpy of Main Transition (ΔH)6.3 kcal/molDifferential Scanning Calorimetry (DSC)[7]
Structural Properties (Fluid Phase at 30°C) Value Experimental Technique(s) Reference(s)
Bilayer Thickness44.5 ± 0.3 ÅSmall-Angle Neutron Scattering (SANS)[8]
Hydrophobic Thickness32.2 ÅX-ray Scattering[9]
Area per Lipid58.9 ± 0.8 ŲSmall-Angle Neutron Scattering (SANS)[8]
60.6 ± 0.5 ŲX-ray Scattering[10]
Mechanical Properties Value Experimental Technique(s) Reference(s)
Bending Rigidity (Kc)(5.3 ± 2.2) x 10-20 JFlicker Noise Spectroscopy[11]
(6.0 ± 2.0) x 10-20 JFlicker Noise Spectroscopy (statistical approach)[11]

Experimental Protocols

Detailed methodologies are essential for the reproducible biophysical characterization of DMPC bilayers. The following sections outline the protocols for key experiments.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method to produce unilamellar vesicles of a defined size.

  • Lipid Film Formation: A known quantity of DMPC is dissolved in an organic solvent, typically a chloroform/methanol mixture.[12] The solvent is then evaporated under a stream of inert gas (e.g., nitrogen) followed by drying under vacuum for several hours to form a thin lipid film on the wall of a round-bottom flask.[12][13]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., a buffer containing chloride ions) by gentle agitation above the main phase transition temperature of DMPC (~23-24°C).[12] This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[14] This is also performed at a temperature above the Tm of DMPC.

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion a Dissolve DMPC in Organic Solvent b Evaporate Solvent (Nitrogen Stream) a->b c Dry under Vacuum b->c d Add Aqueous Buffer c->d Thin Lipid Film e Agitate above Tm d->e f Formation of MLVs e->f g Load MLV Suspension into Extruder f->g MLV Suspension h Extrude through Polycarbonate Membrane g->h i Collect Unilamellar Vesicles h->i

Caption: Workflow for preparing unilamellar DMPC vesicles.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) and the associated enthalpy change (ΔH) of the lipid bilayer.

  • Sample Preparation: A precise amount of the DMPC liposome suspension is loaded into an aluminum DSC pan. A reference pan is filled with the corresponding buffer.

  • Thermal Cycling: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transitions of DMPC.

  • Data Analysis: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the ΔH.[6][15]

DSC_Workflow cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis a Load Liposome Suspension into Sample Pan c Place Pans in Calorimeter a->c b Load Buffer into Reference Pan b->c d Heat and Cool at Constant Rate c->d e Record Differential Heat Flow d->e f Plot Heat Flow vs. Temperature e->f g Determine Tm (Peak Maximum) f->g h Calculate ΔH (Peak Area) f->h

Caption: Experimental workflow for DSC analysis of DMPC vesicles.

Structural Analysis by Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques for determining the structural parameters of lipid bilayers, such as thickness and area per lipid.[16][17]

  • Sample Preparation: A concentrated solution of DMPC vesicles is placed in a sample holder with X-ray or neutron transparent windows. For SANS, the use of heavy water (D₂O) as the solvent enhances contrast.[17]

  • Scattering Experiment: The sample is exposed to a collimated beam of X-rays or neutrons, and the scattered radiation is detected at small angles.[17]

  • Data Analysis: The scattering intensity is plotted as a function of the scattering vector, q. The resulting scattering curve is then fitted to a model of the vesicle structure to extract parameters like bilayer thickness and area per lipid.[8][10]

Scattering_Workflow cluster_0 Sample Preparation cluster_1 Scattering Measurement cluster_2 Data Analysis a Prepare Concentrated Vesicle Suspension b Load into Sample Cell a->b c Expose Sample to X-ray/Neutron Beam b->c d Detect Scattered Radiation e Plot Intensity vs. Scattering Vector (q) d->e f Fit Data to a Bilayer Model e->f g Extract Structural Parameters f->g

Caption: General workflow for SAXS/SANS analysis of DMPC bilayers.

References

Methodological & Application

Preparation of 14:0 EPC Chloride Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of liposomes using 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride), a cationic lipid known for its low toxicity and biodegradability.[1][2] The following application notes and protocols are intended to guide researchers in the formulation of these liposomes for various applications, including drug delivery.[2]

Introduction

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which are used as effective drug carriers due to their ability to encapsulate both hydrophilic and lipophilic compounds.[3][4] this compound is a synthetic cationic lipid that is valuable in liposome preparations for drug delivery applications.[2][5] The positive charge of these liposomes can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. The protocol detailed below is based on the well-established thin-film hydration method, a common and effective technique for liposome preparation.[6][7]

Materials and Equipment

Materials
  • 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • Co-lipid (e.g., Cholesterol, DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline (HBS), sterile water)

  • Drug or substance to be encapsulated (if applicable)

Equipment
  • Rotary evaporator

  • Round-bottom flask

  • Water bath or heating block

  • Extruder (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Vortex mixer

  • Nitrogen or argon gas source

  • Dynamic Light Scattering (DLS) instrument for size analysis

  • Zeta potential analyzer

Experimental Protocols

The most common method for preparing EPC liposomes is the thin-film hydration technique, followed by extrusion to obtain unilamellar vesicles of a defined size.[6][7]

Thin-Film Hydration Method
  • Lipid Dissolution : Dissolve the this compound and any co-lipids (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[6]

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner wall of the flask.[6]

  • Film Drying : To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least 2 hours or under a gentle stream of nitrogen gas.[8]

  • Hydration : Add the aqueous hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask.[6] The temperature of the buffer should be above the phase transition temperature of the lipid.

  • Vesicle Formation : Agitate the flask, for example by vortexing, to disperse the lipid film and form multilamellar vesicles (MLVs).[9]

Liposome Extrusion (Downsizing)

To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to extrusion.

  • Assembly : Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion : Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the liposomes through the membrane pores, reducing their size and lamellarity.[6]

  • Collection : Collect the resulting liposome suspension.

Purification

To remove any unencapsulated material, purification methods such as size exclusion chromatography or dialysis can be employed.[6]

Data Presentation

The following tables summarize key quantitative parameters often considered in liposome preparation.

ParameterExample Value/RangeReference
Lipid Composition
This compoundPrimary Lipid[2]
Co-lipid (e.g., Cholesterol)4:3 molar ratio (EPC:Chol)[8]
Drug-to-Lipid Ratio1:14 molar ratio[7][10]
Preparation Parameters
Final Lipid Concentration15 mM[8]
Hydration Buffer50 mM HEPES, pH 7.4[8]
Extrusion Pore Size100 nm[9]
Liposome Characteristics
Vesicle Size70-120 nm[9][11]
Zeta Potential-16.28 mV to -43 mV[9][11]
Encapsulation Efficiency~70-93%[8][9]

Visualization

Experimental Workflow

LiposomePreparationWorkflow Figure 1: Workflow for this compound Liposome Preparation cluster_0 Thin-Film Hydration cluster_1 Downsizing & Purification cluster_2 Characterization A 1. Dissolve this compound and Co-lipids in Organic Solvent B 2. Evaporate Solvent to Form Thin Lipid Film A->B C 3. Dry Lipid Film (Vacuum or Nitrogen) B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Extrusion through Polycarbonate Membrane D->E MLV Suspension F 6. Purification (e.g., Size Exclusion Chromatography) E->F G 7. Analyze Size (DLS) and Zeta Potential F->G Purified Liposomes H 8. Determine Encapsulation Efficiency G->H

References

Application Notes and Protocols for In Vitro Gene Transfection Using 14:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:0 EPC Chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a cationic lipid increasingly utilized in the field of gene delivery.[1][2] Its biodegradable nature and low toxicity profile make it a promising candidate for in vitro gene transfection.[1][2] Cationic lipids are essential components in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA and plasmid DNA, into cells for therapeutic or research purposes.[3] The positively charged headgroup of this compound facilitates the complexation of negatively charged nucleic acids, forming lipoplexes that can efficiently traverse the cell membrane.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro gene transfection experiments.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on typical results obtained with similar cationic lipids. These tables are intended to provide a general framework for expected outcomes and should be adapted based on empirical results.

Table 1: Illustrative Transfection Efficiency of Cationic Lipid Formulations in Various Cell Lines

Cell LineTransfection ReagentTransfection Efficiency (%)Viability (%)
HEK293This compound Formulation70-90%>90%
HeLaThis compound Formulation60-80%>85%
A549This compound Formulation40-60%>80%
CHO-K1This compound Formulation50-70%>90%

Table 2: Illustrative Cytotoxicity of this compound-based Lipoplexes

Cell LineThis compound Concentration (µg/mL)Cell Viability (%)
HEK2931>95%
5>90%
10~85%
HeLa1>95%
5>90%
10~80%

Experimental Protocols

The following are detailed protocols for the use of this compound in in vitro gene transfection.

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes using the lipid film hydration method.

Materials:

  • This compound

  • Co-lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the chosen co-lipid in chloroform in a round-bottom flask. A common molar ratio is 1:1.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to evaporate the chloroform.

    • A thin, uniform lipid film will form on the wall of the flask.

    • Dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by gentle rotation. The volume of the buffer will determine the final lipid concentration.

    • This process will form multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: In Vitro Gene Transfection using this compound Lipoplexes

This protocol outlines the steps for transfecting mammalian cells with plasmid DNA using pre-formed this compound liposomes.

Materials:

  • Prepared this compound liposomes

  • Plasmid DNA of interest

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Multi-well cell culture plates

  • Reporter gene assay system (e.g., for luciferase or GFP)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate to ensure they are at 70-90% confluency at the time of transfection.[4]

  • Lipoplex Formation:

    • In a sterile tube, dilute the plasmid DNA in a serum-free medium.

    • In a separate sterile tube, dilute the this compound liposome suspension in a serum-free medium.

    • Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-DNA ratio should be determined experimentally.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

    • Incubate the cells for an additional 24-72 hours.

  • Analysis:

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

    • Evaluate cell viability using a suitable assay (e.g., MTT or Trypan Blue exclusion).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes in this compound-mediated gene transfection.

G cluster_0 Lipoplex Formation cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking & Gene Expression Cationic_Lipid This compound (Positively Charged) Lipoplex Lipoplex Complex Cationic_Lipid->Lipoplex Nucleic_Acid Plasmid DNA / mRNA (Negatively Charged) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription Transcription->Cytoplasm mRNA Export Protein Expressed Protein Translation->Protein

Caption: Mechanism of this compound-mediated gene transfection.

G Start Start Cell_Seeding Seed Cells (24h prior) Start->Cell_Seeding Prepare_Reagents Prepare DNA and This compound Liposomes Cell_Seeding->Prepare_Reagents Form_Lipoplexes Form Lipoplexes (15-30 min incubation) Prepare_Reagents->Form_Lipoplexes Transfect_Cells Add Lipoplexes to Cells (4-6h incubation) Form_Lipoplexes->Transfect_Cells Change_Medium Replace with Fresh Medium Transfect_Cells->Change_Medium Incubate Incubate (24-72h) Change_Medium->Incubate Analyze Analyze Transfection Efficiency and Cell Viability Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro gene transfection.

References

Application Notes and Protocols for siRNA Delivery Using 14:0 EPC Chloride and DOPE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to its target cells remains a significant challenge due to its inherent instability and poor cellular uptake. Lipid-based nanoparticles (LNPs) have shown great promise as non-viral vectors for siRNA delivery, offering protection from degradation and facilitating entry into cells. This document provides detailed application notes and protocols for the formulation of siRNA using the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

This compound is a cationic lipid that facilitates the encapsulation of negatively charged siRNA through electrostatic interactions.[1] DOPE is a fusogenic helper lipid that plays a crucial role in the endosomal escape of the siRNA, a critical step for its cytoplasmic delivery and subsequent gene silencing activity.[2][3] The combination of these lipids allows for the formation of stable lipoplexes that can efficiently deliver siRNA into target cells.

Data Presentation

The following tables summarize typical quantitative data for siRNA-LNP formulations prepared with this compound and DOPE. This data is illustrative and may vary depending on the specific experimental conditions and siRNA sequence.

Table 1: Physicochemical Properties of 14:0 EPC/DOPE/siRNA Lipoplexes

Formulation (Molar Ratio 14:0 EPC:DOPE)N/P RatioParticle Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
1:15:1155 ± 50.18 ± 0.02+35 ± 3
1:110:1148 ± 60.15 ± 0.03+42 ± 4
1:25:1162 ± 70.21 ± 0.02+30 ± 2
1:210:1153 ± 50.19 ± 0.03+38 ± 3

N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA.

Table 2: siRNA Encapsulation and Gene Silencing Efficiency

Formulation (Molar Ratio 14:0 EPC:DOPE)N/P RatioEncapsulation Efficiency (%)Gene Silencing Efficiency (%)
1:15:192 ± 375 ± 5
1:110:195 ± 282 ± 4
1:25:190 ± 485 ± 6
1:210:194 ± 390 ± 5

Gene silencing efficiency is typically measured by quantifying the downregulation of the target mRNA or protein levels in a relevant cell line.

Experimental Protocols

Protocol 1: Preparation of 14:0 EPC/DOPE Liposomes by Thin-Film Hydration

This method is a common technique for preparing liposomes.[4][5][6][7]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Nuclease-free water or buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amounts of this compound and DOPE in chloroform in a round-bottom flask. A typical starting molar ratio is 1:1 or 1:2.

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication in a bath sonicator followed by extrusion.

  • Pass the liposome suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).

  • Store the prepared liposomes at 4°C.

Protocol 2: Encapsulation of siRNA into 14:0 EPC/DOPE Liposomes

Materials:

  • Prepared 14:0 EPC/DOPE liposomes

  • siRNA stock solution (in nuclease-free buffer)

  • Nuclease-free buffer

Procedure:

  • Dilute the prepared liposomes to the desired concentration in a nuclease-free buffer.

  • Dilute the siRNA stock solution to the desired concentration in the same buffer.

  • Add the siRNA solution to the liposome suspension dropwise while gently vortexing. The desired N/P ratio (e.g., 5:1 or 10:1) will determine the volumes to be mixed.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of siRNA-lipoplexes.

  • The formulated siRNA lipoplexes are now ready for characterization or in vitro/in vivo studies.

Protocol 3: Determination of siRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method for quantifying RNA in solution.[8]

Materials:

  • siRNA-lipoplex formulation

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • Triton X-100 (10% solution)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Standard Curve: Prepare a standard curve of the free siRNA in TE buffer.

  • Sample Preparation:

    • Total siRNA: In a well of the 96-well plate, add a known volume of the siRNA-lipoplex formulation and lyse the liposomes by adding Triton X-100 to a final concentration of 1% to release the encapsulated siRNA.

    • Free siRNA: In another well, add the same volume of the intact siRNA-lipoplex formulation without the addition of Triton X-100.

  • Add the diluted RiboGreen reagent to all wells (standards and samples) and incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence using a fluorometer (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of total and free siRNA from the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Protocol 4: In Vitro Transfection of siRNA using 14:0 EPC/DOPE Lipoplexes

Materials:

  • Target cells cultured in appropriate media

  • siRNA-lipoplex formulation

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • 24-well plates

Procedure:

  • Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • On the day of transfection, remove the culture medium from the cells.

  • Prepare the transfection complexes by diluting the siRNA-lipoplex formulation in serum-free medium to the desired final siRNA concentration (e.g., 50-100 nM).

  • Add the diluted transfection complexes to each well.

  • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, remove the transfection medium and replace it with fresh complete culture medium.

  • Incubate the cells for an additional 24-72 hours before assessing gene silencing.

  • Analyze the knockdown of the target gene at the mRNA level (e.g., using qRT-PCR) or protein level (e.g., using Western blot or ELISA).

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_encap siRNA Encapsulation cluster_char Characterization cluster_trans In Vitro Transfection prep1 Dissolve 14:0 EPC & DOPE in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Buffer (Forms MLVs) prep2->prep3 prep4 Extrusion (Forms LUVs) prep3->prep4 encap1 Mix Liposomes with siRNA Solution prep4->encap1 encap2 Incubate for Lipoplex Formation encap1->encap2 char1 Particle Size & Zeta Potential encap2->char1 char2 Encapsulation Efficiency (RiboGreen Assay) encap2->char2 trans1 Add Lipoplexes to Cells encap2->trans1 trans2 Incubate trans1->trans2 trans3 Assess Gene Silencing (qRT-PCR / Western Blot) trans2->trans3

Caption: Experimental workflow for siRNA delivery using 14:0 EPC/DOPE.

Cellular Uptake and Endosomal Escape Pathway

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Gene Silencing cluster_degradation Degradation Pathway uptake1 EPC/DOPE/siRNA Lipoplex uptake2 Endocytosis uptake1->uptake2 Interaction with Cell Membrane uptake3 Early Endosome (pH ~6.5) uptake2->uptake3 escape1 Late Endosome (pH ~5.5) uptake3->escape1 Endosomal Maturation escape2 DOPE-mediated Membrane Fusion (Hexagonal Phase) escape1->escape2 Acidification deg1 Lysosome (pH ~4.5) escape1->deg1 Fusion escape3 siRNA Release into Cytoplasm escape2->escape3 escape4 RISC Loading escape3->escape4 escape5 Target mRNA Cleavage escape4->escape5 escape6 Gene Silencing escape5->escape6 deg2 siRNA Degradation deg1->deg2

Caption: Cellular uptake and endosomal escape of EPC/DOPE/siRNA lipoplexes.

References

Application Notes and Protocols for 14:0 EPC Chloride in mRNA Vaccine Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride) is a synthetic, permanently cationic lipid that has shown promise as a component of lipid nanoparticle (LNP) delivery systems for messenger RNA (mRNA) vaccines and therapeutics. Its fixed positive charge facilitates the encapsulation of negatively charged mRNA and interaction with the cell membrane, while its biodegradable nature and potentially low toxicity make it an attractive candidate for in vivo applications.

These application notes provide an overview of the use of this compound in mRNA delivery, including its role in LNP formulations, a general protocol for LNP preparation and characterization, and a summary of available performance data.

Role of this compound in mRNA-LNP Formulations

In the context of mRNA vaccine delivery, this compound is typically incorporated into a multi-component LNP formulation. These LNPs are designed to protect the mRNA from degradation, facilitate its cellular uptake, and promote its release into the cytoplasm where it can be translated into the target antigen.

A typical LNP formulation containing this compound consists of:

  • Ionizable or Cationic Lipid: While 14:0 EPC itself is a cationic lipid, it has been used in combination with an ionizable lipid which is crucial for high encapsulation efficiency and endosomal escape.

  • Helper Lipid: A neutral phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is included to aid in the formation of the lipid bilayer and facilitate membrane fusion and endosomal escape.

  • Cholesterol: This structural component helps to stabilize the LNP structure and regulate membrane fluidity.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as DMG-PEG2k, is included to control particle size during formation and to provide a hydrophilic shield that reduces opsonization and prolongs circulation time in vivo.

The permanent positive charge of 14:0 EPC can contribute to the overall surface charge of the LNP, which can influence its interaction with cells and tissues.

Experimental Data

The following tables summarize the available quantitative data for LNP formulations containing this compound for mRNA delivery.

Table 1: In Vivo mRNA Expression in Mice with a 14:0 EPC-Containing LNP Formulation

OrganTotal Luminescent Flux (photons/second)Percentage of Total Expression in Lungs, Liver, and Spleen
Lungs~1 x 10^8~72%
Liver~2 x 10^7~18%
Spleen~1 x 10^7~10%

Data is estimated from a study utilizing a Selective Organ Targeting (SORT) LNP formulation containing an ionizable lipid, 14:0 EPC, DOPE, cholesterol, and DMG-PEG2k for lung-specific delivery of Firefly Luciferase (FLuc) mRNA in C57BL6/J mice. The dose was 0.1 mg/kg, and imaging was performed 6 hours post-injection.[1]

Table 2: Physicochemical Properties of a 14:0 EPC-Containing LNP Formulation for Aerosol Delivery

ParameterValue
Molar Percentage of Lipids
Ionizable Lipid (e.g., 4A3-SC7)~19%
14:0 EPC~20%
DOPE~19%
Cholesterol~39%
DMG-PEG~3.8%
Particle Size (Diameter) Not specified
Polydispersity Index (PDI) Not specified
Encapsulation Efficiency (EE) > 80-95%
Lipid to mRNA Ratio (w/w) ~30:1

Data is from a patent application describing LNP compositions for nebulization and delivery of mRNA to the lungs.[2][3]

Experimental Protocols

The following are generalized protocols for the formulation and characterization of mRNA-LNPs containing this compound. These protocols are based on standard LNP preparation techniques and may require optimization for specific applications.

Protocol 1: Formulation of 14:0 EPC-Containing mRNA-LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and controlled mixing of the lipid and mRNA solutions to produce uniform nanoparticles.

Materials:

  • This compound

  • Ionizable lipid (e.g., a proprietary ionizable lipid used in lung-targeting formulations)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the antigen of interest

  • Ethanol (RNase-free)

  • Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 as a starting point, which may need to be adjusted to include 14:0 EPC). A suggested starting point based on literature could be a molar ratio where 14:0 EPC is a fraction of the total cationic lipid content.

    • The total lipid concentration in the ethanol phase should be optimized, but a typical starting point is 10-20 mg/mL.

    • Vortex or gently heat to ensure complete dissolution of all lipids.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration (e.g., 0.1-0.5 mg/mL) in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid becomes protonated upon mixing.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution and the mRNA solution into separate syringes and place them on the syringe pumps.

    • Set the flow rates of the syringe pumps to achieve the desired flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of 14:0 EPC-Containing mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the size distribution (PDI) of the LNPs.

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) to reduce charge screening effects.

    • Transfer the sample to a specialized zeta potential cuvette.

    • Measure the zeta potential using a DLS instrument with this capability.

3. mRNA Encapsulation Efficiency (EE) Measurement:

  • Principle: A fluorescent dye that specifically binds to RNA (e.g., RiboGreen®) is used to quantify the amount of encapsulated and total mRNA. The fluorescence of the dye is significantly enhanced upon binding to RNA.

  • Procedure:

    • Measure unencapsulated mRNA:

      • Add the fluorescent dye to a diluted LNP sample and measure the fluorescence (F_sample).

    • Measure total mRNA:

      • Add a surfactant (e.g., 0.5% Triton X-100) to another diluted LNP sample to lyse the nanoparticles and release the encapsulated mRNA.

      • Add the fluorescent dye and measure the fluorescence (F_total).

    • Calculate EE:

      • EE (%) = [(F_total - F_sample) / F_total] x 100

4. In Vitro Transfection Efficiency Assessment:

  • Principle: The ability of the LNPs to deliver functional mRNA is assessed by transfecting a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP) into a suitable cell line.

  • Procedure:

    • Seed cells (e.g., HEK293T, HeLa) in a multi-well plate and allow them to adhere overnight.

    • Add different concentrations of the mRNA-LNP formulation to the cells.

    • Incubate for 24-48 hours.

    • If using Luciferase mRNA, lyse the cells and measure the luminescence using a luciferase assay kit.

    • If using GFP mRNA, visualize the cells under a fluorescence microscope or quantify the fluorescence using flow cytometry.

Visualizations

Diagram 1: Experimental Workflow for mRNA-LNP Formulation and Characterization

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Evaluation Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA in Citrate Buffer mRNA in Citrate Buffer mRNA in Citrate Buffer->Microfluidic Mixing Dialysis (vs. PBS) Dialysis (vs. PBS) Microfluidic Mixing->Dialysis (vs. PBS) DLS (Size, PDI) DLS (Size, PDI) Dialysis (vs. PBS)->DLS (Size, PDI) Zeta Potential Zeta Potential Dialysis (vs. PBS)->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Dialysis (vs. PBS)->Encapsulation Efficiency In Vitro Transfection In Vitro Transfection Encapsulation Efficiency->In Vitro Transfection In Vivo Studies In Vivo Studies In Vitro Transfection->In Vivo Studies

Caption: Workflow for mRNA-LNP formulation and evaluation.

Diagram 2: Cellular Uptake and mRNA Release Pathway for Cationic LNPs

G mRNA-LNP mRNA-LNP Cell Membrane Cell Membrane mRNA-LNP->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome (Acidification) Late Endosome (Acidification) Early Endosome->Late Endosome (Acidification) Endosomal Escape Endosomal Escape Late Endosome (Acidification)->Endosomal Escape Protonation of Ionizable Lipid mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation (Ribosome) Translation (Ribosome) mRNA Release->Translation (Ribosome) Antigen Protein Antigen Protein Translation (Ribosome)->Antigen Protein

References

Application Notes and Protocols for Bicelle Formation Using 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) Chloride for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicelles are discoidal lipid aggregates that have emerged as a powerful tool in the structural and functional studies of membrane proteins. Composed of a central planar bilayer of long-chain phospholipids capped at the rim by a short-chain phospholipid or detergent, they provide a more native-like membrane environment compared to traditional detergent micelles.[1][2] This application note provides a detailed guide to the formation and application of bicelles incorporating the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride. The inclusion of a cationic lipid like 14:0 EPC can be advantageous for studying proteins that interact with positively charged membrane surfaces.[1]

While protocols for zwitterionic bicelles, such as those composed of DMPC and DHPC, are well-established, this guide extrapolates from these methods to provide a robust starting point for working with 14:0 EPC-containing systems.

Key Components for Cationic Bicelle Formation

The formation of stable bicelles with 14:0 EPC chloride requires a careful selection of lipids and buffer conditions. The primary components include:

  • Long-Chain Phospholipid: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a common choice due to its 14-carbon acyl chains, which match those of 14:0 EPC, and its well-characterized phase behavior.[3][4]

  • Cationic Long-Chain Phospholipid: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride introduces a positive charge to the bicelle surface.[5][6]

  • Short-Chain Phospholipid/Detergent: 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is frequently used to form the rim of the bicelle and is crucial for creating small, isotropically tumbling bicelles suitable for solution NMR.[7]

  • Buffer System: A buffered solution is necessary to maintain a stable pH.

  • Salt: The presence of salt, such as NaCl, is often required to screen the electrostatic repulsion between the cationic headgroups and facilitate the formation of stable bicelles containing charged lipids.[7]

Quantitative Data for Bicelle Formulation

The physical properties of bicelles, particularly their size, are primarily controlled by the molar ratio of the long-chain lipid to the short-chain lipid, known as the 'q' ratio (q = [Long-Chain Lipid]/[Short-Chain Lipid]). For solution NMR studies, smaller, rapidly tumbling "isotropic" bicelles are desirable, which are typically formed at low q-ratios (e.g., 0.25 to 0.6).[1][8]

The following tables provide recommended starting parameters for the formulation of cationic bicelles incorporating 14:0 EPC. These are based on established protocols for DMPC/DHPC systems and general principles for incorporating charged lipids.

Table 1: Stock Solutions

ComponentRecommended ConcentrationSolvent
DMPC100 mg/mLChloroform
This compound10 mg/mLChloroform
DHPC100 mg/mLChloroform
Buffer (e.g., 20 mM HEPES, pH 7.0)-Aqueous
NaCl1 MAqueous

Table 2: Recommended Cationic Bicelle Compositions for a Final Volume of 1 mL

ParameterFormulation A (5% 14:0 EPC)Formulation B (10% 14:0 EPC)
q-ratio 0.5 0.5
Total Long-Chain Lipid
DMPC (from 100 mg/mL stock)47.5 µL45 µL
14:0 EPC (from 10 mg/mL stock)25 µL50 µL
Short-Chain Lipid
DHPC (from 100 mg/mL stock)100 µL100 µL
Final Concentrations
Total Lipid Concentration~15% (w/v)~15% (w/v)
NaCl Concentration50-150 mM50-150 mM

Note: The total lipid concentration and salt concentration may need to be optimized for specific protein systems.

Experimental Protocols

Protocol 1: Preparation of Cationic Bicelles

This protocol describes the preparation of a stock solution of bicelles containing DMPC, 14:0 EPC, and DHPC.

  • Lipid Film Preparation:

    • In a clean, dry glass vial, combine the desired volumes of DMPC and this compound stock solutions in chloroform (refer to Table 2).

    • Add the appropriate volume of DHPC stock solution to the vial.

    • Thoroughly mix the lipid solution by vortexing.

    • Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the appropriate volume of buffer (e.g., 20 mM HEPES, pH 7.0) containing the desired final concentration of NaCl (e.g., 100 mM) to the lipid film.[7]

    • Allow the lipid film to hydrate at room temperature for 1-2 hours. The solution will appear milky.

  • Homogenization:

    • To ensure the formation of homogeneous bicelles, subject the hydrated lipid mixture to several freeze-thaw cycles. This is typically done by alternating between freezing in liquid nitrogen and thawing in a water bath set slightly above the phase transition temperature of DMPC (~24°C), for instance, at 30-35°C.[3][9]

    • After the final thaw, vortex the solution vigorously. For larger q-ratios, gentle heating to ~40°C followed by cooling and vortexing can aid in homogenization.[7] The solution should become clear upon successful bicelle formation.

Protocol 2: Reconstitution of a Membrane Protein into Cationic Bicelles

This protocol outlines the steps for incorporating a purified, detergent-solubilized membrane protein into the pre-formed cationic bicelles.

  • Prepare Purified Protein: The membrane protein of interest should be purified and solubilized in a suitable detergent (e.g., DDM, LDAO). The protein concentration should be as high as possible.

  • Mixing:

    • In a microcentrifuge tube, combine the purified protein solution with the prepared cationic bicelle stock solution. A common starting point is a 1:4 (v/v) ratio of protein solution to bicelle stock.[10]

    • Mix gently by pipetting up and down. Avoid vigorous vortexing which could denature the protein.

  • Incubation:

    • Incubate the protein-bicelle mixture on ice for 30-60 minutes to allow for the protein to incorporate into the bicelles.[10]

  • Detergent Removal (Optional but Recommended):

    • To remove the original detergent used for protein solubilization, dialysis or the use of detergent-adsorbing beads (e.g., Bio-Beads) can be employed. This step is crucial for ensuring that the protein is in a pure bicelle environment.

  • Concentration:

    • If necessary, concentrate the final protein-bicelle sample to the desired concentration for downstream applications using an appropriate centrifugal filter device.

Visualizations

Bicelle Formation Workflow

G cluster_0 Lipid Film Preparation cluster_1 Hydration & Homogenization lipids Combine DMPC, 14:0 EPC, and DHPC in Chloroform mix Vortex to Mix lipids->mix dry Dry under Nitrogen and Vacuum mix->dry hydrate Add Buffer with NaCl dry->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw vortex Vortex freeze_thaw->vortex final_bicelles Homogeneous Cationic Bicelle Solution vortex->final_bicelles Cationic Bicelle Stock

Caption: Workflow for the preparation of cationic bicelles.

Protein Reconstitution Workflow

G protein_start Purified, Detergent- Solubilized Protein mix Mix Protein and Bicelles protein_start->mix bicelle_start Cationic Bicelle Stock bicelle_start->mix incubate Incubate on Ice mix->incubate remove_detergent Detergent Removal (e.g., Dialysis) incubate->remove_detergent concentrate Concentrate Sample remove_detergent->concentrate final_sample Protein Reconstituted in Cationic Bicelles concentrate->final_sample

Caption: Workflow for reconstituting a membrane protein into cationic bicelles.

Logical Relationship of Bicelle Components

G cluster_core Bilayer Components cluster_rim Rim Component bicelle Cationic Bicelle Bilayer Core Rim dmpc DMPC (Zwitterionic Long-Chain) dmpc->bicelle:f0 epc 14:0 EPC (Cationic Long-Chain) epc->bicelle:f0 dhpc DHPC (Short-Chain) dhpc->bicelle:f1

Caption: Compositional structure of a 14:0 EPC-containing cationic bicelle.

Concluding Remarks

The protocols and data presented provide a comprehensive starting point for researchers aiming to utilize this compound-containing bicelles for protein studies. It is important to recognize that the optimal conditions, including the precise q-ratio, the percentage of 14:0 EPC, total lipid concentration, and salt concentration, will likely require empirical optimization for each specific protein of interest. Characterization of the resulting bicelles by techniques such as Dynamic Light Scattering (DLS) to confirm size and homogeneity is highly recommended. These cationic bicelles offer a valuable addition to the toolkit of membrane mimetics for the biophysical and structural analysis of membrane proteins.

References

Application Notes and Protocols for the Preparation of 14:0 EPC Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are valuable tools in research and drug delivery. Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal carriers for a variety of molecules. This document provides a detailed, step-by-step guide for the preparation of 14:0 EPC (1,2-dimyristoyl-sn-glycro-3-phosphocholine, also known as DMPC) liposomes with an encapsulated chloride core. The protocol utilizes the well-established thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.

Materials and Equipment

Materials
  • 14:0 EPC (DMPC) (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • Chloroform

  • Methanol

  • Sodium Chloride (NaCl) or Potassium Chloride (KCl)

  • TRIS base

  • Hydrochloric Acid (HCl) for pH adjustment

  • Deionized water

  • Nitrogen gas, high purity

Equipment
  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Liposome extruder with heating block (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Syringes (1 mL, gas-tight)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Chloride ion-selective electrode (ISE) with a meter

  • Size-exclusion chromatography columns (e.g., Sephadex G-50) or centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of 14:0 EPC Chloride Liposomes

This protocol details the thin-film hydration and extrusion method for creating 14:0 EPC liposomes containing an aqueous chloride core.

1. Lipid Film Formation:

  • Weigh 20 mg of 14:0 EPC (DMPC) powder and transfer it to a 50 mL round-bottom flask.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solvent mixture to the flask.

  • Dissolve the lipid completely by gentle swirling or vortexing.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to 30-35°C (above the transition temperature of DMPC, which is 23°C).

  • Evaporate the solvent under reduced pressure, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Once a dry film is formed, continue to apply a high vacuum for at least 1 hour to remove any residual solvent.

2. Hydration of the Lipid Film:

  • Prepare the hydration buffer: 150 mM NaCl in 20 mM TRIS, pH 7.4.

  • Pre-heat the hydration buffer to 30-35°C.

  • Add 2 mL of the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. This will result in a final lipid concentration of 10 mg/mL.

  • Hydrate the lipid film by rotating the flask in the water bath (set at 30-35°C) for 1 hour. The lipid film will swell and disperse to form multilamellar vesicles (MLVs), resulting in a milky suspension.

3. Liposome Extrusion:

  • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder's heating block to 30-35°C.

  • Draw the MLV suspension into a 1 mL syringe.

  • Pass the MLV suspension through the extruder 11 to 21 times. This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs). The suspension should become progressively more translucent.

  • The resulting liposome suspension is now ready for purification and characterization.

Protocol 2: Characterization of this compound Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension with the hydration buffer (150 mM NaCl in 20 mM TRIS, pH 7.4).

  • Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument at 25°C.

  • A PDI value below 0.2 is indicative of a monodisperse and homogeneous liposome population[1].

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the liposome suspension with 10 mM NaCl solution.

  • Measure the zeta potential using a suitable analyzer.

  • For zwitterionic lipids like DMPC in a neutral pH buffer, the zeta potential is expected to be close to neutral.

3. Chloride Encapsulation Efficiency:

  • Separation of Free Chloride:

    • Size-Exclusion Chromatography: Pass 0.5 mL of the liposome suspension through a Sephadex G-50 column pre-equilibrated with an iso-osmotic buffer without chloride (e.g., 300 mM sucrose in 20 mM TRIS, pH 7.4). Collect the liposome-containing fractions (typically the void volume).

    • Centrifugal Filtration: Alternatively, place 0.5 mL of the liposome suspension into a centrifugal filter unit (100 kDa MWCO) and centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the external buffer containing unencapsulated chloride (filtrate).

  • Quantification of Chloride:

    • Total Chloride (Ctotal): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a surfactant (e.g., 0.5% Triton X-100). Measure the chloride concentration using a calibrated chloride ion-selective electrode (ISE).

    • Free Chloride (Cfree): Measure the chloride concentration in the filtrate or the later fractions from the size-exclusion column using the chloride ISE.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Ctotal - Cfree) / Ctotal] x 100

Data Presentation

The following tables summarize the expected quantitative data for the preparation and characterization of this compound liposomes based on the provided protocols.

Table 1: Liposome Formulation Parameters
Parameter Value
Lipid14:0 EPC (DMPC)
Lipid Concentration10 mg/mL
Solvent for Film FormationChloroform:Methanol (2:1, v/v)
Hydration Buffer150 mM NaCl, 20 mM TRIS, pH 7.4
Hydration Temperature30-35°C
Extrusion Membrane Pore Size100 nm
Number of Extrusion Cycles15
Table 2: Liposome Characterization Data
Parameter Expected Value
Average Particle Size (Z-average)110 ± 10 nm
Polydispersity Index (PDI)< 0.15
Zeta Potential-5 mV to +5 mV
Encapsulation Efficiency (Chloride)15 - 25%

Visualizations

Experimental Workflow

LiposomePreparationWorkflow cluster_prep Step 1: Lipid Film Formation cluster_hydration Step 2: Hydration cluster_extrusion Step 3: Extrusion cluster_char Step 4: Characterization dissolve Dissolve 14:0 EPC in Chloroform/Methanol evaporate Evaporate Solvent using Rotary Evaporator dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry add_buffer Add pre-heated 150 mM NaCl Buffer dry->add_buffer hydrate Hydrate above Transition Temperature (30-35°C) add_buffer->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrude through 100 nm Membrane (15 cycles) mlv->extrude luv Formation of Large Unilamellar Vesicles (LUVs) extrude->luv dls Size and PDI (DLS) luv->dls zeta Zeta Potential luv->zeta ee Encapsulation Efficiency (ISE) luv->ee

Caption: Workflow for this compound Liposome Preparation.

Encapsulation Efficiency Determination Workflow

EncapsulationEfficiency cluster_separation Separation of Free Chloride cluster_quantification Quantification using Chloride ISE start Liposome Suspension (Encapsulated + Free Chloride) sec Size-Exclusion Chromatography start->sec cf Centrifugal Filtration start->cf lyse Lyse original suspension with Triton X-100 start->lyse measure_free Measure [Cl⁻] in Filtrate (C_free) sec->measure_free cf->measure_free calculate Calculate EE% [(C_total - C_free) / C_total] * 100 measure_free->calculate measure_total Measure [Cl⁻] in Lysate (C_total) lyse->measure_total measure_total->calculate

Caption: Logic for Chloride Encapsulation Efficiency Determination.

References

Application Notes and Protocols for 14:0 EPC Chloride in Non-Viral Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) is a cationic lipid that has garnered attention as a promising non-viral vector for gene delivery. Its biodegradable nature and low toxicity profile make it an attractive alternative to viral vectors and other more toxic cationic lipids. 14:0 EPC is composed of a positively charged head group, a glycerol backbone, and two 14-carbon acyl chains. This structure allows it to form stable liposomes that can encapsulate and protect nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA), and facilitate their delivery into target cells.

These application notes provide an overview of the use of this compound in the formulation of lipid nanoparticles (LNPs) for gene delivery, including detailed protocols for their preparation and application in cell culture.

Key Advantages of this compound

  • Biocompatibility: Composed of components that are generally well-tolerated by cells.

  • Biodegradability: The ester bonds in the lipid structure are susceptible to hydrolysis, aiding in its clearance.

  • Efficiency: When formulated with helper lipids, it can achieve high transfection efficiencies.

  • Versatility: Can be used to deliver various types of nucleic acids.

Formulation and Physicochemical Characterization

The efficiency of 14:0 EPC-based gene delivery is highly dependent on the formulation of the lipid nanoparticles. Key parameters include the molar ratio of the cationic lipid to helper lipids, the overall charge ratio of the lipoplex (N/P ratio), and the particle size and zeta potential of the resulting nanoparticles.

A common formulation strategy involves the use of a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the destabilization of the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm. Cholesterol is often included to enhance the stability of the liposomes, and a PEGylated lipid (e.g., DMG-PEG) is used to create a hydrophilic corona that can improve stability and circulation time in vivo.

Table 1: Example Formulation of 14:0 EPC-based Lipid Nanoparticles for mRNA Delivery

ComponentMolar Percentage (%)Role in Formulation
Ionizable Cationic Lipid19Primary lipid for nucleic acid complexation
This compound 20 Permanently cationic lipid to aid in complexation and stability
DOPE19Helper lipid to facilitate endosomal escape
Cholesterol39Stabilizes the lipid bilayer
DMG-PEG3.8Forms a protective hydrophilic layer, increasing stability

Data derived from a patent application and is for illustrative purposes.

Table 2: Physicochemical Properties of Cationic Lipid Formulations

FormulationCationic Lipid:Helper Lipid (Molar Ratio)N/P RatioParticle Size (nm)Zeta Potential (mV)Transfection Efficiency (Relative)Cytotoxicity (% Cell Viability)
14:0 EPC:DOPE 1:14:1150 - 250+30 to +50High> 80%
14:0 EPC:Cholesterol 1:14:1180 - 300+25 to +45Moderate> 85%
Commercial Reagent ProprietaryManufacturer's recommendation100 - 200+40 to +60Very High~70%

Note: The data in this table is illustrative and represents typical expected values. Actual results will vary depending on the specific experimental conditions, cell type, and nucleic acid used.

Experimental Protocols

Protocol 1: Preparation of 14:0 EPC-based Lipid Nanoparticles (LNPs)

This protocol describes the preparation of LNPs composed of this compound, DOPE, cholesterol, and DMG-PEG for the encapsulation of mRNA, based on the thin-film hydration method.

Materials:

  • 1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Chloroform

  • Nuclease-free water

  • mRNA in a suitable buffer (e.g., citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired molar ratios of this compound, DOPE, cholesterol, and DMG-PEG in chloroform. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 37°C to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a pre-warmed (37°C) aqueous buffer (e.g., citrate buffer for mRNA encapsulation) by gentle rotation. The final total lipid concentration is typically in the range of 1-10 mg/mL. b. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion: a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes. b. For a more uniform size distribution, extrude the liposome suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder at a temperature above the phase transition temperature of the lipids.

  • Nucleic Acid Encapsulation: a. Gently mix the prepared liposomes with the mRNA solution at a specific lipid-to-mRNA weight ratio (e.g., 10:1 to 40:1). b. Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Purification and Storage: a. Remove unencapsulated mRNA by dialysis against PBS (pH 7.4) or through size exclusion chromatography. b. Store the final LNP formulation at 4°C. For long-term storage, -80°C is recommended.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format using the prepared 14:0 EPC-based LNPs.

Materials:

  • Adherent cells (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (with serum and antibiotics)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 14:0 EPC-based LNPs encapsulating the desired nucleic acid (e.g., a reporter plasmid like pEGFP-N1)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Lipoplexes: a. For each well to be transfected, dilute the required amount of LNP-nucleic acid complex in serum-free medium to a final volume of 250 µL. b. In a separate tube, dilute the transfection reagent (if using a commercial positive control) according to the manufacturer's instructions. c. Incubate at room temperature for 5-20 minutes to allow the complexes to form.

  • Transfection: a. Gently wash the cells with PBS. b. Add 2 mL of fresh, complete culture medium to each well. c. Add the 250 µL of the diluted LNP-nucleic acid complex dropwise to each well. d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Assay: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. After the incubation period, assess the transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase). c. Cytotoxicity can be evaluated using a cell viability assay such as MTT or Trypan Blue exclusion.

Visualizations

Diagram 1: Experimental Workflow for LNP Formulation and Transfection

G cluster_0 LNP Formulation cluster_1 In Vitro Transfection Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Chloroform Evaporation Hydration Hydration Film Formation->Hydration Aqueous Buffer Sonication/Extrusion Sonication/Extrusion Hydration->Sonication/Extrusion Size Reduction Nucleic Acid Encapsulation Nucleic Acid Encapsulation Sonication/Extrusion->Nucleic Acid Encapsulation Add mRNA/DNA Purification Purification Nucleic Acid Encapsulation->Purification Dialysis/SEC Complex Formation Complex Formation Purification->Complex Formation Prepared LNPs Cell Seeding Cell Seeding Transfection Transfection Cell Seeding->Transfection Complex Formation->Transfection Add to Cells Incubation Incubation Transfection->Incubation 24-48 hours Assay Assay Incubation->Assay Efficiency & Cytotoxicity

Caption: Workflow for LNP formulation and in vitro cell transfection.

Diagram 2: Proposed Mechanism of 14:0 EPC-mediated Gene Delivery

G LNP 14:0 EPC LNP (+ charge) Cell Cell Membrane (- charge) LNP->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape (DOPE-mediated) Endosome->Escape Release Nucleic Acid Release Escape->Release Nucleus Nucleus Release->Nucleus for DNA Transcription Transcription & Translation Release->Transcription for mRNA in cytoplasm Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Caption: Cellular uptake and intracellular trafficking of 14:0 EPC LNPs.

Application Notes and Protocols for Encapsulating Small Molecules with 14:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating a wide range of therapeutic agents to improve their pharmacokinetic profiles, enhance efficacy, and reduce toxicity. 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) is a cationic lipid frequently utilized in the formation of liposomes for drug delivery applications.[1][2][3][4] Its positive charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This document provides a detailed protocol for the encapsulation of both hydrophilic and hydrophobic small molecules using this compound-based liposomes, along with methods for their characterization.

Core Principles of Encapsulation

The method of encapsulation largely depends on the solubility of the small molecule.

  • Hydrophilic Molecules: These water-soluble compounds are encapsulated within the aqueous core of the liposomes. They are introduced during the hydration step of the lipid film.[5]

  • Hydrophobic Molecules: These lipid-soluble compounds are incorporated within the lipid bilayer of the liposomes. They are mixed with the lipids in an organic solvent prior to the formation of the lipid film.[5][6]

Experimental Protocols

A widely used and reproducible method for liposome preparation is the thin-film hydration technique.[6][7] This method involves the formation of a thin lipid film, followed by hydration and size reduction.

Materials
  • This compound

  • Cholesterol (to enhance liposome stability)[6]

  • Small molecule to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Protocol 1: Thin-Film Hydration Method
  • Lipid Film Preparation:

    • Dissolve this compound and cholesterol (e.g., in a 2:1 molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • If encapsulating a hydrophobic small molecule, add it to this organic solvent mixture at the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • If encapsulating a hydrophilic small molecule, dissolve it in the hydration buffer before adding it to the lipid film.

    • Hydrate the film by rotating the flask in a water bath set above the lipid's phase transition temperature for 1-2 hours. This process will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[7]

  • Size Reduction (Homogenization):

    • To produce smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension must be downsized. This can be achieved by:

      • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonicate in pulsed mode to avoid overheating until the suspension becomes translucent.

      • Extrusion: This is the preferred method for generating liposomes with a defined and narrow size distribution. Load the MLV suspension into a syringe and pass it through an extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 passes) to ensure the entire sample passes through the membrane an equal number of times.

  • Purification:

    • To remove the unencapsulated small molecule, the liposome suspension can be purified using methods such as:

      • Size Exclusion Chromatography (SEC): This is a common and effective method to separate the larger liposomes from the smaller, free drug molecules.[8][9]

      • Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.

Characterization of Small Molecule-Loaded Liposomes

Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS) is a widely used technique to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes in a suspension.[10][11]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's software instructions.

    • Analyze the correlation function to obtain the average particle size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Morphology
  • Method: Transmission Electron Microscopy (TEM), particularly cryo-TEM, provides direct visualization of the liposomes, revealing their shape, lamellarity, and size distribution.[10][11]

  • Protocol (General Steps for Negative Staining TEM):

    • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

    • After a brief incubation, blot off the excess liquid with filter paper.

    • Add a drop of a negative staining solution (e.g., uranyl acetate or phosphotungstic acid).

    • Blot off the excess stain and allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope.

Encapsulation Efficiency and Drug Loading
  • Method: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method to quantify the amount of encapsulated small molecule.

  • Protocol:

    • Separate Free Drug: Use a separation technique like size exclusion chromatography (SEC) or centrifugation to separate the liposomes from the unencapsulated (free) drug.[9]

    • Quantify Free Drug: Analyze the fraction containing the free drug by HPLC to determine its concentration.

    • Quantify Total Drug: Disrupt a known volume of the unpurified liposome suspension using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration.

    • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%):

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = (Mass of Encapsulated Drug / Total Mass of Lipids) x 100

Data Presentation

The following tables summarize the key quantitative data that should be collected during the characterization of small molecule-loaded liposomes.

Table 1: Physicochemical Properties of Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Empty Liposomes110 ± 50.15 ± 0.03+45 ± 3
Hydrophilic Drug115 ± 70.17 ± 0.04+42 ± 4
Hydrophobic Drug120 ± 60.16 ± 0.02+48 ± 5

Table 2: Encapsulation Parameters

FormulationEncapsulation Efficiency (%)Drug Loading (%)
Hydrophilic Drug65 ± 53.2 ± 0.3
Hydrophobic Drug92 ± 44.6 ± 0.2

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction cluster_purification Purification dissolve Dissolve 14:0 EPC-Cl, Cholesterol & Hydrophobic Drug in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film evaporate->film add_buffer Add Aqueous Buffer (+ Hydrophilic Drug) hydrate Hydrate Film (Forms MLVs) add_buffer->hydrate extrusion Extrusion (e.g., 100 nm membrane) hydrate->extrusion sec Size Exclusion Chromatography extrusion->sec final_product Purified Liposomes sec->final_product characterization_workflow cluster_physicochemical Physicochemical Properties cluster_encapsulation Encapsulation Analysis liposomes Small Molecule-Loaded Liposomes dls Dynamic Light Scattering (DLS) liposomes->dls Size & PDI tem Transmission Electron Microscopy (TEM) liposomes->tem Morphology separation Separation of Free Drug (e.g., SEC) liposomes->separation size_pdi_result Mean Diameter Polydispersity Index dls->size_pdi_result morphology_result Shape & Lamellarity tem->morphology_result hplc HPLC Quantification separation->hplc Quantify Free vs. Encapsulated Drug ee_dl_result Encapsulation Efficiency Drug Loading hplc->ee_dl_result

References

Application Notes and Protocols: Utilizing 14:0 EPC Chloride in Cationic Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride or DMPC-Cl) is a synthetic, permanently cationic lipid that serves as a key component in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.[1][2] Its fixed positive charge facilitates the encapsulation of anionic cargo, such as messenger RNA (mRNA) and small interfering RNA (siRNA), through electrostatic interactions.[3][4] Comprising entirely of biological metabolites linked by ester bonds, 14:0 EPC is noted for its low toxicity and biodegradability, making it an attractive candidate for in vivo applications.[1][2]

These application notes provide a comprehensive guide for the formulation, characterization, and in vitro application of LNPs incorporating this compound for nucleic acid delivery. The protocols outlined below are designed to be adaptable for various research needs, from initial formulation screening to preclinical evaluation.

Data Presentation: Physicochemical Properties of this compound LNPs

The following tables summarize quantitative data for representative LNP formulations incorporating this compound. These formulations are suitable for the delivery of nucleic acids such as plasmid DNA and mRNA.

Table 1: Formulation Compositions

Formulation IDCationic LipidHelper Lipid(s)Structural LipidPEG-LipidMolar Ratio (%)Nucleic Acid Cargo
F114:0 EPC-ClDSPCCholesterolPEG-lipid50 / 10 / 38.5 / 1.5pDNA
F24A3-SC7, 14:0 EPC-ClDOPECholesterolDMG-PEG19 / 20 / 19 / 39 / 3.8mRNA
F35A2-SC8, 14:0 EPC-ClDOPECholesterolC14-PEG2k11.9 / 50 / 11.9 / 23.8 / 2.4mRNA

Table 2: Physicochemical Characteristics

Formulation IDParticle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1260.80.098Not ReportedNot Reported
F2~80-150< 0.2Not Reported> 85%
F3Not ReportedNot ReportedNot ReportedNot Reported

Note: Data for F1 is adapted from a study using a specific PEG-lipid (PEG-G1-C14) and DNA loading, which resulted in a larger particle size.[5] The characteristics for F2 and F3 are based on typical ranges for similar LNP formulations designed for mRNA delivery.[6][7]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and aqueous phases to generate uniformly sized nanoparticles. This example is based on the composition of Formulation F2.

Materials:

  • This compound

  • Ionizable lipid (e.g., 4A3-SC7)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (100 mM, pH 3.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, 4A3-SC7, DOPE, cholesterol, and DMG-PEG in ethanol at appropriate concentrations (e.g., 10-20 mg/mL).

    • Combine the lipid stock solutions in the molar ratio of 19:20:19:39:3.8 (4A3-SC7:14:0 EPC-Cl:DOPE:Cholesterol:DMG-PEG) to create the final lipid mixture in ethanol.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA stock in 100 mM citrate buffer (pH 3.0) to the desired concentration. The final lipid-to-mRNA weight ratio should be approximately 30:1.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.

    • The total flow rate will depend on the microfluidic chip being used but is typically in the range of 2-12 mL/min.

    • Initiate the pumps to mix the two phases. The rapid mixing will induce the self-assembly of the lipids and mRNA into LNPs.

    • Collect the resulting LNP suspension.

  • Purification:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

    • After dialysis, recover the purified LNP suspension and store at 4°C.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS or a suitable electrophoresis buffer).

  • Measure the zeta potential using the same DLS instrument with an appropriate capillary cell.

  • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency (RiboGreen Assay): [8][9][10][11]

  • Prepare a standard curve of your mRNA in TE buffer.

  • Prepare two sets of LNP samples. One set is diluted in TE buffer, and the other is diluted in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs.[8][11]

  • Incubate the samples to ensure complete lysis in the surfactant-containing tubes.

  • Add the RiboGreen reagent to both the standards and the LNP samples in a 96-well plate.[8][10]

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the amount of unencapsulated mRNA (from the sample without surfactant) and the total mRNA (from the sample with surfactant) using the standard curve.

  • The encapsulation efficiency is calculated as: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] * 100

Protocol 3: In Vitro Transfection and Luciferase Assay

This protocol describes how to transfect cells with mRNA-loaded LNPs and measure the resulting protein expression using a luciferase reporter.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • mRNA (Luciferase)-loaded LNPs

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight.

  • Transfection:

    • Dilute the mRNA-LNP formulation to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay: [12]

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

    • Protein expression can be reported as relative light units (RLU).

Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Preparation (Ethanol) cluster_aqueous Aqueous Phase Preparation cluster_mixing LNP Assembly cluster_purification Purification & Characterization L1 14:0 EPC-Cl Mix_Lipids Combine Lipids L1->Mix_Lipids L2 Ionizable Lipid L2->Mix_Lipids L3 Helper Lipid L3->Mix_Lipids L4 Cholesterol L4->Mix_Lipids L5 PEG-Lipid L5->Mix_Lipids Microfluidics Microfluidic Mixing Mix_Lipids->Microfluidics Ethanol Phase mRNA mRNA Buffer Citrate Buffer (pH 3.0) mRNA->Buffer mRNA_sol mRNA Solution Buffer->mRNA_sol mRNA_sol->Microfluidics Aqueous Phase Dialysis Dialysis (PBS, pH 7.4) Microfluidics->Dialysis Final_LNPs Purified LNPs Dialysis->Final_LNPs Characterization Characterization (Size, PDI, Zeta, EE) Final_LNPs->Characterization

Caption: Workflow for LNP formulation using microfluidic mixing.

Cellular_Delivery_Pathway cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape cluster_translation Cytoplasmic Translation LNP Cationic LNP (14:0 EPC-Cl) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Escape Membrane Fusion & mRNA Release Late_Endosome->Escape mRNA mRNA Escape->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein Ribogreen_Assay_Workflow cluster_prep Sample Preparation cluster_assay Fluorescence Measurement cluster_calc Calculation LNP_Sample LNP Sample Sample_A Dilute in TE Buffer LNP_Sample->Sample_A Sample_B Dilute in TE Buffer + Triton X-100 LNP_Sample->Sample_B Add_RiboGreen Add RiboGreen Reagent Sample_A->Add_RiboGreen Sample_B->Add_RiboGreen Read_Fluorescence Read Fluorescence (Ex: 480nm, Em: 520nm) Add_RiboGreen->Read_Fluorescence Calc_Free Calculate Free mRNA (from Sample A) Read_Fluorescence->Calc_Free Calc_Total Calculate Total mRNA (from Sample B) Read_Fluorescence->Calc_Total Calc_EE Calculate Encapsulation Efficiency (%) Calc_Free->Calc_EE Calc_Total->Calc_EE

References

Application Notes and Protocols: 14:0 EPC Chloride for Dendritic Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride), a cationic lipid, for the stimulation of dendritic cells (DCs). This document includes a summary of its effects on DC maturation, cytokine production, and the underlying signaling pathways, along with detailed protocols for in vitro experiments.

Introduction

This compound is a synthetic cationic lipid that has demonstrated significant immunostimulatory properties, particularly in the context of dendritic cell activation. As key antigen-presenting cells, DCs play a pivotal role in initiating and shaping adaptive immune responses. The ability of this compound to induce DC maturation highlights its potential as an adjuvant in vaccine formulations and immunotherapies. Cationic lipids with shorter acyl chains, such as the 14:0 length in this compound, have been shown to be more effective in stimulating DCs compared to those with longer chains.[1][2] This document outlines the current understanding of its application and provides standardized protocols for its use in research settings.

Mechanism of Action and Immunological Effects

This compound stimulates dendritic cells, leading to an upregulation of co-stimulatory molecules, a hallmark of DC maturation. This process is crucial for the effective activation of T cells. Notably, the signaling pathway initiated by this compound appears to be independent of the canonical NF-κB pathway, which is commonly activated by other stimuli like lipopolysaccharide (LPS).[1][2][3] While the precise receptor and downstream signaling cascade are still under investigation, a hypothetical model suggests the involvement of a putative cationic lipid receptor (CLR).

One of the key characteristics of DC stimulation by this compound and other cationic lipids is the selective nature of the response. While it potently induces the expression of co-stimulatory molecules CD80 and CD86, it does not typically induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2][3] In fact, some studies suggest that certain cationic lipids may even inhibit LPS-induced TNF-α production.[1][2] This unique profile suggests that this compound may be useful in applications where a Th1-polarizing adjuvant effect is desired without a strong inflammatory cytokine response.

Data Summary

The following tables summarize the observed effects of this compound and related cationic lipids on dendritic cell maturation and cytokine production based on available literature.

Table 1: Effect of Cationic Lipids on Dendritic Cell Maturation Markers

Cationic Lipid StructureCell TypeConcentrationEffect on CD80 ExpressionEffect on CD86 ExpressionReference
Ethylphosphocholine (EPC) headgroup, shorter acyl chains (e.g., 14:0)Murine DC2.4 cell line, murine bone marrow-derived DCs75 µMSignificant upregulationSignificant upregulation[1][2]
Trimethylammonium headgroupMurine DC2.4 cell line75 µMLess effective than EPC headgroup lipidsLess effective than EPC headgroup lipids[1][2]

Table 2: Effect of Cationic Lipids on Cytokine Production by Dendritic Cells

Cationic LipidCell TypeConcentrationEffect on TNF-α ProductionEffect on IL-12 ProductionEffect on IL-10 ProductionReference
This compound and other cationic lipidsMurine DC2.4 cell line75 µMNo significant inductionNot reportedNot reported[2][3]
Cationic lipids (general)Murine DC2.4 cell line75 µMInhibition of LPS-induced TNF-αNot reportedNot reported[1][2]

Experimental Protocols

The following are detailed protocols for the in vitro application of this compound in dendritic cell stimulation.

Protocol 1: Preparation of this compound Liposomes
  • Materials:

    • 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound) powder

    • Chloroform

    • Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium

    • Glass vials

    • Rotary evaporator or nitrogen stream

    • Sonicator (probe or bath) or extruder

  • Procedure:

    • Dissolve the this compound powder in chloroform in a glass vial.

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile, endotoxin-free PBS or cell culture medium to the desired final concentration (e.g., to achieve a working concentration of 75 µM).

    • Vortex the suspension vigorously.

    • To create small unilamellar vesicles (SUVs), sonicate the liposome suspension using a probe sonicator on ice or a bath sonicator. Alternatively, for a more uniform size distribution, use a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

    • Sterilize the liposome preparation by passing it through a 0.22 µm filter.

Protocol 2: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Materials:

    • Bone marrow cells isolated from mice

    • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

    • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

    • Recombinant murine Interleukin-4 (IL-4)

    • 6-well tissue culture plates

    • This compound liposome suspension (from Protocol 1)

    • Lipopolysaccharide (LPS) as a positive control

    • PBS or empty liposomes as a negative control

  • Procedure:

    • Generation of BMDCs:

      • Harvest bone marrow from the femurs and tibias of mice.

      • Lyse red blood cells using ACK lysis buffer.

      • Wash the cells with complete RPMI-1640 medium.

      • Culture the cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF and 20 ng/mL of murine IL-4.

      • On day 3, add fresh complete medium containing GM-CSF and IL-4.

      • On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.

    • Stimulation:

      • Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.

      • Add the this compound liposome suspension to the desired final concentration (e.g., 75 µM).

      • Include a positive control (e.g., 100 ng/mL LPS) and a negative control (e-g., PBS or empty liposomes).

      • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Flow Cytometry Analysis of DC Maturation Markers
  • Materials:

    • Stimulated and control BMDCs (from Protocol 2)

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fc block (anti-CD16/32 antibody)

    • Fluorochrome-conjugated antibodies against murine CD11c, CD80, and CD86

    • Isotype control antibodies

  • Procedure:

    • Harvest the BMDCs from the culture plates.

    • Wash the cells with cold FACS buffer.

    • Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes on ice to block non-specific antibody binding.

    • Add the fluorochrome-conjugated antibodies for CD11c, CD80, and CD86 at the manufacturer's recommended concentration. Include isotype controls in separate tubes.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

    • Acquire the data on a flow cytometer. Gate on the CD11c-positive population to analyze the expression of CD80 and CD86.

Visualizations

Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14:0_EPC This compound CLR Cationic Lipid Receptor (CLR) (Hypothetical) 14:0_EPC->CLR Signaling_Cascade Unknown Signaling Cascade (NF-κB Independent) CLR->Signaling_Cascade Gene_Expression Upregulation of CD80 & CD86 Genes Signaling_Cascade->Gene_Expression DC_Maturation Dendritic Cell Maturation Gene_Expression->DC_Maturation Protein Expression

Caption: Hypothetical signaling pathway of this compound in dendritic cells.

Experimental Workflow

G BM_Isolation Isolate Bone Marrow Progenitors DC_Culture Culture with GM-CSF & IL-4 (6-8 days) BM_Isolation->DC_Culture Stimulation Stimulate with This compound (24h) DC_Culture->Stimulation Analysis Analyze DC Maturation (Flow Cytometry) Stimulation->Analysis

Caption: Experimental workflow for dendritic cell stimulation with this compound.

Logical Relationships

G EPC_Chloride This compound DC_Activation Dendritic Cell Activation EPC_Chloride->DC_Activation CD80_CD86 Increased CD80/CD86 Expression DC_Activation->CD80_CD86 NFkB_Independent NF-κB Independent Pathway DC_Activation->NFkB_Independent No_TNF No TNF-α Production DC_Activation->No_TNF T_Cell_Priming Enhanced T-Cell Priming CD80_CD86->T_Cell_Priming Adaptive_Immunity Adaptive Immune Response T_Cell_Priming->Adaptive_Immunity

Caption: Logical relationship of this compound stimulation and immune response.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 14:0 EPC Chloride Liposome Size and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) chloride liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing 14:0 EPC (DMPC) liposomes with a uniform size?

A1: The most reliable and widely used method is thin-film hydration followed by extrusion.[1][2] This technique involves dissolving the lipids in an organic solvent, creating a thin lipid film by evaporating the solvent, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[3][4][5] Subsequent extrusion of the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) produces unilamellar vesicles (LUVs) with a more uniform and controlled size distribution.[3][4][5]

Q2: What is the significance of the phase transition temperature (Tm) for 14:0 EPC (DMPC), and what is its value?

A2: The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. For 14:0 EPC (DMPC), the Tm is approximately 23-24°C.[6][7][8] It is crucial to perform the hydration and extrusion steps at a temperature above the Tm to ensure the formation of stable and uniform liposomes.[1][9]

Q3: How can I improve the stability of my 14:0 EPC (DMPC) liposomes and prevent aggregation?

A3: Liposome stability can be enhanced in several ways:

  • Inclusion of Cholesterol: Incorporating cholesterol into the lipid bilayer can significantly improve membrane rigidity and reduce permeability, thereby enhancing stability.[9][10] A molar ratio of 70:30 (DMPC:Cholesterol) has been shown to be effective for creating stable formulations.[11][12]

  • Control of pH and Ionic Strength: Maintaining a neutral pH (around 7.0-7.4) and avoiding high ionic strength buffers can prevent aggregation.[1][9] High salt concentrations can screen the surface charge and reduce the electrostatic repulsion between liposomes.[1]

  • Incorporate Charged Lipids: For neutral lipids like DMPC, adding a small percentage (5-10 mol%) of a charged lipid (e.g., a negatively charged lipid like DMPG or a positively charged one like DOTAP) can increase electrostatic repulsion between vesicles and prevent aggregation.[1]

  • Proper Storage: Storing liposome suspensions at 4°C is generally recommended to slow down lipid hydrolysis.[9][13] Avoid freezing, as it can disrupt the vesicle structure.[13]

Q4: How are the size and stability of liposomes measured?

A4:

  • Size: Dynamic Light Scattering (DLS) is the most common technique for measuring the average hydrodynamic diameter and size distribution (polydispersity index, PDI) of liposomes.

  • Stability: Zeta potential measurement is a key indicator of colloidal stability. A zeta potential value greater than +30 mV or less than -30 mV generally suggests good stability due to strong electrostatic repulsion between particles, which helps prevent aggregation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Visible Aggregation or Precipitation Immediately After Preparation 1. Incomplete removal of organic solvent. 2. Hydration or extrusion performed below the Tm of DMPC (~23-24°C).[9] 3. High lipid concentration.[9] 4. Inappropriate pH or high ionic strength of the hydration buffer.[1][9]1. Ensure the lipid film is completely dry under high vacuum for an extended period (e.g., overnight).[2] 2. Maintain the temperature of the hydration buffer and extruder above 24°C. 3. Try preparing the liposomes at a lower lipid concentration. 4. Use a buffer with a pH between 7.0-7.4 and a lower salt concentration.
Liposome Size is Larger Than Expected or Polydispersity Index (PDI) is High 1. Inefficient extrusion. 2. Membrane rupture during extrusion. 3. Aggregation after extrusion.1. Ensure an odd number of passes (e.g., 11 or 21) through the extruder for a more uniform size distribution. 2. Check the integrity of the polycarbonate membrane and ensure the extruder is assembled correctly. 3. Immediately after extrusion, cool the liposome suspension and store at 4°C.
Liposomes Aggregate During Storage 1. Suboptimal storage temperature. 2. Lipid hydrolysis over time.[9] 3. Lack of sufficient surface charge for repulsion. 4. Formulation lacks stabilizing components.1. Store liposomes at 4°C. Do not freeze.[9][13] 2. Use high-purity lipids and sterile, filtered buffers to minimize degradation. 3. Consider incorporating a small amount of a charged lipid into the formulation.[1] 4. Add cholesterol (e.g., at a 70:30 DMPC:cholesterol molar ratio) to enhance membrane stability.[11][12]
Low Encapsulation Efficiency 1. Unfavorable lipid composition for the encapsulated molecule. 2. Leakage of the encapsulated material after preparation.1. Optimize the lipid composition. For hydrophilic molecules, ensure proper hydration volume. For lipophilic molecules, ensure they are well-dissolved with the lipids in the organic solvent. 2. The inclusion of cholesterol can decrease the permeability of the lipid bilayer and improve retention.[10]

Experimental Protocols

Protocol 1: Preparation of 100 nm 14:0 EPC (DMPC) Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol (optional, for enhanced stability)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of DMPC and cholesterol (e.g., for a 70:30 molar ratio).

    • Dissolve the lipids in chloroform in a round-bottom flask. Gently swirl until the solution is clear.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to 30-40°C.

    • Rotate the flask and apply a vacuum to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Pre-warm the PBS buffer to a temperature above the Tm of DMPC (e.g., 30°C).

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Pre-heat the extruder to the same temperature as the hydration buffer (30°C).

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11 to 21 passes) to form unilamellar vesicles (LUVs) with a uniform size.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposome Size and Stability

1. Size Measurement using Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

  • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

  • Perform the measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Stability Assessment using Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

  • Inject the sample into the measurement cell of the zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_storage Storage dissolution 1. Lipid Dissolution (DMPC + Cholesterol in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tm) film_formation->hydration extrusion 4. Extrusion (100 nm membrane, T > Tm) hydration->extrusion dls Size Analysis (DLS) extrusion->dls Size & PDI zeta Stability Analysis (Zeta Potential) extrusion->zeta Surface Charge storage Store at 4°C dls->storage zeta->storage troubleshooting_logic start Liposome Aggregation Observed? cause1 Hydration/Extrusion Temp < Tm? start->cause1 Yes cause2 High Ionic Strength or Improper pH? start->cause2 Yes cause3 No Stabilizing Agent? start->cause3 Yes cause4 Improper Storage? start->cause4 Yes solution1 Increase Temp > 24°C cause1->solution1 solution2 Adjust Buffer (pH 7.4, low salt) cause2->solution2 solution3 Add Cholesterol (e.g., 30 mol%) cause3->solution3 solution4 Store at 4°C (Do not freeze) cause4->solution4

References

issues with 14:0 EPC chloride solubility and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14:0 EPC (1-myristoyl-2-palmitoyl-sn-glycero-3-ethylphosphocholine) chloride. This cationic lipid is a valuable tool for liposome preparation and drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: What is 14:0 EPC Chloride?

This compound, chemically known as 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (chloride salt), is a synthetic, saturated cationic lipid.[1][2] It is commonly used in the formulation of liposomes for the delivery of therapeutic agents such as nucleic acids.[2][3] Its positive charge facilitates interaction with negatively charged cell membranes, aiding in cellular uptake.

Q2: How should I store this compound powder?

As a saturated lipid, this compound is stable as a powder.[3] It should be stored in a glass container with a Teflon-lined cap at -20°C.[3] To prevent moisture absorption, it is crucial to allow the container to warm to room temperature before opening.

Q3: What is the recommended procedure for handling this compound?

When handling the powdered form, ensure it is at room temperature before opening the vial to avoid condensation, which can lead to hydrolysis. For preparing solutions, use glass or stainless steel labware, as organic solvents can leach impurities from plastics. If you need to store the lipid in a solution, it is best to use an organic solvent like chloroform or ethanol and store it at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Solubility and Solution Preparation

Properly dissolving this compound is critical for successful downstream applications. The following table summarizes its solubility in common laboratory solvents.

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (134.69 mM)Sonication may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[4]
Ethanol~25 mg/mLBased on data for the similar lipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[5]
ChloroformSolubleOften used in a mixture with methanol for dissolving phospholipids.[6]
Chloroform:Methanol (5:1, v/v)SolubleBased on data for the similar lipid 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG).[7]
WaterInsolubleForms a suspension or liposomes upon hydration.

Stock Solution Preparation (Example in DMSO):

To prepare stock solutions of varying concentrations, refer to the following guide:

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.3469 mL
5 mM5 mg1.3469 mL
10 mM10 mg1.3469 mL
1 mM5 mg6.7345 mL
5 mM10 mg2.6938 mL
10 mM1 mg0.1347 mL

Table adapted from MedchemExpress product information.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder appears clumpy or oily. Moisture absorption due to improper storage or handling.Discard the product as it may be hydrolyzed. Always allow the vial to reach room temperature before opening. Store in a desiccator if in a humid environment.
Lipid is difficult to dissolve in organic solvent. Insufficient solvent volume or inadequate mixing. The lipid may have degraded.Increase the solvent volume. Gently warm the solution (do not exceed the lipid's phase transition temperature). Use bath sonication for short periods to aid dissolution. If it still does not dissolve, the lipid quality may be compromised.
Precipitate forms when adding aqueous buffer to the lipid solution. The lipid is not soluble in the aqueous phase and is crashing out of the organic solvent.This is an expected step in some protocols (e.g., nanoprecipitation). If a clear solution is desired, the lipid should first be dried into a thin film before hydration.
The hydrated lipid suspension is cloudy and non-uniform. Formation of large, multilamellar vesicles (MLVs).To achieve a more uniform and smaller vesicle size, subject the suspension to sonication (bath or probe) or extrusion through polycarbonate membranes of a defined pore size.
Low encapsulation efficiency of hydrophilic drugs. The passive hydration method may not be efficient for encapsulating water-soluble compounds.Consider using methods that promote higher encapsulation, such as the freeze-thaw technique or reverse-phase evaporation.

Experimental Protocols

Protocol for Preparing Cationic Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using this compound.

Materials:

  • This compound powder

  • Co-lipid (e.g., DOPE or cholesterol), if desired

  • Chloroform or Ethanol (ACS grade or higher)

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

  • Glass vials with Teflon-lined caps

Procedure:

  • Lipid Dissolution: Weigh the desired amount of this compound and any co-lipids and dissolve them in chloroform or ethanol in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, forming a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, you can further dry the film under a high vacuum for at least 1-2 hours.

  • Hydration: Add the desired aqueous buffer to the flask containing the lipid film. The volume of the buffer will determine the final concentration of the liposomes.

  • Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by vortexing or gentle shaking. This initial hydration step typically forms large, multilamellar vesicles (MLVs). The solution will appear milky or turbid.

  • Size Reduction (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), place the MLV suspension in a bath sonicator and sonicate for 5-15 minutes. The endpoint is often indicated by a clarification of the suspension.

    • Extrusion: To produce large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Storage: Store the final liposome suspension at 4°C. For long-term storage, it is advisable to use the liposomes within a few days to a week, as they can be prone to aggregation or hydrolysis.

Visualizations

Liposome_Preparation_Workflow Experimental Workflow for Cationic Liposome Preparation cluster_0 Preparation cluster_1 Sizing cluster_2 Final Product A 1. Dissolve this compound (and co-lipids) in organic solvent B 2. Form thin lipid film (Rotary Evaporation) A->B Solvent Removal C 3. Hydrate lipid film with aqueous buffer B->C Addition of Buffer D 4. Form Multilamellar Vesicles (MLVs) C->D Agitation E Sonication D->E Energy Input F Extrusion D->F Pressure Application G Small Unilamellar Vesicles (SUVs) E->G H Large Unilamellar Vesicles (LUVs) F->H Cellular_Uptake_Pathway Generalized Cellular Uptake of Cationic Liposomes cluster_cell Cellular Environment cluster_uptake Uptake Mechanisms cluster_intracellular Intracellular Fate liposome Cationic Liposome (e.g., with 14:0 EPC) cell_membrane Cell Membrane (Negatively Charged) liposome->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis fusion Direct Membrane Fusion cell_membrane->fusion endosome Endosome endocytosis->endosome cytoplasm Cytoplasm fusion->cytoplasm escape Endosomal Escape endosome->escape Destabilization of endosomal membrane escape->cytoplasm delivery Cargo Release cytoplasm->delivery

References

Technical Support Center: Optimizing 14:0 EPC Chloride Lipoplex Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the transfection efficiency of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride lipoplexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the transfection of 14:0 EPC chloride lipoplexes in a question-and-answer format.

Q1: Why am I observing low transfection efficiency with my 14:0 EPC lipoplexes?

A1: Low transfection efficiency can stem from several factors. Systematically evaluate the following:

  • Suboptimal Lipid-to-DNA Ratio: The ratio of cationic lipid (14:0 EPC) to DNA is critical for efficient complex formation and cellular uptake. An improper ratio can lead to poorly formed, unstable, or inefficiently internalized lipoplexes. It is essential to empirically determine the optimal ratio for your specific cell type and plasmid.[1][][3]

  • Poor Lipoplex Formation: Ensure that the lipoplexes are prepared correctly. This includes using serum-free media for complex formation, as serum proteins can interfere with the process, and allowing for an adequate incubation time (typically 15-30 minutes) for the complexes to form.[1][]

  • Cell Health and Confluency: Transfection is most effective in healthy, actively dividing cells. Ensure your cells are at least 90% viable and seeded to be 70-90% confluent at the time of transfection.[4][5] Overly confluent or sparse cultures can lead to poor uptake.

  • Nucleic Acid Quality: The purity and integrity of your plasmid DNA or RNA are paramount. Use high-quality, endotoxin-free nucleic acid with an A260/A280 ratio of 1.8-2.0.[1][6]

  • Presence of Serum during Transfection: While lipoplex formation should be in serum-free media, the effect of serum during the transfection itself can be cell-type dependent. Some cell lines are sensitive to the absence of serum, which can impact cell health and, consequently, transfection efficiency. However, serum can also inhibit transfection by interacting with the lipoplexes.[7][8]

Q2: I'm observing high cell toxicity or death after transfection. What could be the cause?

A2: High cytotoxicity is a common challenge with cationic lipid-based transfection. Consider these points:

  • Excessive Cationic Lipid Concentration: While a higher lipid-to-DNA ratio can increase transfection efficiency, an excessive amount of 14:0 EPC can be toxic to cells. It is crucial to perform a dose-response experiment to find a balance between high efficiency and low toxicity.[9][10]

  • High DNA Concentration: Too much foreign DNA can also induce a cytotoxic response in cells.[6]

  • Incubation Time: Prolonged exposure of cells to lipoplexes can increase toxicity. Optimize the incubation time; for many cell lines, 4-6 hours is sufficient before replacing the medium with fresh, complete growth medium.

  • Cell Confluency: Low cell density at the time of transfection can make the cells more susceptible to the toxic effects of the lipoplexes.[4][6]

Q3: My transfection results are inconsistent between experiments. How can I improve reproducibility?

A3: Reproducibility issues often arise from subtle variations in experimental conditions. To improve consistency:

  • Standardize Protocols: Adhere strictly to your optimized protocol for cell seeding density, lipoplex preparation, incubation times, and post-transfection cell handling.

  • Cell Passage Number: Use cells with a low passage number (ideally below 30) as cell characteristics can change over time, affecting their transfectability.[4]

  • Reagent Quality: Ensure the quality and consistency of your this compound, DNA, and cell culture media. Lot-to-lot variability in serum can also impact results.

  • Mixing Technique: Gently mix the lipid and DNA solutions during lipoplex formation. Vortexing or vigorous pipetting can shear the lipoplexes and lead to inconsistent sizes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for transfection?

A1: 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride is a cationic lipid. Its positively charged headgroup allows it to electrostatically interact with negatively charged nucleic acids (like DNA and RNA) to form lipoplexes.[11] These lipoplexes can then fuse with the cell membrane to deliver the nucleic acid into the cell. The "14:0" denotes the presence of two myristoyl (14-carbon) saturated acyl chains, and research suggests that shorter acyl chains can enhance transfection efficiency compared to longer chains (e.g., C18).[12]

Q2: What is the role of a helper lipid, and should I use one with 14:0 EPC?

A2: A helper lipid is a neutral or zwitterionic lipid that is co-formulated with the cationic lipid to improve transfection efficiency. The most commonly used helper lipid is DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE promotes the formation of an inverted hexagonal phase within the endosome, which facilitates the destabilization of the endosomal membrane and the release of the nucleic acid into the cytoplasm.[13][14][15] Using a helper lipid like DOPE with 14:0 EPC is highly recommended to enhance transfection efficiency. A common starting molar ratio is 1:1 (14:0 EPC:DOPE).

Q3: How do I determine the optimal lipid-to-DNA ratio?

A3: The optimal lipid-to-DNA ratio (often expressed as a charge ratio of positive charges from the cationic lipid to negative charges from the DNA phosphate backbone, N/P ratio) must be determined empirically for each cell line and nucleic acid. A common approach is to perform a matrix titration, varying both the amount of DNA and the amount of 14:0 EPC. Transfection efficiency (e.g., by reporter gene expression) and cell viability (e.g., by MTT assay) should be measured to identify the ratio that provides the highest efficiency with the lowest toxicity.

Q4: What is the expected size and zeta potential of 14:0 EPC lipoplexes?

A4: The size and zeta potential of lipoplexes are critical physicochemical properties that influence their interaction with cells and overall transfection efficiency.[16][17][18] Typically, effective lipoplexes have a size range of 100-400 nm and a positive zeta potential, which facilitates interaction with the negatively charged cell membrane.[18] The exact values will depend on the lipid-to-DNA ratio and the formulation method.

Q5: Can I use serum in my transfection experiment?

A5: It is crucial to form the 14:0 EPC lipoplexes in a serum-free medium because serum proteins can interfere with their formation and stability.[1] For the transfection itself, the presence of serum can have variable effects. In some cases, serum can decrease transfection efficiency by interacting with the lipoplexes.[7][8] However, for sensitive cell lines, a complete absence of serum for an extended period can be detrimental to cell health. It is recommended to initially optimize transfection in serum-free or reduced-serum media for the incubation period with the lipoplexes, after which it can be replaced with complete growth medium.

Data Presentation

Table 1: Hypothetical Optimization of 14:0 EPC:DOPE to DNA Ratio for Plasmid Transfection in HEK293 Cells

14:0 EPC:DOPE (1:1 molar) (µg)DNA (µg)N/P Ratio (approx.)Transfection Efficiency (% GFP Positive Cells)Cell Viability (% of Control)
1.512:125 ± 395 ± 4
3.014:155 ± 588 ± 6
4.516:170 ± 475 ± 7
6.018:165 ± 660 ± 8
7.5110:150 ± 545 ± 9

Data are presented as mean ± standard deviation and are hypothetical, intended for illustrative purposes.

Table 2: Influence of Cell Confluency on Transfection Efficiency of 14:0 EPC Lipoplexes

Cell Confluency at TransfectionTransfection Efficiency (% GFP Positive Cells)
30-40%35 ± 4
50-60%50 ± 6
70-80%68 ± 5
90-100%45 ± 7

Data are presented as mean ± standard deviation and are hypothetical, based on general trends that show optimal transfection in actively dividing cells at high confluency.[4]

Experimental Protocols

Protocol 1: Preparation of 14:0 EPC:DOPE Liposomes

  • Lipid Film Hydration Method: a. In a sterile glass vial, combine this compound and DOPE in chloroform at a 1:1 molar ratio. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Place the vial under a high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with a sterile, serum-free buffer (e.g., PBS or HBS) to a final total lipid concentration of 1 mg/mL. Vortex for 5 minutes. e. To obtain unilamellar vesicles, the lipid suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). f. Store the prepared liposomes at 4°C.

Protocol 2: Transfection of Adherent Cells with 14:0 EPC Lipoplexes

  • Cell Seeding: a. The day before transfection, seed cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.

  • Lipoplex Formation: a. For each transfection, dilute the desired amount of plasmid DNA in serum-free medium (e.g., Opti-MEM®). b. In a separate tube, dilute the optimized amount of 14:0 EPC:DOPE liposome solution in serum-free medium. c. Gently add the diluted DNA to the diluted liposome solution and mix by gentle pipetting. Do not vortex. d. Incubate the mixture for 20-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection: a. Remove the growth medium from the cells and wash once with sterile PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After incubation, remove the transfection medium and replace it with fresh, complete growth medium. e. Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).

Visualizations

G cluster_0 Lipoplex Formation (Serum-Free) Cationic Lipid (14:0 EPC) Cationic Lipid (14:0 EPC) Liposome Formation Liposome Formation Cationic Lipid (14:0 EPC)->Liposome Formation Helper Lipid (DOPE) Helper Lipid (DOPE) Helper Lipid (DOPE)->Liposome Formation Nucleic Acid (DNA/RNA) Nucleic Acid (DNA/RNA) Lipoplex Lipoplex Nucleic Acid (DNA/RNA)->Lipoplex Liposome Formation->Lipoplex

Caption: Workflow for the formation of 14:0 EPC lipoplexes.

G Start Start Low Transfection Efficiency Low Transfection Efficiency Start->Low Transfection Efficiency Optimize Lipid:DNA Ratio Optimize Lipid:DNA Ratio Low Transfection Efficiency->Optimize Lipid:DNA Ratio Issue? Check Cell Health & Confluency Check Cell Health & Confluency Low Transfection Efficiency->Check Cell Health & Confluency Issue? Verify Nucleic Acid Quality Verify Nucleic Acid Quality Low Transfection Efficiency->Verify Nucleic Acid Quality Issue? Use Serum-Free Medium for Complexation Use Serum-Free Medium for Complexation Low Transfection Efficiency->Use Serum-Free Medium for Complexation Issue? Successful Transfection Successful Transfection Optimize Lipid:DNA Ratio->Successful Transfection Resolved Check Cell Health & Confluency->Successful Transfection Resolved Verify Nucleic Acid Quality->Successful Transfection Resolved Use Serum-Free Medium for Complexation->Successful Transfection Resolved

Caption: Troubleshooting logic for low transfection efficiency.

G Lipoplex Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape (DOPE-mediated) Endosomal Escape (DOPE-mediated) Endosome->Endosomal Escape (DOPE-mediated) Cytoplasm Cytoplasm Endosomal Escape (DOPE-mediated)->Cytoplasm Nucleic Acid Release Nucleic Acid Release Cytoplasm->Nucleic Acid Release Gene Expression Gene Expression Nucleic Acid Release->Gene Expression

Caption: Cellular uptake and processing of 14:0 EPC lipoplexes.

References

troubleshooting aggregation of 14:0 EPC chloride nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride nanoparticles. The following sections address common issues, particularly aggregation, and offer solutions based on established principles for cationic lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is 14:0 EPC chloride?

This compound is the salt form of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine. It is a cationic lipid commonly used in the formulation of lipid nanoparticles (LNPs) for applications such as drug delivery.[1] The "14:0" denotes the myristoyl acyl chains, each with 14 carbon atoms and no double bonds. As a cationic lipid, it possesses a positive charge that facilitates the encapsulation of negatively charged molecules like nucleic acids.

Q2: What are the critical quality attributes (CQAs) for this compound nanoparticles?

The quality and performance of lipid nanoparticles are determined by several critical quality attributes (CQAs). Monitoring these attributes is essential for ensuring batch-to-batch consistency and therapeutic efficacy.

Critical Quality Attribute (CQA)DescriptionTypical Target ValuesAnalytical Method(s)
Particle Size (Hydrodynamic Diameter) Influences the circulation half-life, biodistribution, and cellular uptake of the nanoparticles.< 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in the formulation. A lower PDI indicates a more uniform particle population.< 0.3Dynamic Light Scattering (DLS)
Zeta Potential Indicates the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes.> +30 mV (in formulation buffer)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%EE) The percentage of the therapeutic agent that is successfully entrapped within the nanoparticles.> 70%Spectroscopic or chromatographic assays

Q3: What factors can lead to the aggregation of my this compound nanoparticles?

Aggregation of lipid nanoparticles is a common issue that can arise both during formulation and upon storage. Key factors include:

  • Suboptimal Formulation Parameters: Incorrect pH of the aqueous phase, high lipid concentration, and high ionic strength of the buffer can all contribute to nanoparticle aggregation.[2][3]

  • Inadequate Processing Conditions: The temperature during processing steps like extrusion should be kept above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture.[2] For DMPC (a close structural analog to 14:0 EPC), the Tm is 23°C.[4]

  • Improper Storage: Storing nanoparticles at temperatures below their Tm for extended periods, or subjecting them to freeze-thaw cycles without cryoprotectants, can induce aggregation.[2][3]

  • Lipid Hydrolysis: Over time, the breakdown of phospholipids can lead to the formation of byproducts that alter the nanoparticle membrane and cause fusion or aggregation.[2]

Troubleshooting Guide

Immediate Aggregation During Formulation

Problem: My this compound nanoparticles are aggregating immediately after I formulate them.

This is a common issue that can often be resolved by carefully evaluating and adjusting your formulation and processing parameters.

Troubleshooting Workflow for Immediate Aggregation

start Immediate Aggregation Observed check_ph Verify pH of Aqueous Phase (should be below pKa of 14:0 EPC) start->check_ph check_concentration Assess Lipid Concentration (High concentrations can lead to aggregation) start->check_concentration check_mixing Evaluate Mixing Rate (Slow mixing can form larger, unstable particles) start->check_mixing check_temp Confirm Processing Temperature (Must be above the lipid's Tm) start->check_temp solution_ph Adjust pH to be slightly acidic (e.g., pH 4-6) check_ph->solution_ph solution_concentration Reduce Lipid Concentration check_concentration->solution_concentration solution_mixing Increase Mixing Speed (e.g., faster injection or higher flow rate) check_mixing->solution_mixing solution_temp Increase Temperature to > Tm check_temp->solution_temp

Caption: Troubleshooting workflow for immediate aggregation issues.

Potential Cause Recommended Solution
Incorrect pH of the Aqueous Phase 14:0 EPC is a cationic lipid. The pH of the aqueous buffer during formulation is critical. A pH below the pKa of the lipid ensures a positive charge, which is necessary for encapsulating anionic cargo. However, a very low pH can lead to excessive charge and instability. Aim for a mildly acidic pH (e.g., 4.0-6.0).
High Lipid Concentration High concentrations of lipids can increase the likelihood of aggregation.[2] If you are observing persistent aggregation, try preparing your nanoparticles at a lower lipid concentration.
Inadequate Mixing In methods like solvent injection, the rate of mixing is crucial. If the organic phase is introduced too slowly, it can result in the formation of larger, less stable particles that are prone to aggregation.[3] Ensure rapid and efficient mixing.
Processing Temperature Below Tm All processing steps, such as extrusion, should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of your lipid mixture to ensure the formation of stable vesicles.[2]
High Ionic Strength High salt concentrations in the aqueous buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation.[2] Use a buffer with a lower ionic strength during formulation.
Delayed Aggregation During Storage

Problem: My this compound nanoparticle suspension was stable initially but started to aggregate during storage.

Delayed aggregation is often related to the storage conditions and the long-term stability of the formulation.

Troubleshooting Workflow for Delayed Aggregation

start Delayed Aggregation Observed check_storage_temp Review Storage Temperature (Avoid freezing without cryoprotectants) start->check_storage_temp check_buffer Examine Storage Buffer (pH and ionic strength) start->check_buffer check_hydrolysis Consider Lipid Hydrolysis (Can occur over time) start->check_hydrolysis check_cholesterol Assess Formulation for Cholesterol (Enhances stability) start->check_cholesterol solution_storage_temp Store at 4°C Add cryoprotectants (e.g., sucrose) if freezing check_storage_temp->solution_storage_temp solution_buffer Use a neutral pH buffer (e.g., PBS pH 7.4) with appropriate ionic strength check_buffer->solution_buffer solution_hydrolysis Store at low temperatures (4°C) to slow hydrolysis check_hydrolysis->solution_hydrolysis solution_cholesterol Include cholesterol in the formulation (typically 30-40 mol%) check_cholesterol->solution_cholesterol

Caption: Troubleshooting workflow for delayed aggregation issues.

Potential Cause Recommended Solution
Improper Storage Temperature Storing lipid nanoparticle formulations at 4°C is often recommended over freezing, which can lead to phase separation and aggregation upon thawing.[3] If freezing is necessary, the inclusion of a cryoprotectant is advised.[3]
Suboptimal Storage Buffer The pH and ionic strength of the storage buffer can significantly impact long-term stability.[2] For storage, a buffer with a neutral pH (e.g., PBS pH 7.4) is generally recommended.
Lipid Hydrolysis Phospholipids can hydrolyze over time, which can destabilize the nanoparticles.[2] Storing the formulation at a low temperature (e.g., 4°C) can help to slow down this degradation process.[2]
Absence of Stabilizing Lipids The inclusion of cholesterol in the formulation can significantly improve the stability of the lipid bilayer by modulating membrane fluidity.[2] Formulations lacking cholesterol may be more susceptible to aggregation over time.[2]
Influence of the Chloride Counter-ion While the direct impact of the chloride counter-ion on aggregation is not extensively documented, different counter-ions can influence the properties of cationic lipid formulations.[5] If aggregation persists, and other factors have been addressed, considering a different salt form of the cationic lipid could be an option.

Experimental Protocols

Protocol for Synthesis of this compound Nanoparticles (Microfluidic Method)

This protocol describes a general method for preparing this compound nanoparticles using a microfluidic device. The ratios and flow rates provided are starting points and should be optimized for your specific application.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions.

    • Prepare a mixed lipid stock solution in ethanol with a desired molar ratio. A common starting point for cationic lipid formulations is a molar ratio of 50:10:38.5:1.5 (14:0 EPC:DSPC:Cholesterol:PEG-Lipid).[6]

  • Prepare Aqueous Phase:

    • If encapsulating a nucleic acid, dissolve it in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous phase into another.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into nanoparticles.

  • Purification and Buffer Exchange:

    • The collected nanoparticle suspension will be in an ethanol/aqueous buffer mixture.

    • To remove the ethanol and exchange the buffer to a neutral pH for storage and in vitro/in vivo use, perform dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C.

Experimental Workflow for Nanoparticle Synthesis

cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_lipid Prepare Lipid-Ethanol Solution (14:0 EPC, Helper Lipid, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing (Controlled TFR and FRR) prep_lipid->mixing prep_aqueous Prepare Aqueous Phase (e.g., with nucleic acid in citrate buffer, pH 4.0) prep_aqueous->mixing dialysis Dialysis (Remove ethanol, buffer exchange to PBS, pH 7.4) mixing->dialysis characterization Analyze CQAs (Size, PDI, Zeta Potential, %EE) dialysis->characterization

Caption: Workflow for the synthesis of this compound nanoparticles.

Protocol for Characterization of this compound Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in the storage buffer (e.g., PBS, pH 7.4) to an appropriate concentration for DLS measurement.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement according to the instrument's protocol.

    • Record the Z-average diameter for particle size and the PDI value.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer) to a suitable concentration.

    • Load the sample into the specific cuvette for zeta potential measurement.

    • Perform the measurement according to the instrument's instructions.

    • Record the zeta potential in millivolts (mV).

3. Encapsulation Efficiency (%EE) Determination:

  • Technique: This will depend on the encapsulated cargo. For nucleic acids, a common method is a fluorescent dye-based assay (e.g., RiboGreen® assay).

  • Procedure (Example for Nucleic Acids):

    • Measure the total amount of nucleic acid in the formulation by disrupting the nanoparticles with a surfactant (e.g., Triton™ X-100) and then performing the fluorescent assay.

    • Measure the amount of unencapsulated (free) nucleic acid in the supernatant after separating the nanoparticles (e.g., by spin column filtration).

    • Calculate the %EE using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

References

Technical Support Center: Stability of 14:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 14:0 EPC chloride (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine chloride) formulations, with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous formulations?

A1: The primary chemical degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond at the sn-1 position. This reaction yields myristic acid and glycerophosphocholine. The rate of this hydrolysis is highly dependent on the pH of the formulation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH due to acid and base-catalyzed hydrolysis of the ester linkage. Generally, the hydrolysis rate is lowest in the slightly acidic to neutral pH range and increases under strongly acidic or alkaline conditions. For similar phospholipids, the maximum stability (minimum hydrolysis rate) is observed around pH 6.5.[1]

Q3: Is there any other pH-dependent process I should be aware of?

A3: Yes, besides hydrolysis, lysophospholipids like 14:0 EPC can undergo acyl migration. This is an isomerization process where the acyl group moves from the sn-1 to the sn-2 position. This process is also pH-dependent, with the lowest rate of isomerization reported to be in the pH range of 4-5.

Q4: What are the typical storage conditions for this compound formulations?

A4: To minimize degradation, this compound formulations should be stored at a pH that ensures maximum stability, ideally around pH 6.5. It is also recommended to store formulations at refrigerated temperatures (2-8 °C) to further reduce the rate of hydrolysis. The formulation should be prepared using a buffer to maintain a stable pH.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of active ingredient over time in my formulation. The pH of your formulation may be in a range that promotes rapid hydrolysis of the this compound.Measure the pH of your formulation. Adjust the pH to be within the optimal stability range of 6.0-7.0 using a suitable buffer system.
Formation of precipitates in the formulation. Hydrolysis of this compound leads to the formation of myristic acid, which has low solubility in aqueous solutions and can precipitate, especially at lower pH.Confirm the identity of the precipitate using analytical techniques such as HPLC or mass spectrometry. If it is myristic acid, this indicates significant degradation. The formulation may need to be reformulated at a more stable pH.
Inconsistent experimental results. If the formulation is stored for varying periods or at different pH values, the concentration of active this compound may differ between experiments. Acyl migration could also lead to a mixture of isomers with potentially different biological activities.Prepare fresh formulations for each experiment or establish strict storage conditions (pH, temperature, and duration) and validate the stability of the formulation under these conditions.

Data on pH-Dependent Stability

pH Observed Pseudo-First-Order Rate Constant (k_obs) at 70°C (s⁻¹ x 10⁻⁷) Relative Hydrolysis Rate
4.012.06.0x
5.04.02.0x
6.02.21.1x
6.52.01.0x
7.02.51.25x
8.08.04.0x
9.025.012.5x

This data is representative and intended to illustrate the effect of pH on stability. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate by HPLC

This protocol outlines a method to quantify the degradation of this compound in a formulation as a function of time and pH.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at the desired pH values (e.g., 4, 5, 6, 6.5, 7, 8, 9).

  • Formulation Preparation: Dissolve a known concentration of this compound in each buffer to prepare the test formulations.

  • Stability Study: Aliquot the formulations into sealed vials and store them at a constant temperature (e.g., 40°C or 70°C for accelerated stability studies).

  • Sampling: At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Quench any further reaction by diluting the sample in a cold mobile phase.

    • Analyze the concentration of the remaining this compound using a suitable HPLC method. A common method involves a C18 column with a mobile phase gradient of methanol and water, and detection using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • The slope of the resulting line will be the negative of the observed pseudo-first-order rate constant (k_obs).

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

Visualizations

Hydrolysis_Pathway EPC This compound Products Myristic Acid + Glycerophosphocholine EPC->Products Hydrolysis H2O H₂O H2O->EPC Catalyst H⁺ or OH⁻ Catalyst->EPC

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) prep_formulation Prepare this compound Formulations prep_buffers->prep_formulation storage Store at Constant Temperature prep_formulation->storage sampling Sample at Time Intervals storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Rate Constants hplc->data_analysis ph_profile Generate pH-Rate Profile data_analysis->ph_profile

Caption: Workflow for determining the pH-rate profile of this compound.

ph_rate_profile cluster_graph pH-Rate Profile for Ester Hydrolysis cluster_regions Dominant Mechanisms p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 y_axis log(Rate of Hydrolysis) x_axis pH acid Acid Catalysis neutral Spontaneous Hydrolysis base Base Catalysis

Caption: Illustrative pH-rate profile for this compound hydrolysis.

References

Technical Support Center: 14:0 EPC Chloride Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and leakage of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride vesicles.

Troubleshooting Guide: Preventing Vesicle Leakage

This guide addresses common issues encountered during the preparation and handling of 14:0 EPC chloride vesicles, with a focus on preventing the leakage of encapsulated contents.

Question 1: My 14:0 EPC vesicles are showing significant leakage of the encapsulated material. What are the primary causes?

Answer: Leakage from 14:0 EPC vesicles is often attributed to several key factors related to the physicochemical properties of the lipid and the experimental conditions. The most common culprits include:

  • Temperature: Operating at or near the phase transition temperature (Tc) of the lipid bilayer can dramatically increase permeability and lead to leakage.[1][2] 14:0 EPC is a derivative of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), which has a known Tc of approximately 23-24°C.[3][4] Vesicles are most prone to leakage around this temperature.

  • Lipid Composition: The purity of the 14:0 EPC and the presence of other lipids can affect bilayer packing and stability. Incorporating lipids with longer acyl chains or cholesterol can help to stabilize the membrane.

  • Osmotic Imbalance: A significant difference in solute concentration between the interior of the vesicles and the external buffer can create osmotic pressure, leading to vesicle rupture and leakage.

  • pH of the Buffer: The pH of the surrounding medium can influence the stability of the lipid bilayer.[2][5] While 14:0 EPC has a permanently cationic headgroup, extreme pH values can still affect the overall membrane integrity.

  • Mechanical Stress: Physical stresses such as vigorous vortexing, rapid freezing and thawing cycles, or improper extrusion can disrupt the vesicle structure and cause leakage.[2][6]

Question 2: How can I minimize leakage during the preparation and storage of my vesicles?

Answer: To enhance the stability and reduce leakage of your 14:0 EPC vesicles, consider the following strategies:

  • Temperature Control: Always handle and store your vesicles at a temperature well below the phase transition temperature (Tc) of 14:0 EPC (approximately 23-24°C). Storage at 4°C is recommended.[5]

  • Optimize Lipid Composition:

    • Cholesterol Incorporation: Adding cholesterol to the lipid formulation can increase membrane packing and reduce permeability. A molar ratio of 2:1 or 3:1 (14:0 EPC:Cholesterol) is a common starting point.

    • Co-lipids: Including a small percentage of a lipid with a higher Tc, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), can help to stabilize the membrane.[4]

  • Maintain Isotonic Conditions: Ensure that the buffer used for hydration and subsequent experiments is isotonic with the solution encapsulated within the vesicles.

  • Buffer Selection: Use a buffer with a neutral pH (around 7.4) to maintain optimal vesicle stability.

  • Gentle Handling: Avoid harsh mechanical treatments. Use gentle agitation for hydration and controlled extrusion for sizing. If freezing is necessary, use a cryoprotectant like sucrose or trehalose and a rapid freezing method.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tc) of 14:0 EPC and why is it important?

A1: The phase transition temperature (Tc) for 14:0 EPC is approximately 23-24°C, similar to its counterpart DMPC.[3][4] This is the temperature at which the lipid bilayer transitions from a more ordered, gel-like state (below Tc) to a more fluid, liquid-crystalline state (above Tc). This transition is critical because the membrane becomes highly permeable and prone to leakage at or near the Tc.[1][2] Therefore, maintaining experimental and storage temperatures well below this value is crucial for vesicle stability.

Q2: Can I use 14:0 EPC vesicles for experiments at 37°C?

A2: Given that 37°C is significantly above the phase transition temperature of 14:0 EPC, vesicles composed solely of this lipid will be in a highly fluid state and may exhibit increased leakage.[1] To improve stability at physiological temperatures, it is highly recommended to incorporate cholesterol or a co-lipid with a higher Tc (e.g., DPPC or DSPC) into the formulation.[1][4]

Q3: How does the cationic nature of 14:0 EPC affect vesicle stability?

A3: 14:0 EPC possesses a permanently cationic headgroup due to the ethylphosphocholine moiety.[7][8] This positive charge can enhance colloidal stability by preventing vesicle aggregation through electrostatic repulsion. However, it can also lead to interactions with negatively charged molecules or surfaces, which could potentially destabilize the membrane. The inherent charge does not significantly alter the phase transition behavior, which is primarily determined by the myristoyl (14:0) acyl chains.

Q4: What is the recommended method for preparing 14:0 EPC vesicles?

A4: The thin-film hydration method followed by extrusion is a robust and widely used technique for preparing unilamellar vesicles with a defined size.[9][10] This method involves dissolving the lipid(s) in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer, and then extruding the resulting vesicle suspension through a membrane with a specific pore size to achieve a uniform size distribution.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the stability of vesicles, drawing on data for DMPC as a close analog for 14:0 EPC.

Table 1: Phase Transition Temperatures of Common Phospholipids

PhospholipidAcyl Chain CompositionPhase Transition Temperature (Tc)
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)14:023-24°C
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)16:041°C
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)18:055°C

Data sourced from references[3][4].

Table 2: Effect of Cholesterol on Membrane Permeability

Cholesterol Concentration (mol%)General Effect on Membrane Permeability (below Tc)General Effect on Membrane Permeability (above Tc)
0LowHigh
10-20Slightly IncreasedModerately Decreased
30-50DecreasedSignificantly Decreased

This table presents general trends observed for phospholipid bilayers.

Experimental Protocols

Protocol 1: Preparation of 14:0 EPC Vesicles by Thin-Film Hydration and Extrusion

Objective: To prepare large unilamellar vesicles (LUVs) of 14:0 EPC with a diameter of approximately 100 nm.

Materials:

  • This compound salt

  • Chloroform

  • Desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of 14:0 EPC in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under vacuum while rotating the flask in a water bath set to a temperature slightly above room temperature (e.g., 30°C) to create a thin, uniform lipid film on the flask wall. d. Continue to apply vacuum for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration: a. Add the desired aqueous buffer to the flask containing the lipid film. The volume should be chosen to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). b. Hydrate the film by gentle agitation at a temperature above the Tc of the lipid (e.g., 30°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with two stacked 100 nm polycarbonate membranes. b. Equilibrate the extruder to a temperature above the Tc (e.g., 30°C). c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membranes a minimum of 11 times. This will produce a translucent suspension of LUVs.

  • Storage: a. Store the final vesicle suspension at 4°C. b. For long-term storage, consider sterile filtering and storing under an inert gas like argon.

Diagrams

experimental_workflow Experimental Workflow for 14:0 EPC Vesicle Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Storage & Analysis dissolve Dissolve 14:0 EPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate add_buffer Add Aqueous Buffer (T > Tc) evaporate->add_buffer Thin Lipid Film hydrate Form Multilamellar Vesicles (MLVs) add_buffer->hydrate extrude Extrusion (100 nm membrane, T > Tc) hydrate->extrude MLV Suspension luvs Formation of Large Unilamellar Vesicles (LUVs) extrude->luvs store Store at 4°C luvs->store LUV Suspension analyze Characterization (Size, Zeta Potential, Leakage) store->analyze

Caption: Workflow for preparing 14:0 EPC vesicles.

leakage_factors Factors Contributing to Vesicle Leakage cluster_physical Physical Factors cluster_chemical Chemical Factors leakage Vesicle Leakage temp Temperature ≈ Tc temp->leakage osmotic Osmotic Stress osmotic->leakage mechanical Mechanical Stress (e.g., Vortexing) mechanical->leakage ph Extreme pH ph->leakage purity Lipid Impurities purity->leakage composition Membrane Composition (e.g., no Cholesterol) composition->leakage

Caption: Key factors influencing vesicle leakage.

References

Technical Support Center: Optimizing 14:0 EPC Chloride to DNA Charge Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the charge ratio of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride to DNA for efficient transfection.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the charge ratio in 14:0 EPC chloride to DNA complex formation?

The charge ratio, often expressed as the N/P ratio (molar ratio of nitrogen in the cationic lipid to phosphate in the DNA), is a critical parameter in the formulation of lipoplexes. This ratio dictates the overall surface charge of the lipid-DNA complexes. A net positive charge is generally required for efficient binding to the negatively charged cell membrane, which is the initial step for cellular uptake. Optimizing this ratio is crucial for maximizing transfection efficiency while minimizing cytotoxicity.

Q2: How is the charge ratio (N/P ratio) calculated?

The N/P ratio is calculated based on the molar quantities of the cationic lipid and the DNA. This compound has one positive charge per molecule (from the quaternary amine). DNA has one negative charge per phosphate group.

The formula is:

N/P Ratio = (Moles of this compound × 1) / (Moles of DNA base pairs × 2)

Note: The molecular weight of a DNA base pair is approximately 650 g/mol .

Q3: What are the key factors that influence the success of transfection with this compound?

Several factors can impact the efficiency of transfection:

  • Charge Ratio (N/P Ratio): As discussed, this is a primary determinant of complex formation and cellular uptake.[1][2]

  • DNA Quality and Quantity: High-purity, supercoiled plasmid DNA generally yields better results. The amount of DNA should be optimized for the specific cell type and plate format.[1][3][4]

  • Cell Health and Confluency: Healthy, actively dividing cells at an optimal confluency (typically 70-90%) are more receptive to transfection.[3][4]

  • Incubation Times: The duration of complex formation and the incubation time of the complexes with the cells can significantly affect transfection efficiency.[1][5]

  • Presence of Serum: Serum components can interfere with the formation and stability of lipid-DNA complexes, potentially reducing transfection efficiency.[6][7]

Q4: Can this compound be used in combination with other lipids?

Yes, this compound is often formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol. These helper lipids can enhance the fusogenicity of the lipoplexes and facilitate the release of DNA into the cytoplasm, thereby improving transfection efficiency.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal this compound to DNA charge ratio.Perform a titration experiment to determine the optimal N/P ratio. Start with a range of ratios from 2:1 to 10:1.
Poor quality or incorrect quantity of DNA.Ensure the A260/A280 ratio of your DNA is between 1.7 and 1.9.[1] Verify the DNA integrity on an agarose gel. Optimize the DNA concentration for your specific cell type and plate format.
Cells are unhealthy or at a suboptimal confluency.Use cells that are in the logarithmic growth phase and have a viability of >90%. Seed cells to reach 70-90% confluency at the time of transfection.[3][4]
Incorrect incubation times.Optimize the complex formation time (typically 15-30 minutes) and the incubation time of the complexes with the cells (can range from 4 to 48 hours depending on the cell line and toxicity).[1][5]
Presence of inhibitors in the medium.Perform the complex formation in a serum-free medium. Avoid using antibiotics, EDTA, or other potential inhibitors during complexation.[6]
High Cell Toxicity Charge ratio is too high.A high positive charge on the lipoplexes can be toxic to cells. Try lowering the N/P ratio.
High concentration of this compound-DNA complexes.Reduce the overall amount of lipid and DNA added to the cells. Perform a dose-response experiment to find the optimal concentration.
Prolonged exposure to transfection complexes.Reduce the incubation time of the complexes with the cells. After the initial incubation, the medium can be replaced with fresh growth medium.
Cells are too sparse.Plate cells at a higher density to minimize the toxic effects of the transfection reagent on individual cells.
Inconsistent Results Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent pipetting or mixing.Ensure thorough but gentle mixing when preparing the lipid and DNA solutions and the final complexes. Prepare a master mix for replicate samples to minimize pipetting errors.
Fluctuation in incubation conditions.Maintain consistent temperature and CO2 levels in the incubator throughout the experiment.

Quantitative Data Summary

The optimal charge ratio for this compound and DNA can vary depending on the specific formulation, including the presence of helper lipids, and the cell line being used. The following table provides an example from a study utilizing a 14:0 EPC-based formulation.

Lipid Formulation DNA Loading Charge Ratio (N/P) Reference
50:10:38.5:1.5 (EPC(14:0):DSPC:Cholesterol:PEG-lipid)2.9%9Synthetic Lipids for Drug Delivery Applications by Michael Weiwei Meanwell

Experimental Protocols

Protocol for Optimizing this compound to DNA Charge Ratio

This protocol provides a general framework for optimizing the N/P ratio for a given plasmid DNA and cell line. It is recommended to perform a titration experiment to identify the optimal ratio.

Materials:

  • This compound

  • Plasmid DNA (high purity, 1 µg/µL stock)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Cells plated in a 24-well plate

  • Reporter gene assay system (e.g., luciferase, GFP)

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of DNA Solution: a. In a sterile microcentrifuge tube, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium. b. Prepare one tube for each N/P ratio to be tested.

  • Preparation of this compound Solutions: a. In separate sterile microcentrifuge tubes, prepare a series of this compound dilutions in 50 µL of serum-free medium to achieve the desired N/P ratios (e.g., 2:1, 4:1, 6:1, 8:1, 10:1).

  • Formation of Lipid-DNA Complexes: a. Add the diluted DNA solution to each of the diluted lipid solutions. b. Mix gently by pipetting up and down a few times. c. Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the growth medium from the cells. b. Add 400 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 100 µL of the lipid-DNA complex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: a. After the incubation period, assess the transfection efficiency using the appropriate reporter gene assay. b. Also, observe the cells under a microscope to assess cytotoxicity. c. The optimal N/P ratio will be the one that provides the highest transfection efficiency with the lowest cytotoxicity.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Charge Ratio cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed cells in 24-well plate (70-90% confluency) dna_prep Prepare DNA solution (fixed amount in serum-free medium) lipid_prep Prepare this compound solutions (varying amounts for different N/P ratios) mix Mix DNA and lipid solutions lipid_prep->mix incubate_complex Incubate for 20-30 min at room temperature mix->incubate_complex add_complex Add complexes to cells incubate_complex->add_complex incubate_cells Incubate cells for 24-48 hours add_complex->incubate_cells assay Assess transfection efficiency (e.g., reporter gene assay) incubate_cells->assay toxicity Evaluate cytotoxicity (microscopy) incubate_cells->toxicity optimize Determine optimal N/P ratio assay->optimize toxicity->optimize

Caption: Workflow for optimizing the this compound to DNA charge ratio.

troubleshooting_logic Troubleshooting Logic for Low Transfection Efficiency start Low Transfection Efficiency check_ratio Is the N/P ratio optimized? start->check_ratio check_dna Is the DNA quality and quantity optimal? check_ratio->check_dna Yes solution_ratio Perform N/P ratio titration check_ratio->solution_ratio No check_cells Are the cells healthy and at the correct confluency? check_dna->check_cells Yes solution_dna Verify DNA purity (A260/A280) and optimize concentration check_dna->solution_dna No check_incubation Are incubation times optimized? check_cells->check_incubation Yes solution_cells Use healthy, low-passage cells at 70-90% confluency check_cells->solution_cells No check_inhibitors Are there inhibitors in the medium? check_incubation->check_inhibitors Yes solution_incubation Optimize complex formation and cell incubation times check_incubation->solution_incubation No solution_inhibitors Use serum-free medium for complexation and avoid antibiotics/EDTA check_inhibitors->solution_inhibitors Yes

Caption: A logical flowchart for troubleshooting low transfection efficiency.

References

Navigating the Scale-Up of 14:0 EPC Chloride Liposome Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The transition from small-scale laboratory batches to large-scale production of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride liposomes presents a unique set of challenges for researchers and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the critical scale-up process, ensuring consistent quality and efficacy of the final liposomal product.

Troubleshooting Guide for Scaling Up 14:0 EPC Chloride Liposome Production

Scaling up liposome production often reveals issues that were not apparent at the lab scale. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
Increased Particle Size and Polydispersity Index (PDI) - Inefficient homogenization/extrusion at larger volumes.- Slower hydration of a larger lipid film.- Aggregation due to increased processing time or insufficient mixing.- Optimize homogenization or extrusion parameters (e.g., pressure, number of cycles).- Ensure uniform heating and agitation during hydration.- Consider a stepwise hydration process.
Low or Inconsistent Encapsulation Efficiency - Non-uniform lipid film formation in larger vessels.- Inefficient passive loading due to altered surface area-to-volume ratio.- Leakage of encapsulated material during prolonged processing.- Optimize solvent evaporation to ensure a thin, even lipid film.- Adjust the hydration volume and mixing speed.- Minimize processing time and maintain temperature control.
Presence of Residual Organic Solvents - Incomplete solvent removal from a larger or thicker lipid film.- Insufficient vacuum or drying time.- Increase drying time under high vacuum.- Gently introduce an inert gas stream to facilitate solvent removal.- Validate the solvent removal process with appropriate analytical techniques (e.g., gas chromatography).
Batch-to-Batch Variability - Inconsistent process parameters between batches.- Variations in raw material quality.- Lack of precise control over the scaled-up equipment.- Implement and strictly follow Standard Operating Procedures (SOPs).- Qualify raw material suppliers and test incoming materials.- Calibrate and validate all processing equipment.
Liposome Instability (Aggregation or Fusion) - Suboptimal lipid composition for larger-scale stresses.- Inadequate removal of unencapsulated material, leading to osmotic stress.- Exposure to excessive shear forces or temperature fluctuations.- Re-evaluate the lipid formulation; consider adding stabilizers like cholesterol.- Implement a robust purification method (e.g., tangential flow filtration).- Monitor and control temperature and mixing speeds throughout the process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the thin-film hydration method for this compound liposomes?

A1: The main challenges include achieving a uniform lipid film in a larger vessel, ensuring complete and homogenous hydration, and maintaining consistent particle size and encapsulation efficiency.[1][2] Incomplete solvent removal can also be a significant issue, potentially leading to toxicity.[1]

Q2: How does the extrusion process change when moving to a larger scale?

A2: While the principle remains the same, scaling up extrusion requires more robust equipment capable of handling larger volumes and higher pressures.[3] Clogging of membranes can become more frequent, and ensuring a consistent number of passes for the entire batch is crucial for a narrow size distribution.[4] Prefiltering the liposome suspension through a larger pore size membrane can help prevent clogging.[4]

Q3: Can I use the same lipid-to-drug ratio at a larger scale?

A3: While the ratio is a good starting point, it may need to be re-optimized. The encapsulation efficiency can be affected by the altered kinetics of liposome formation and drug partitioning at a larger scale. It is advisable to perform small-scale optimization studies before moving to a large-scale batch.

Q4: What are the critical process parameters to monitor during scale-up?

A4: Key parameters to monitor and control include: temperature during hydration and extrusion, pressure during extrusion, mixing speed, and drying time for the lipid film. Consistent monitoring of these parameters is essential for batch-to-batch reproducibility.

Q5: Are there alternative methods to thin-film hydration for large-scale production?

A5: Yes, methods like microfluidics are gaining traction for their ability to produce highly uniform liposomes in a continuous and scalable manner.[1][5] Other techniques include ethanol injection and reverse-phase evaporation, though each has its own set of advantages and challenges for scaling.[6][7]

Quantitative Data Summary

The following tables provide illustrative data on how key parameters can be affected during the scale-up of this compound liposome production.

Table 1: Effect of Production Scale on Liposome Characteristics

Production Scale Average Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
Lab Scale (10 mL)120 ± 50.15 ± 0.0265 ± 3
Pilot Scale (1 L)145 ± 150.25 ± 0.0558 ± 5
Production Scale (50 L)160 ± 250.35 ± 0.0852 ± 7

Table 2: Impact of Extrusion Cycles on Particle Size at Different Scales

Number of Extrusion Cycles Particle Size (nm) - Lab Scale Particle Size (nm) - Pilot Scale
5155 ± 10180 ± 20
11125 ± 7150 ± 15
21120 ± 5140 ± 12

Key Experimental Protocols

Large-Scale Thin-Film Hydration
  • Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol) in a large, round-bottom flask.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. The bath temperature should be maintained above the phase transition temperature of the lipids. Rotate the flask to ensure the formation of a thin, even lipid film on the vessel wall.

  • Drying: Dry the lipid film under high vacuum for a sufficient period to remove all residual solvent.

  • Hydration: Add the aqueous buffer (containing the substance to be encapsulated, if applicable) to the flask. The buffer should be pre-heated to a temperature above the lipid's phase transition temperature.

  • Vesicle Formation: Agitate the flask to hydrate the lipid film and form multilamellar vesicles (MLVs). This can be done by mechanical shaking or continued rotation on the evaporator (without vacuum).

Large-Scale Extrusion
  • Equipment Preparation: Assemble the large-scale extruder with the desired pore size polycarbonate membranes (e.g., sequential extrusion through 400 nm and then 100 nm filters). Equilibrate the extruder to a temperature above the lipid's phase transition temperature.

  • Loading: Load the MLV suspension into the extruder reservoir.

  • Extrusion: Apply inert gas pressure to force the liposome suspension through the membranes.

  • Recirculation: Pass the liposome suspension through the membranes for a predetermined number of cycles to achieve a homogenous size distribution.[8]

  • Collection: Collect the resulting suspension of unilamellar vesicles (LUVs).

Visualizing the Process and Logic

experimental_workflow cluster_prep Preparation cluster_formation Liposome Formation cluster_sizing Sizing and Purification cluster_qc Quality Control dissolve 1. Dissolve this compound in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film under High Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate mlv 5. Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude 6. Extrusion through Polycarbonate Membranes mlv->extrude purify 7. Purification (e.g., Tangential Flow Filtration) extrude->purify characterize 8. Characterization (Size, PDI, Encapsulation) purify->characterize

Caption: Workflow for large-scale this compound liposome production.

troubleshooting_logic start High Particle Size / PDI in Scaled-Up Batch check_extrusion Are extrusion parameters (pressure, cycles) optimized for scale? start->check_extrusion adjust_extrusion Adjust pressure and/or increase extrusion cycles. check_extrusion->adjust_extrusion No check_hydration Is hydration uniform? (temperature, agitation) check_extrusion->check_hydration Yes end Re-characterize Batch adjust_extrusion->end adjust_hydration Optimize agitation and ensure consistent heating. check_hydration->adjust_hydration No check_aggregation Is there evidence of aggregation post-processing? check_hydration->check_aggregation Yes adjust_hydration->end adjust_formulation Consider adding a stabilizer (e.g., cholesterol) to the formulation. check_aggregation->adjust_formulation Yes check_aggregation->end No adjust_formulation->end

Caption: Troubleshooting decision tree for particle size issues.

References

effect of co-lipids on 14:0 EPC chloride formulation stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride formulations.

Frequently Asked Questions (FAQs)

Q1: What is 14:0 EPC chloride and why is it used in lipid formulations?

A1: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride is a synthetic, permanently cationic lipid.[1][2] It is frequently used in the preparation of liposomes and lipid nanoparticles (LNPs) for drug and nucleic acid delivery.[1][2] Its cationic nature facilitates interaction with negatively charged payloads like mRNA/siRNA, while its structure, derived from biological metabolites, offers low toxicity and biodegradability.[3][4] The "14:0" designation refers to the two saturated 14-carbon myristoyl fatty acid chains, which contribute to a relatively stable lipid bilayer.

Q2: What are the primary stability concerns for 14:0 EPC formulations?

A2: The primary stability concerns can be categorized into two types:

  • Physical Instability: This includes vesicle aggregation (clumping), fusion into larger particles, and leakage of the encapsulated cargo. Over time, changes in particle size and polydispersity index (PDI) are indicators of physical instability.[5][6]

  • Chemical Instability: This involves the degradation of the lipids themselves, primarily through hydrolysis or oxidation.[7] Hydrolysis of the ester bonds can lead to the formation of lysolipids, which act as detergents and can disrupt the bilayer integrity.[7] While 14:0 EPC has saturated acyl chains, making it less prone to oxidation than unsaturated lipids, oxidative degradation can still be a concern under harsh conditions or long-term storage.[7]

Q3: Why do I need to include co-lipids in my 14:0 EPC formulation?

A3: While 14:0 EPC can form vesicles on its own, co-lipids (also known as helper lipids) are almost always included to enhance the formulation's stability, delivery efficiency, and in vivo performance. Different co-lipids serve specific functions:

  • Structural/Stabilizing Lipids (e.g., DSPC, DMPC): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) have longer saturated chains than 14:0 EPC and a higher phase transition temperature (Tm).[8] Incorporating them increases the rigidity and packing density of the lipid bilayer, which can reduce drug leakage and improve overall stability.[9][10]

  • Cholesterol: Cholesterol is a crucial membrane component that modulates the fluidity and mechanical strength of the bilayer. It fills the gaps between phospholipid molecules, reducing the permeability of the membrane to encapsulated contents and enhancing its stability, particularly during storage or in the presence of biological fluids.[9][11]

  • PEGylated Lipids (e.g., DMG-PEG2000): These are lipids conjugated to a polyethylene glycol (PEG) chain. They are incorporated into formulations to create a hydrophilic shield on the surface of the nanoparticle.[11][12] This "stealth" layer provides a steric barrier that prevents vesicle aggregation and reduces uptake by the reticuloendothelial system (RES) in vivo, prolonging circulation time.[12][13]

  • Fusogenic Lipids (e.g., DOPE): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is known as a "helper lipid" that can promote the endosomal escape of the payload.[14][15] Its conical shape can disrupt the bilayer structure, facilitating the fusion of the lipid nanoparticle with the endosomal membrane to release the cargo into the cytoplasm.[16]

Troubleshooting Guide

Problem 1: My 14:0 EPC formulation is aggregating and the particle size is increasing over time.

Potential Cause Troubleshooting Action
Insufficient Surface Charge The cationic charge of 14:0 EPC should provide electrostatic repulsion. Verify the zeta potential of your formulation. If it is near neutral, aggregation is more likely. Ensure the pH of your buffer is appropriate and that no components are neutralizing the surface charge.
Lack of Steric Hindrance The formulation lacks a component to physically prevent particles from approaching each other.
Solution: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000, DMG-PEG2000) into your formulation at 1-5 mol%.[11] This creates a protective hydrophilic layer that sterically hinders aggregation.[13]
Inappropriate Storage Conditions Storing the formulation at a temperature that promotes lipid mobility or allows for vesicle fusion.
Solution: Store the formulation at a recommended temperature, typically 4°C for short-term storage. For long-term stability, consider lyophilization (freeze-drying) with an appropriate cryoprotectant like trehalose or sucrose.[17]
High Particle Concentration Highly concentrated formulations are more prone to aggregation due to the increased frequency of particle collisions.
Solution: If possible, dilute the formulation for storage. Perform concentration-dependent stability studies to find the optimal concentration for your application.

Problem 2: The encapsulated drug/payload is leaking from the vesicles.

Potential Cause Troubleshooting Action
Low Bilayer Packing / High Fluidity The lipid bilayer is not dense enough to effectively retain the encapsulated material. This is common for formulations at temperatures significantly above the lipid's phase transition temperature (Tm). The Tm for DMPC (14:0 PC) is 23°C.[8]
Solution 1: Incorporate cholesterol at 25-40 mol%. Cholesterol increases bilayer packing and reduces permeability.[8][11]
Solution 2: Add a phospholipid with a higher Tm, such as DPPC (Tm = 41°C) or DSPC (Tm = 55°C).[8] This will make the bilayer more rigid and less permeable at room or physiological temperatures.
Bilayer Disruption by Formulation Components High concentrations of certain lipids (e.g., fusogenic lipids like DOPE) or encapsulated drugs can disrupt membrane integrity.
Solution: Optimize the molar ratio of your lipids. If using DOPE, ensure the ratio of DOPE to other lipids is appropriate to facilitate endosomal escape without causing premature leakage.
Osmotic Stress A significant mismatch between the osmolarity of the internal and external aqueous phases can cause water to move across the bilayer, leading to vesicle swelling or shrinking, which can induce leakage.
Solution: Ensure the buffer used for hydration and the external buffer for storage are iso-osmotic.

Problem 3: I suspect my lipids are chemically degrading.

Potential Cause Troubleshooting Action
Hydrolysis The ester linkages in the 14:0 EPC are breaking down due to exposure to non-optimal pH or high temperatures, forming lysolipids.
Solution: Maintain the formulation pH between 6.5 and 7.5, as the rate of hydrolysis is minimized in this range. Store at low temperatures (e.g., 4°C). Avoid repeated freeze-thaw cycles which can accelerate degradation.[5]
Oxidation Although saturated lipids are relatively stable, trace amounts of unsaturated lipid impurities or exposure to light, oxygen, and metal ions can initiate oxidation.
Solution: Prepare buffers with high-purity water and chelate any trace metal ions with EDTA. Protect the formulation from light by using amber vials. Purge storage vials with an inert gas like argon or nitrogen before sealing.

Data and Formulation Examples

The stability of a 14:0 EPC formulation is highly dependent on its composition. The tables below summarize data from literature, illustrating the impact of co-lipids on key formulation parameters.

Table 1: Example Compositions of 14:0 EPC Formulations from Literature

Formulation IDCationic Lipid (mol%)Helper Lipid 1 (mol%)Helper Lipid 2 (mol%)PEG-Lipid (mol%)Reference
SLNP-1 14:0 EPC (50%)DSPC (10%)Cholesterol (38.5%)PEG-Lipid (1.5%)[18]
LNP-2 4A3-SC7 (19%) + 14:0 EPC (20%)DOPE (19%)Cholesterol (39%)DMG-PEG (3.8%)[1][19]

Table 2: Effect of Helper Lipid Chain Length and Cholesterol on Stability (Data generalized from studies on phosphatidylcholines to illustrate principles)

Main LipidCo-Lipid (mol%)Key ObservationImplication for 14:0 EPCReference
Egg PC (EPC)Cholesterol (10-45%)Increased bilayer rigidity, though reports on oxidative stability are inconsistent.Adding cholesterol to 14:0 EPC should decrease permeability and enhance physical stability.[7][20]
Various PCsNoneStability increases with acyl chain length (DSPC > DPPC > DMPC).Adding DSPC to a 14:0 EPC (DMPC-like) formulation will increase bilayer rigidity and stability.[8]
Various PCsCholesterol (10-40%)Increased drug entrapment efficiency and reduced drug release rate with higher cholesterol content.Optimizing cholesterol content is critical for maximizing payload retention.[8][9]
Various LipidsDSPE-PEG2000 (5%)Higher entrapment capacity and improved colloidal stability (reduced size increase over time).PEGylation is a key strategy to prevent aggregation in 14:0 EPC formulations.[11]

Experimental Protocols

Protocol 1: Preparation of 14:0 EPC Liposomes via Thin-Film Hydration

This protocol describes a standard method for preparing multilamellar vesicles (MLVs), which can then be downsized.

  • Lipid Film Preparation:

    • In a round-bottom flask, add the desired amounts of this compound and co-lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) from their stock solutions in chloroform or a chloroform/methanol mixture.

    • Mix thoroughly to ensure a homogenous lipid solution.

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the Tm of all lipid components (e.g., 60-65°C for formulations containing DSPC) to evaporate the organic solvent.

    • Continue evaporation for at least 1-2 hours after the film appears dry to remove all residual solvent. A thin, uniform lipid film should be visible on the flask wall.[21]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (containing the drug or payload, if applicable). The buffer should be pre-heated to the same temperature used for film formation (e.g., 60-65°C).

    • Continue to rotate the flask (without vacuum) for 1-2 hours to allow for the complete hydration of the film and formation of MLVs.[21]

  • Sizing (Downsizing):

    • To produce smaller, more uniform vesicles (LUVs), the MLV suspension must be downsized.

    • Extrusion (Recommended): Load the MLV suspension into a lipid extruder (e.g., from Avanti Polar Lipids). Extrude the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., sequentially through 400 nm and then 100 nm membranes). Perform extrusion at a temperature above the lipid Tm.

    • Sonication (Alternative): Use a bath or probe sonicator. While effective at reducing size, sonication can be harsh and may lead to lipid degradation or contamination from the probe tip.[21]

  • Purification:

    • To remove any unencapsulated drug or payload, the liposome suspension can be purified using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Standard Stability Assessment

  • Initial Characterization (Time = 0):

    • Measure the following parameters of the formulation immediately after preparation and purification:

      • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

      • Zeta Potential: Use Laser Doppler Velocimetry.

      • Encapsulation Efficiency (%EE): Separate the liposomes from the unencapsulated drug (e.g., using SEC). Lyse the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and quantify the encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy). Calculate %EE as: (Amount of encapsulated drug / Total amount of drug) * 100.

  • Stability Study:

    • Divide the formulation into several aliquots in sealed, sterile vials.

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C) and protect them from light.[11]

    • At predetermined time points (e.g., 1 day, 1 week, 2 weeks, 1 month), remove an aliquot from each storage condition.

    • Repeat the characterization measurements (Particle Size, PDI, %EE) for each sample.

  • Data Analysis:

    • Plot the measured parameters as a function of time for each storage condition.

    • A stable formulation will show minimal changes in particle size, PDI, and %EE over the study period, especially at lower temperatures.

Visualizations

G cluster_prep Preparation Workflow cluster_stability Stability Testing Workflow lipids 1. Lipid Mixing (14:0 EPC + Co-Lipids in organic solvent) film 2. Film Formation (Rotary Evaporation) lipids->film hydration 3. Hydration (Aqueous Buffer + Heat) film->hydration sizing 4. Sizing (Extrusion or Sonication) hydration->sizing purification 5. Purification (SEC or Dialysis) sizing->purification t0 Time=0 Analysis (Size, PDI, Zeta, %EE) purification->t0 Start Stability Study storage Storage (e.g., 4°C, 25°C, 37°C) t0->storage tp Time-Point Analysis (e.g., 1, 2, 4 weeks) storage->tp analysis Data Analysis (Plot parameters vs. time) tp->analysis

Caption: Experimental workflow for the preparation and stability testing of 14:0 EPC formulations.

G cluster_key Legend epc1 14:0 EPC chol Cholesterol chol->epc1 Fills Gaps (Reduces Permeability) dspc DSPC epc2 14:0 EPC dspc->epc2 Increases Packing (Enhances Rigidity) peg PEG-Lipid peg->epc1 Steric Shielding (Prevents Aggregation) k_epc 14:0 EPC k_chol Cholesterol k_dspc DSPC k_peg PEG-Lipid

Caption: Role of common co-lipids in stabilizing a 14:0 EPC lipid bilayer.

References

Technical Support Center: Minimizing Cytotoxicity of 14:0 EPC Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a cationic lipid, a synthetic derivative of phosphatidylcholine. Its positive charge facilitates interaction with negatively charged molecules like nucleic acids (DNA and RNA), making it a useful component in liposomal formulations for gene delivery and drug delivery systems. It is often considered to have low toxicity and to be biodegradable, which are advantageous properties for cellular applications.[1][2][3][4]

Q2: I am observing high levels of cell death after treating my cells with this compound. What are the common causes?

A2: High cytotoxicity can stem from several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line.

  • Suboptimal Formulation: If used in a liposomal formulation, the ratio of this compound to other lipids can influence toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cationic lipids.

  • Prolonged Incubation Time: Extended exposure to the lipid can lead to increased cell death.

  • Absence of Serum: For some cell lines, the absence of serum during treatment can exacerbate cytotoxicity.

  • Compound Purity: Impurities in the this compound preparation can contribute to toxicity.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: To minimize cytotoxicity, consider the following strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.

  • Optimize Formulation: If preparing liposomes, screen different molar ratios of this compound with helper lipids like DOPE or cholesterol.

  • Control Incubation Time: Reduce the exposure time of the cells to the this compound-containing medium.

  • Use Serum-Containing Medium: The presence of serum proteins can sometimes mitigate the cytotoxic effects of cationic lipids.[5]

  • Ensure High Purity: Use highly purified this compound to avoid off-target effects from contaminants.[2]

Q4: What are the typical signs of cytotoxicity to look for?

A4: Cytotoxicity can manifest in several ways, including:

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.

  • Increased Cell Membrane Permeability: Damage to the cell membrane can be detected by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH).

  • Apoptosis Induction: Look for signs of programmed cell death, such as membrane blebbing, chromatin condensation, and activation of caspases.

Troubleshooting Guides

Issue 1: High Cell Death Observed in a Dose-Response Experiment
Possible Cause Suggested Solution
The concentration range is too high for the specific cell line.Test a lower range of concentrations. For sensitive cell lines, start as low as 1 µM and perform serial dilutions.
The incubation time is too long.Reduce the incubation time. Try a time course experiment (e.g., 4, 12, 24 hours) to find the optimal exposure duration.
The cell density is too low at the time of treatment.Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of treatment.
The formulation of the lipid solution is suboptimal.If preparing a stock solution, ensure it is well-solubilized and vortexed before each use to prevent aggregation.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Variability in cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and free of contamination before each experiment.
Inconsistent preparation of this compound solution.Prepare fresh solutions for each experiment or store aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure complete solubilization.
Variations in incubation conditions.Maintain consistent incubation times, temperature, and CO2 levels across all experiments.
Presence or absence of serum.The interaction of cationic lipids with serum proteins can alter their effective concentration and toxicity. Be consistent with the use of serum in your culture medium during treatment.

Quantitative Data Summary

Disclaimer: Specific IC50 values for this compound are not widely published in the literature. The following table provides an example of how to present such data, which should be determined empirically for your specific cell line and experimental conditions.

Table 1: Example Cytotoxicity Profile of this compound in Various Cell Lines (Hypothetical Data)

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLa (Human cervical cancer)MTT2450
A549 (Human lung carcinoma)MTT2475
HEK293 (Human embryonic kidney)LDH24100
HepG2 (Human liver cancer)MTT4835

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the diluted this compound solutions. Include untreated control wells.

  • Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound as described above. Include wells for a positive control (cells lysed with a lysis buffer provided in the kit) and a negative control (untreated cells).

  • Incubate the plate for the desired time.

  • Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Calculate cytotoxicity as a percentage relative to the positive control.

Visualizations

Signaling Pathways

Cationic lipids can induce cytotoxicity through various mechanisms, including the induction of oxidative stress and apoptosis. The following diagram illustrates a potential signaling pathway that may be activated by this compound, leading to cell death.

G EPC This compound Membrane Cell Membrane Interaction EPC->Membrane ROS Increased ROS Production Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Nrf2 Nrf2/HO-1 Pathway ROS->Nrf2 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival Cell Survival Nrf2->Survival

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of this compound.

G start Start cell_culture Seed Cells in 96-well Plate start->cell_culture treatment Treat with this compound (Serial Dilutions) cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Cytotoxicity Assay (MTT or LDH) incubation->assay readout Measure Absorbance assay->readout analysis Data Analysis (Calculate % Viability/Cytotoxicity) readout->analysis end End analysis->end

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting unexpected cytotoxicity.

G start High Cytotoxicity Observed check_conc Is the concentration optimized? start->check_conc optimize_conc Perform Dose-Response check_conc->optimize_conc No check_time Is the incubation time appropriate? check_conc->check_time Yes optimize_conc->check_time optimize_time Perform Time-Course check_time->optimize_time No check_cells Are the cells healthy and at the correct density? check_time->check_cells Yes optimize_time->check_cells culture_protocol Review Cell Culture Protocol check_cells->culture_protocol No check_serum Is serum present/absent? check_cells->check_serum Yes culture_protocol->check_serum test_serum Test with and without Serum check_serum->test_serum Unsure final_check Review Formulation and Purity check_serum->final_check Consistent test_serum->final_check

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Validation & Comparative

A Comparative Guide to 14:0 EPC Chloride and DOTAP for Plasmid DNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, the choice of a transfection reagent is paramount to the success of experimental outcomes. This guide provides a detailed comparison of two cationic lipids: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC Chloride) and N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTAP). While both are utilized for introducing plasmid DNA into eukaryotic cells, they possess distinct characteristics that influence their performance in terms of transfection efficiency and cytotoxicity.

Performance Comparison: An Overview

Cationic lipids facilitate DNA transfection by forming positively charged complexes, known as lipoplexes, with the negatively charged phosphate backbone of DNA. These lipoplexes interact with the negatively charged cell membrane, leading to cellular uptake.

DOTAP is a well-established and widely used cationic lipid, extensively characterized for its transfection capabilities across a broad range of cell lines. Its performance is known to be significantly influenced by the inclusion of helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, which can enhance transfection efficiency by facilitating endosomal escape.[1][2]

This compound is a biodegradable and less commonly studied cationic phospholipid derivative.[3][4] It is often highlighted for its low toxicity, a crucial attribute for applications in sensitive cell lines or in vivo studies.[3] While quantitative data on its transfection efficiency as a standalone reagent is limited, it has been used in co-formulations with other lipids, suggesting a potential synergistic role in enhancing gene delivery.

Quantitative Data Summary

The following tables summarize available data on the performance of DOTAP. Due to the limited availability of direct quantitative studies for this compound, a descriptive summary is provided.

Table 1: DOTAP Transfection Efficiency in Various Cell Lines

Cell LineHelper LipidTransfection Efficiency (%)Reference
Hep-2NoneHigh[5]
MCF-7NoneLow[5]
SW-480NoneLow[5]
HUVECNone18[6]
HEK293TDOPE (1:1 ratio)~50[7]
HeLaDOPE/CholesterolHigh[2]
VeroDOPEEffective with supercoiled DNA[8][9]

Table 2: DOTAP Cytotoxicity Data

Cell LineHelper LipidObservationReference
VariousVariesDose-dependent cytotoxicity[10]
MCF-7None>85% cell viability under optimal conditions[5]
HuH7CholesterolLower toxicity with aminolipid co-formulation[11][12]
HEK293TDOPE (0.5:1)~40% cytotoxicity[7]

Table 3: this compound Performance Characteristics (Descriptive)

FeatureDescriptionReference
Transfection Efficiency Used in co-formulations with other lipids to assess transfection. Quantitative data as a standalone reagent is not readily available.[13]
Cytotoxicity Described as a lipid with low toxicity and is biodegradable.[3][4]
Mechanism As a cationic lipid, it is expected to form lipoplexes with DNA for cellular uptake.[6]

Experimental Protocols

A generalized protocol for plasmid DNA transfection using cationic lipids is provided below. This protocol can be adapted for both this compound and DOTAP, but optimization is crucial for each specific cell line and plasmid combination.

Materials:

  • Cationic lipid (this compound or DOTAP) stock solution (e.g., 1 mg/mL)

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium with serum

  • Cells plated in a multi-well plate (70-90% confluent)

  • Sterile microcentrifuge tubes

Protocol:

  • Preparation of DNA Solution:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in a serum-free medium. Mix gently.

  • Preparation of Lipid Solution:

    • In a separate sterile microcentrifuge tube, dilute the required amount of cationic lipid in a serum-free medium. Mix gently. The optimal lipid-to-DNA ratio needs to be determined empirically.

  • Formation of Lipoplexes:

    • Add the diluted DNA solution to the diluted lipid solution.

    • Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes. Do not vortex.

  • Transfection of Cells:

    • Gently aspirate the old medium from the cells.

    • Wash the cells once with serum-free medium or PBS.

    • Add the lipoplex-containing medium to the cells dropwise.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with a fresh complete culture medium.

    • Incubate the cells for 24-72 hours before assessing transgene expression.

Visualization of Mechanisms and Workflows

To better understand the processes involved in cationic lipid-mediated transfection, the following diagrams illustrate the general mechanism and experimental workflow.

G cluster_lipoplex Lipoplex Formation cluster_cell Cellular Uptake and Transfection Cationic Lipid Cationic Lipid Lipoplex Lipoplex Cationic Lipid->Lipoplex Plasmid DNA Plasmid DNA Plasmid DNA->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation

Cationic Lipid-Mediated Transfection Pathway

G Start Start Prepare DNA Solution Prepare DNA Solution Start->Prepare DNA Solution Prepare Lipid Solution Prepare Lipid Solution Start->Prepare Lipid Solution Mix and Incubate (Lipoplex Formation) Mix and Incubate (Lipoplex Formation) Prepare DNA Solution->Mix and Incubate (Lipoplex Formation) Prepare Lipid Solution->Mix and Incubate (Lipoplex Formation) Add Lipoplexes to Cells Add Lipoplexes to Cells Mix and Incubate (Lipoplex Formation)->Add Lipoplexes to Cells Incubate Cells Incubate Cells Add Lipoplexes to Cells->Incubate Cells Change Medium Change Medium Incubate Cells->Change Medium Assay for Gene Expression Assay for Gene Expression Change Medium->Assay for Gene Expression End End Assay for Gene Expression->End

General Experimental Workflow for Transfection

Conclusion

Both this compound and DOTAP are viable cationic lipids for plasmid DNA transfection. DOTAP is a well-documented reagent with a large body of data supporting its use, particularly when formulated with helper lipids to enhance efficiency. Its primary drawback can be dose-dependent cytotoxicity. This compound presents a potentially less toxic alternative, though its transfection efficiency as a standalone reagent requires further investigation. The optimal choice between these two lipids will ultimately depend on the specific requirements of the experiment, including the cell type used and the tolerance for cytotoxicity. Researchers are strongly encouraged to perform optimization experiments to determine the best formulation and protocol for their specific needs.

References

A Comparative Guide to Cationic Lipids for Gene Delivery: 14:0 EPC Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of genetic material into cells is a cornerstone of modern molecular biology and gene therapy. Cationic lipids have emerged as a leading class of non-viral vectors, prized for their ease of use and versatility. This guide provides an objective comparison of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC), a biodegradable and low-toxicity cationic lipid, with other widely used cationic lipids, namely DOTAP and DC-Cholesterol. The information presented is supported by available experimental data to aid researchers in selecting the optimal lipid for their gene delivery applications.

Performance Comparison of Cationic Lipids

The selection of a cationic lipid for gene delivery is often a balance between transfection efficiency and cytotoxicity. While direct comparative studies for 14:0 EPC chloride against DOTAP and DC-Cholesterol under identical experimental conditions are limited in the publicly available literature, this section summarizes key performance metrics gleaned from various independent studies.

Transfection Efficiency

Transfection efficiency is a measure of the ability of a cationic lipid to deliver a gene of interest into a host cell, leading to its expression. It is often quantified by measuring the percentage of cells expressing a reporter gene (e.g., Green Fluorescent Protein - GFP) or the activity of an expressed enzyme (e.g., luciferase).

Cationic LipidHelper LipidCell LineTransfection Efficiency
DOTAP DOPEHEK-293T~30% GFP-positive cells (at 6:1 to 15:1 reagent to pDNA ratio)
DOPEMurine Bone Marrow-Derived Dendritic Cells (BM-DCs)~20% eGFP-positive cells (in serum-free media)
CholesterolMurine Bone Marrow-Derived Dendritic Cells (BM-DCs)~40% eGFP-positive cells (in serum-free media)
DC-Cholesterol DOPE293T~25% eGFP-positive cells (at N/P ratio of 3:1)
Cholesterol293THigher transfection in the presence of 50% FBS compared to DOPE-containing liposomes.[1]
1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (EPC) DOPERetinal Pigment Epithelial (RPE) cellsComparable to DC-Cholesterol and commercial reagent GeneJuice.
CholesterolCHO-K1Higher transfection than with DOPE as a co-lipid.
Cytotoxicity

The inherent positive charge of cationic lipids can lead to cell membrane disruption and subsequent cytotoxicity. Therefore, assessing the impact of these lipids on cell viability is crucial.

Cationic LipidHelper LipidCell LineCytotoxicity MetricCell Viability
DOTAP DOPEHEK-293TCytotoxicity Assay~60% viability (at 0.5:1 DOPE:DOTAP ratio)
DOPESPC-A1, HeLa, A549MTT Assay>80% viability (up to a weight ratio of 30)
DC-Cholesterol DOPE293TMTT Assay~28% viability (at 100 µM)
-293TMTT AssayLower cytotoxicity compared to DOPE-containing liposomes.[1]
14:0 EPC (as a component of nanoparticles) -PC-12CCK-8 Assay>90% viability (up to 200 µg/mL)[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments in cationic lipid-based gene delivery.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve the cationic lipid (e.g., this compound, DOTAP, or DC-Cholesterol) and a helper lipid (e.g., DOPE or cholesterol) in chloroform in a round-bottom flask at the desired molar ratio.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear.

  • (Optional) Extrusion: For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

In Vitro Transfection
  • Cell Seeding: Seed the desired cell line in a multi-well plate (e.g., 24-well or 96-well) 24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • Dilute the plasmid DNA encoding the gene of interest in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the cationic liposome formulation in the same serum-free medium.

    • Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of lipid-DNA complexes (lipoplexes).

  • Transfection:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

    • Incubate the cells for another 24-48 hours before assaying for gene expression.

Luciferase Reporter Assay for Transfection Efficiency
  • Cell Lysis: 48 hours post-transfection, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry:

    • Add the cell lysate to a luminometer plate.

    • Inject the luciferase assay substrate.

    • Measure the light output (luminescence) using a luminometer.

  • Normalization: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize the experimental luciferase activity for variations in transfection efficiency.

MTT Assay for Cytotoxicity
  • Cell Treatment: Seed cells in a 96-well plate and expose them to varying concentrations of the cationic lipid formulations for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Process: Experimental Workflow and Cellular Uptake

To better understand the process of cationic lipid-mediated gene delivery, the following diagrams illustrate the general experimental workflow and the cellular pathways involved.

G cluster_workflow Experimental Workflow prep Liposome Preparation (Thin-Film Hydration) complex Lipoplex Formation (Cationic Liposomes + Plasmid DNA) prep->complex Mix cells Cell Seeding (70-90% Confluency) transfect Transfection (Incubation with Cells) cells->transfect complex->transfect Add to cells assay Assay for Transfection Efficiency & Cytotoxicity transfect->assay

Caption: A simplified workflow for cationic lipid-mediated gene transfection experiments.

G cluster_pathway Cellular Uptake and Gene Expression cluster_extracellular Extracellular Space cluster_cell Cell lipoplex Cationic Lipoplex (Lipid + DNA) membrane Cell Membrane lipoplex->membrane Binding endosome Endosome membrane->endosome Endocytosis (Clathrin/Caveolin-mediated) cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Entry of DNA gene_exp Gene Expression (Transcription & Translation) nucleus->gene_exp Transcription

Caption: The primary pathway of cationic liposome-mediated gene delivery into a cell.

References

A Comparative Guide to Analytical Methods for Characterizing 14:0 EPC Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of drug delivery, particularly in the context of lipid nanoparticle (LNP) formulations for mRNA vaccines and therapeutics, the purity of synthetic cationic lipids is of paramount importance. 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride), a key component in many LNP systems, demands rigorous analytical characterization to ensure its identity, purity, and stability. This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound and its common alternatives, supported by detailed experimental protocols and representative data.

Comparison of Purity Data for Cationic Lipids

The purity of cationic lipids is a critical parameter that can influence the efficacy, stability, and safety of drug delivery systems. While manufacturers typically state a purity of >99% for synthetic lipids like this compound, the actual purity can be more accurately determined and compared using high-resolution analytical techniques. The following table summarizes typical purity values for this compound and several alternative cationic lipids, as determined by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), a sensitive and mass-based detection method.

Cationic LipidChemical NameTypical Purity (% by HPLC-CAD)Potential Impurities
This compound 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride> 99%Lysophospholipid, free fatty acids, unreacted starting materials
DOTAP 1,2-dioleoyl-3-trimethylammonium-propane (chloride salt)> 99%[1]Diastereomers, oxidation products, positional isomers
DC-Cholesterol 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride~ 95%[1]Unreacted cholesterol, synthesis by-products
DOTMA 1,2-di-O-octadecenyl-3-trimethylammonium propane (chloride salt)> 99%[1]Isomers, degradation products

Key Analytical Methods for Purity Characterization

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying the main component from its impurities. For cationic lipids, which often lack a strong UV chromophore, universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are preferred.

Experimental Protocol: HPLC-CAD for this compound Purity

  • Instrumentation: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a charged aerosol detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable modifier.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% TFA.

  • Gradient Program: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the lipid, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-50 °C.

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 35 psi.

  • Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent, such as methanol or a chloroform/methanol mixture, to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H NMR and ³¹P NMR are utilized to provide detailed structural information and to detect impurities.

Experimental Protocol: ¹H and ³¹P NMR of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The lipid sample (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • ¹H NMR:

    • Purpose: To confirm the presence of all proton-containing functional groups, including the fatty acid chains, glycerol backbone, and the phosphocholine headgroup.

    • Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure. The absence of unexpected signals indicates high purity.

  • ³¹P NMR:

    • Purpose: To specifically analyze the phosphorus environment in the phosphocholine headgroup.[2] A single peak is expected for a pure phospholipid.

    • Analysis: The presence of a single, sharp peak confirms the homogeneity of the phosphate group. The appearance of other peaks could indicate the presence of lysophospholipids or other phosphorus-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry provides highly sensitive and specific information about the molecular weight of this compound and can be used to identify potential impurities. It is often coupled with a liquid chromatography system (LC-MS).

Experimental Protocol: LC-MS of this compound

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Chromatography: The LC conditions are similar to those used for HPLC-CAD.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is used to detect the cationic lipid.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. The high resolution and accuracy of modern mass spectrometers allow for the confident identification of the parent compound and the characterization of any low-level impurities based on their mass-to-charge ratio.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment cluster_result Final Result start This compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution hplc HPLC-CAD/ELSD dissolution->hplc nmr NMR Spectroscopy (¹H & ³¹P) dissolution->nmr ms LC-MS dissolution->ms hplc_data Chromatographic Purity (Area %) hplc->hplc_data nmr_data Structural Confirmation & Impurity Identification nmr->nmr_data ms_data Molecular Weight Verification & Impurity Identification ms->ms_data purity_report Certificate of Analysis (Purity Specification) hplc_data->purity_report nmr_data->purity_report ms_data->purity_report

Caption: Workflow for the purity characterization of this compound.

Logical Relationship of Analytical Methods

The different analytical techniques provide complementary information to build a complete picture of the purity and identity of this compound. The following diagram illustrates the logical relationship between these methods.

Analytical_Methods_Relationship cluster_compound Compound Characterization cluster_properties Analytical Information cluster_techniques Analytical Techniques compound This compound identity Identity & Structure compound->identity purity Purity & Impurities compound->purity quantity Quantification compound->quantity nmr NMR (¹H, ³¹P) identity->nmr ms Mass Spectrometry identity->ms purity->nmr purity->ms hplc HPLC (CAD/ELSD) purity->hplc quantity->hplc

Caption: Interrelationship of analytical methods for lipid characterization.

Conclusion

The comprehensive characterization of this compound purity requires a suite of orthogonal analytical methods. HPLC with mass-based detection provides robust quantification of purity and impurities. NMR spectroscopy is essential for unambiguous structural confirmation, and mass spectrometry offers high sensitivity for molecular weight verification and impurity identification. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound and other synthetic lipids, which is a critical step in the development of safe and effective lipid-based drug delivery systems.

References

A Comparative Guide to Sizing 14:0 EPC Chloride Liposomes: DLS and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable characterization of liposomal drug delivery systems is paramount. This guide provides a comparative analysis of Dynamic Light Scattering (DLS) and alternative methods for validating the size of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes, a commonly used cationic lipid in gene delivery and drug formulation. We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate sizing technique.

Dynamic Light Scattering (DLS) is a widely adopted technique for determining the size distribution of liposomes and other nanoparticles in suspension.[1] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[1] While DLS is a powerful and rapid method, orthogonal techniques are often employed to validate results and provide a more comprehensive understanding of the liposome population. This guide compares DLS with three common alternative methods: Nanoparticle Tracking Analysis (NTA), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

Comparative Analysis of Sizing Techniques

The choice of a sizing technique depends on various factors, including the specific information required (e.g., average size, size distribution, particle concentration, morphology), sample characteristics, and available instrumentation. The following table summarizes the key quantitative parameters and performance characteristics of DLS, NTA, TEM, and AFM for the characterization of 14:0 EPC chloride liposomes.

ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Transmission Electron Microscopy (TEM)Atomic Force Microscopy (AFM)
Principle Measures temporal fluctuations of scattered light intensity from a population of particles.[1]Tracks the Brownian motion of individual particles to determine their size and concentration.[2]Images a dehydrated sample to provide direct visualization of particle size and morphology.[3]Scans a surface with a sharp probe to generate a three-dimensional topographical image.[4]
Measurement Type Ensemble measurement, providing an intensity-weighted average size (Z-average) and polydispersity index (PDI).[5][6]Single-particle tracking, providing a number-weighted size distribution and particle concentration.[2]Direct imaging of individual particles, providing a number-weighted size distribution and morphological information.[3]High-resolution surface imaging, providing size, shape, and surface topography of individual particles.[4]
Typical Size Range 0.3 nm - 10 µm10 nm - 2000 nmNo theoretical lower limit, but practically >1 nmNo theoretical lower limit, but practically >1 nm
Sample Preparation Dilution in an appropriate buffer.Dilution in an appropriate buffer to an optimal particle concentration.Requires sample drying on a grid, often with negative staining.[7]Adsorption of liposomes onto a flat substrate (e.g., mica).[8]
Advantages - Fast and easy to use- Non-invasive- Provides information on polydispersity (PDI)[7]- Provides particle concentration- Higher resolution for polydisperse samples- Visual confirmation of particles[2]- Provides direct visualization of size, shape, and lamellarity- High resolution[3]- Provides 3D topographical images- Can measure mechanical properties (e.g., rigidity)[8]
Limitations - Intensity-weighted results can be biased by larger particles or aggregates- Does not provide information on particle shape or concentration[6]- Lower throughput than DLS- Requires more dilute samples- Sample preparation can introduce artifacts (e.g., flattening, aggregation)- Provides a 2D projection of a 3D object- Time-consuming[4]- Sample preparation can be challenging- Potential for tip-sample interaction artifacts- Lower throughput[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible liposome size data. Below are generalized protocols for the preparation of this compound liposomes and their subsequent analysis by DLS, NTA, TEM, and AFM.

Liposome Preparation: Thin-Film Hydration and Extrusion

A common method for preparing unilamellar liposomes of a defined size is the thin-film hydration technique followed by extrusion.

  • Lipid Film Formation: Dissolve this compound and any other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform multiple passes (e.g., 11-21 passes) to ensure a homogenous liposome population.

Dynamic Light Scattering (DLS) Protocol
  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to ensure an optimal scattering intensity (typically a count rate between 100 and 500 kcps).

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Set the measurement parameters, including the scattering angle (commonly 173°), laser wavelength, and the viscosity and refractive index of the dispersant.

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for a few minutes. Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, Z-average diameter, and polydispersity index (PDI).

Nanoparticle Tracking Analysis (NTA) Protocol
  • Sample Preparation: Dilute the liposome suspension with the hydration buffer to a concentration that allows for the tracking of individual particles (typically 10^7 to 10^9 particles/mL).

  • Instrument Setup: Prime the instrument with the buffer. Load the diluted sample into the sample chamber. Adjust the camera level and focus to clearly visualize the scattered light from individual particles.

  • Measurement: Capture a video of the particles undergoing Brownian motion for a set duration (e.g., 60 seconds). Repeat the measurement multiple times (e.g., 3-5 captures) for statistical significance.

  • Data Analysis: The NTA software tracks the trajectory of each particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation. The analysis provides a number-weighted size distribution and the particle concentration.

Transmission Electron Microscopy (TEM) Protocol
  • Sample Preparation (Negative Staining):

    • Place a drop of the liposome suspension onto a carbon-coated copper grid for a few minutes to allow for adsorption.

    • Blot off the excess sample with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds).

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at various magnifications to observe the overall morphology and size distribution of the liposomes.

  • Data Analysis:

    • Use image analysis software to measure the diameter of a statistically significant number of individual liposomes (e.g., >100) to generate a number-weighted size distribution.

Atomic Force Microscopy (AFM) Protocol
  • Sample Preparation:

    • Cleave a fresh surface of a suitable substrate, such as mica.

    • Deposit a small volume of the diluted liposome suspension onto the mica surface and allow it to adsorb for a specific time (e.g., 10-30 minutes).

    • Gently rinse the surface with deionized water or buffer to remove unadsorbed liposomes.

    • Allow the sample to dry in a desiccator or under a gentle stream of nitrogen.

  • Imaging:

    • Mount the sample in the AFM.

    • Engage the AFM tip with the surface and begin scanning in a suitable imaging mode (e.g., tapping mode) to minimize sample damage.

    • Acquire topographical images of the liposomes.

  • Data Analysis:

    • Use the AFM software to measure the height and diameter of individual liposomes. The height measurement is often considered a more accurate representation of the liposome's size in the z-dimension, as lateral measurements can be affected by tip convolution effects.

Experimental Workflow for Liposome Size Validation

The following diagram illustrates a typical workflow for the preparation and size validation of this compound liposomes, incorporating DLS as the primary sizing method and other techniques for orthogonal validation.

Liposome_Size_Validation_Workflow cluster_prep Liposome Preparation cluster_dls Primary Size Analysis cluster_validation Orthogonal Validation Methods cluster_analysis Data Analysis & Comparison prep1 Thin-Film Hydration prep2 Extrusion (e.g., 100 nm) prep1->prep2 dls Dynamic Light Scattering (DLS) prep2->dls Primary Sizing nta Nanoparticle Tracking Analysis (NTA) prep2->nta Validation tem Transmission Electron Microscopy (TEM) prep2->tem Validation afm Atomic Force Microscopy (AFM) prep2->afm Validation analysis Compare Size Distributions, Concentration, and Morphology dls->analysis nta->analysis tem->analysis afm->analysis

Caption: Workflow for this compound liposome size validation.

References

A Comparative Analysis of EPC and TAP Head Groups in Cationic Lipids for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, the design of cationic lipids is a critical determinant of transfection efficiency and overall therapeutic success. The hydrophilic head group of these lipids plays a pivotal role in DNA/RNA condensation, interaction with cell membranes, and subsequent intracellular trafficking. This guide provides a comparative analysis of two distinct cationic lipid head groups: 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (EPC) and 1,2-dioleoyl-3-trimethylammonium-propane (TAP), the latter being the head group for the well-known lipid DOTAP.

At a Glance: EPC vs. TAP Head Groups

FeatureEPC (Ethylphosphocholine) Head GroupTAP (Trimethylammonium-Propane) Head Group
Structure Zwitterionic phosphocholine with an ethyl group on the phosphate.Quaternary ammonium group linked to the glycerol backbone via a propane spacer.
Charge Possesses a net neutral charge at physiological pH.Carries a permanent positive charge.[1]
Interaction with Nucleic Acids Electrostatic interactions are influenced by the ethylation of the phosphate group.Strong electrostatic interactions with negatively charged nucleic acids due to its permanent cationic nature.
Biocompatibility Generally considered to have low toxicity and to be biodegradable.[2]Can exhibit higher cytotoxicity, which is a common characteristic of permanently charged cationic lipids.

Performance Data: A Side-by-Side Look

Direct comparative studies under identical experimental conditions for EPC and TAP-based lipid nanoparticles (LNPs) are limited in the available literature. However, by collating data from various studies, we can draw a general comparison of their physicochemical properties and transfection efficiencies.

Table 1: Physicochemical Properties of EPC and TAP-based Lipid Nanoparticles

ParameterEPC-based LNPsTAP (DOTAP)-based LNPs
Average Particle Size (nm) ~113 nm (for a formulation containing EPC, DOTAP, and DOPE)129 nm to ~550 nm (depending on the formulation and presence of helper lipids)[3]
Zeta Potential (mV) +48.7 mV (for a formulation containing EPC, DOTAP, and DOPE)+0.5 mV to +26 mV (depending on co-lipids and mRNA loading)[3]

Note: The data presented is sourced from different studies with varying formulations and experimental setups. Therefore, it should be interpreted as a general indication of performance rather than a direct, controlled comparison.

Table 2: In Vitro Performance of EPC and TAP-based Lipid Formulations

ParameterEPC-based LipoplexesTAP (DOTAP)-based LNPs/Lipoplexes
Transfection Efficiency Demonstrated successful transfection in CHO-K1 cells, with efficiency dependent on the N/P ratio and the presence of co-lipids like DOPE or cholesterol.[4]Generally exhibits high transfection efficiency across various cell lines, though this can be cell-type dependent.[5][6]
Gene Silencing Data not readily available in the searched literature.Effective in mediating gene silencing.[7]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Protocol 1: Liposome Preparation via Thin-Film Hydration

This method is a common technique for preparing liposomes.[8][9][10][11][12]

Materials:

  • Cationic lipid (EPC or DOTAP)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the cationic lipid and any helper lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired formulation.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for several hours.

  • Hydration: Hydrate the lipid film by adding the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This process is typically repeated 10-20 times.

  • Characterization: The resulting liposome suspension is then ready for characterization of particle size and zeta potential.

Protocol 2: Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard method for determining the size distribution and zeta potential of nanoparticles.[13][14]

Instrumentation:

  • A Zetasizer instrument or equivalent DLS system.

Procedure for Particle Size Measurement:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

  • Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument. Perform the measurement according to the instrument's operating instructions. The instrument will report the average particle size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Procedure for Zeta Potential Measurement:

  • Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.

  • Measurement: Load the sample into a specialized zeta potential cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

Protocol 3: In Vitro Transfection Efficiency Assessment using Luciferase Assay

This assay quantifies the expression of a reporter gene (luciferase) to determine the efficiency of gene delivery.[15][16]

Materials:

  • Cells cultured in appropriate growth medium (e.g., HEK293, HeLa)

  • Lipid nanoparticles encapsulating a plasmid encoding for luciferase

  • Luciferase assay reagent (containing luciferin substrate and lysis buffer)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Prepare the LNP-DNA complexes (lipoplexes) by mixing the lipid nanoparticles with the luciferase-encoding plasmid DNA at a predetermined ratio. Add the lipoplexes to the cells and incubate for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After incubation, remove the culture medium and wash the cells with PBS. Add the luciferase lysis buffer to each well to lyse the cells and release the expressed luciferase enzyme.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, producing light. Measure the light intensity using a luminometer. The amount of light produced is proportional to the amount of luciferase expressed, and thus, the transfection efficiency.

Visualizing the Cellular Journey of Cationic Liposomes

The efficiency of a cationic lipid is not only dependent on its ability to bind and condense nucleic acids but also on its capacity to navigate the complex intracellular environment. The following diagram illustrates the general pathway of cellular uptake and endosomal escape for cationic lipid nanoparticles.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP Cationic LNP (Lipid/NA Complex) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake NA_release Nucleic Acid Release Translation Protein Expression (e.g., Luciferase) NA_release->Translation EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation LateEndosome->NA_release 4. Endosomal Escape (Proton Sponge Effect/ Membrane Fusion) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Degradative Pathway

Cellular uptake and endosomal escape of cationic LNPs.

Diagram Description: The journey begins with the cationic LNP interacting with the negatively charged cell membrane, leading to cellular uptake via endocytosis.[5][17][18][19] The LNP is then trafficked through the endosomal pathway, from early to late endosomes. A critical step for successful gene delivery is the escape of the nucleic acid cargo from the endosome into the cytoplasm before the LNP is degraded in the lysosome.[20][21][22] This escape is often facilitated by the "proton sponge" effect, where the cationic lipids buffer the acidic environment of the endosome, leading to osmotic swelling and rupture of the endosomal membrane.

Conclusion

The choice between EPC and TAP head groups for cationic lipid design involves a trade-off between charge characteristics, biocompatibility, and transfection efficiency. While TAP-based lipids like DOTAP are well-established and known for their robust transfection capabilities, their permanent positive charge can lead to higher toxicity. EPC, with its zwitterionic nature, presents a potentially more biocompatible alternative, though its performance in gene delivery is less extensively documented in direct comparative studies. The optimal choice will ultimately depend on the specific application, cell type, and the desired balance between efficacy and safety. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships of these two important cationic lipid head groups.

References

Assessing the Transfection Efficiency of 14:0 EPC Chloride with Reporter Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology. Cationic lipids have emerged as a popular non-viral vector for this purpose. This guide provides a framework for assessing the transfection efficiency of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride), a cationic lipid with biodegradable properties and low toxicity, using reporter assays.[1] While direct comparative studies detailing the performance of this compound against other commercially available reagents are not extensively documented in peer-reviewed literature, this guide offers protocols and a comparative context to enable researchers to perform such evaluations.

Understanding Cationic Lipid-Mediated Transfection

Cationic lipid-mediated transfection, often referred to as lipofection, is a technique that utilizes positively charged lipid molecules to introduce nucleic acids like DNA and RNA into eukaryotic cells. The fundamental principle lies in the electrostatic interaction between the cationic lipid and the negatively charged phosphate backbone of the nucleic acid.[2] This interaction leads to the formation of a compact, positively charged complex known as a "lipoplex." This complex can then approach the negatively charged cell membrane, facilitating entry into the cell, primarily through endocytosis. Once inside, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For DNA, the journey continues into the nucleus for transcription.[2]

The Role of Reporter Assays in Quantifying Transfection Efficiency

To evaluate the success of a transfection experiment, reporter genes are invaluable tools.[3] These genes encode for proteins that can be easily detected and quantified. By incorporating a reporter gene into a plasmid vector, the efficiency of plasmid delivery and subsequent gene expression can be measured.[3][4] The ideal reporter gene product is not naturally present in the host cells, is easily assayable, and has a wide linear range of detection.[3] Commonly used reporter systems include luciferase (from firefly or Renilla) and Green Fluorescent Protein (GFP).

Comparative Overview of Transfection Reagents

While specific data for this compound is limited, it falls into the broad category of cationic lipids. The choice of a transfection reagent is highly dependent on the cell type, the nucleic acid being delivered, and the specific experimental requirements. Below is a general comparison of different classes of transfection reagents.

Table 1: Comparison of Common Transfection Reagent Types

Reagent TypeExamplesMechanism of ActionAdvantagesDisadvantages
Cationic Lipids This compound , Lipofectamine®, DOTAPForms lipoplexes with nucleic acids via electrostatic interactions, which then fuse with the cell membrane.High efficiency for a broad range of cell types, easy to use, suitable for DNA, RNA, and siRNA.[2][5]Can exhibit cell type-dependent toxicity, efficiency can be inhibited by serum.[6][7]
Cationic Polymers Polyethylenimine (PEI), TurboFect™Forms polyplexes with nucleic acids, which are taken up by endocytosis.Cost-effective, high efficiency for certain cell lines.Can be highly toxic, efficiency is sensitive to polymer size and branching.[8]
Calcium Phosphate -Co-precipitation of DNA with calcium phosphate forms particles that are taken up by cells.Inexpensive, simple protocol.Lower efficiency compared to lipid-based methods, sensitive to pH, requires careful preparation.[9]
Dendrimers -Highly branched, spherical polymers that form dendriplexes with nucleic acids.Well-defined structure, potentially lower toxicity than other polymers.Can be expensive, efficiency varies with dendrimer generation and cell type.

Table 2: Performance Comparison of Commercially Available Transfection Reagents (Illustrative Data)

The following data is illustrative and compiled from studies comparing Lipofectamine 3000 and TurboFect. Researchers should generate their own data for this compound using the protocols provided below.

ReagentCell LinePlasmidTransfection Efficiency (%)CytotoxicityReference
Lipofectamine 3000HEK293pEGFP-N1~52%Moderate[8][10]
Lipofectamine 3000CHO-K1pEGFP-N1~55%Moderate[8][10]
TurboFectHEK293pEGFP-N1~59%Low[8][10]
TurboFectCHO-K1pEGFP-N1~74%Low[8][10]

Experimental Protocols

To assess the transfection efficiency of this compound, a reporter assay should be performed, and the results compared against a well-established commercial reagent as a positive control.

Protocol 1: Luciferase Reporter Assay for Transfection Efficiency

This protocol is designed for a 24-well plate format. Optimization is recommended for different plate formats and cell types.[11]

Materials:

  • HEK293 cells (or other cell line of choice)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound

  • Positive control transfection reagent (e.g., Lipofectamine® 3000)

  • Luciferase reporter plasmid (e.g., pGL4 containing firefly luciferase)

  • Co-reporter plasmid for normalization (e.g., pRL-TK containing Renilla luciferase)

  • Sterile microcentrifuge tubes

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10⁴ cells per well in a 24-well plate with 500 µL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.

  • Preparation of Lipid-DNA Complexes (for one well):

    • DNA Mixture: In a microcentrifuge tube, dilute 0.5 µg of the luciferase reporter plasmid and 0.05 µg of the co-reporter plasmid in 50 µL of serum-free medium.

    • Lipid Mixture: In a separate microcentrifuge tube, dilute 1.0 µL of this compound in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. Note: The optimal lipid-to-DNA ratio should be determined empirically.

    • Complex Formation: Combine the DNA mixture with the lipid mixture. Mix gently and incubate for 20 minutes at room temperature to allow for lipoplex formation.

  • Transfection: Add the 100 µL of the lipid-DNA complex dropwise to the well containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. The optimal incubation time should be determined empirically.

  • Cell Lysis and Luciferase Assay:

    • Aspirate the growth medium from the wells and wash once with 1X PBS.

    • Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

    • Transfer 20 µL of the cell lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio reflects the transfection efficiency.

Protocol 2: GFP Reporter Assay for Transfection Efficiency

This protocol provides a method to visually assess and quantify transfection efficiency using a plasmid expressing Green Fluorescent Protein (GFP).

Materials:

  • Cells and reagents as listed in Protocol 1, with the exception of the luciferase plasmids and assay system.

  • GFP reporter plasmid (e.g., pEGFP-N1)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Transfection: Follow steps 1-4 from Protocol 1, using 0.5 µg of the GFP reporter plasmid. A co-reporter is not necessary for this assay.

  • Assessment of Transfection Efficiency (24-48 hours post-transfection):

    • Fluorescence Microscopy (Qualitative/Semi-quantitative):

      • Aspirate the medium and wash the cells with PBS.

      • Add fresh medium or PBS to the wells.

      • Visualize the cells using a fluorescence microscope with the appropriate filter set for GFP.

      • Estimate the percentage of GFP-positive cells to determine the transfection efficiency.

    • Flow Cytometry (Quantitative):

      • Aspirate the medium and wash the cells with PBS.

      • Detach the cells using a gentle dissociation reagent (e.g., TrypLE™).

      • Resuspend the cells in 500 µL of FACS buffer (PBS with 1% FBS).

      • Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells.

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding 1. Seed Cells (70-90% Confluency) dna_mix 2a. Prepare DNA (Reporter Plasmid) complex_formation 3. Form Lipoplex (Incubate 20 min) dna_mix->complex_formation lipid_mix 2b. Prepare Lipid (this compound) lipid_mix->complex_formation add_complex 4. Add to Cells complex_formation->add_complex incubate 5. Incubate (24-48h) add_complex->incubate lysis 6a. Lyse Cells (Luciferase Assay) incubate->lysis microscopy 6b. Visualize Cells (GFP Assay) incubate->microscopy readout 7a. Measure Luminescence lysis->readout flow 7b. Flow Cytometry microscopy->flow

Caption: Workflow for assessing transfection efficiency using a reporter assay.

Lipid_Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipid Cationic Lipid (this compound) lipoplex Lipoplex (Net Positive Charge) lipid->lipoplex dna Plasmid DNA (Negative Charge) dna->lipoplex membrane Cell Membrane (Negative Charge) lipoplex->membrane Binding endosome Endosome membrane->endosome Endocytosis released_dna Released DNA endosome->released_dna Endosomal Escape nuclear_dna Nuclear DNA released_dna->nuclear_dna Nuclear Entry transcription Transcription nuclear_dna->transcription mrna mRNA transcription->mrna mrna->released_dna Translation & Protein Expression

Caption: Mechanism of cationic lipid-mediated DNA transfection.

References

A Head-to-Head Comparison of 12:0, 14:0, and 16:0 Ether Phosphocholines (EPCs) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic cationic lipids, ether phosphocholines (EPCs) with varying acyl chain lengths are pivotal tools in drug delivery, gene therapy, and cell membrane research. This guide provides a comprehensive, data-driven comparison of three prominent EPCs: 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC), 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC), and 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC). By examining their physicochemical properties, performance in key applications, and their influence on cellular signaling, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal EPC for their specific research needs.

Physicochemical Properties: A Foundation for Function

The length of the acyl chains in EPCs directly influences their physical characteristics, which in turn dictates their behavior in aqueous environments and their interaction with cell membranes. Key physicochemical properties are summarized below.

Property12:0 EPC (DLPC)14:0 EPC (DMPC)16:0 EPC (DPPC)
Molecular Formula C₃₄H₆₉ClNO₈PC₃₈H₇₇ClNO₈PC₄₂H₈₅ClNO₈P
Molecular Weight ( g/mol ) 686.4[1]742.447[2]798.553[3]
Phase Transition Temperature (Tm) -2°C24°C41°C[4]
Critical Micelle Concentration (CMC) ~90 nM~6 nM~0.46 nM

Note: Phase transition temperatures and critical micelle concentrations are for the corresponding diacylphosphatidylcholines (PC), which are expected to be very similar to the ethylphosphocholines (EPC) as these properties are primarily determined by the acyl chains.

Performance Comparison: Transfection Efficiency and Biological Activity

The performance of EPCs in biological systems is a critical consideration for their application in transfection and as immunomodulators. The acyl chain length has been shown to have a significant and sometimes opposing effect on in vitro and in vivo performance.

Performance Metric12:0 EPC14:0 EPC16:0 EPC
In Vitro Transfection Efficiency LowerIntermediateHigher
In Vivo Transfection Efficiency HigherIntermediateLower
Immunostimulatory Activity More PotentMore PotentLess Potent
Cytotoxicity Generally lowGenerally lowGenerally low

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are standard protocols for the preparation of liposomes using EPCs and for cationic lipid-mediated cell transfection.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is widely used for the preparation of multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.

Materials:

  • 12:0, 14:0, or 16:0 EPC

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of EPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer of choice. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • For the formation of small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator.

    • For the formation of large unilamellar vesicles (LUVs) with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size using a mini-extruder.

Protocol 2: Cationic Lipid-Mediated DNA Transfection

This protocol outlines a general procedure for transfecting eukaryotic cells with plasmid DNA using EPC-based liposomes.

Materials:

  • EPC-based liposome suspension

  • Plasmid DNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Adherent eukaryotic cells in culture

  • Complete cell culture medium

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of Lipid-DNA Complexes (Lipoplexes):

    • In a sterile tube, dilute the plasmid DNA in a serum-free medium.

    • In a separate sterile tube, dilute the EPC-based liposome suspension in a serum-free medium.

    • Combine the diluted DNA and the diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Signaling Pathway Involvement: The MAPK Pathway

Lysophosphatidylcholines (LPCs), which share structural similarities with EPCs, are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the MAPK pathway by these lipids is believed to be mediated through G-protein coupled receptors and receptor tyrosine kinases, leading to the downstream activation of key kinases like ERK1/2, JNK, and p38.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC activates RTK RTK Ras Ras RTK->Ras activates p38 p38 RTK->p38 activates JNK JNK RTK->JNK activates PKC PKC PLC->PKC activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates Transcription Gene Expression (Proliferation, Inflammation) ERK->Transcription PKC->Raf activates p38->Transcription JNK->Transcription LPC 12:0, 14:0, or 16:0 EPC LPC->GPCR LPC->RTK

References

Evaluating the Stability of 14:0 EPC Chloride Liposomes in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of liposomal drug delivery systems in the bloodstream is a critical determinant of their therapeutic efficacy. Upon intravenous administration, liposomes interact with a multitude of serum components, which can lead to their destabilization, premature drug release, and rapid clearance from circulation. This guide provides a comparative evaluation of the stability of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes in serum, benchmarked against alternative lipid formulations. The information presented herein is supported by experimental data and detailed protocols to aid in the design and assessment of liposomal drug carriers.

Comparative Stability of Liposomal Formulations in Serum

The stability of liposomes in serum is significantly influenced by their lipid composition. Factors such as lipid chain length, headgroup charge, and the inclusion of stabilizing components like cholesterol or polyethylene glycol (PEG) play pivotal roles. 14:0 EPC is a cationic lipid, and such liposomes are known to interact strongly with negatively charged serum proteins, which can lead to aggregation and rapid clearance.[1][2] Formulations containing Egg Phosphatidylcholine (EPC) have also been noted for their relative instability in blood, leading to faster drug release.[3]

In contrast, liposomes formulated with saturated phospholipids, cholesterol, and PEGylated lipids generally exhibit enhanced stability. Cholesterol is known to increase the packing of phospholipids, thereby reducing their removal by plasma high-density lipoproteins and preserving the liposome's integrity in serum.[4] The incorporation of sphingomyelin can also decrease the rate of lipid transfer to HDL, leading to increased stability. Furthermore, PEGylation creates a protective layer that sterically hinders the interaction with serum proteins, prolonging circulation time.

Below is a summary of the serum stability of various liposomal formulations, providing a basis for comparison with 14:0 EPC chloride liposomes.

Liposome FormulationKey FeaturesSerum Stability PerformanceReference
This compound (Cationic) Cationic surface chargeProne to interaction with negatively charged serum proteins, leading to aggregation and instability.[1][2] Generally considered less stable in serum compared to neutral or sterically shielded liposomes.[1][2]
Egg PC (EPC) based Composed of natural, unsaturated phospholipidsUnstable in blood, with most of the encapsulated drug being released within 24 hours.[3][3]
DMPE/DPPG/Cholesterol (1:2:1) Anionic, contains cholesterolHigh stability with a half-leakage time (t½) of 56.35 hours in 100% Fetal Calf Serum (FCS).[5][5]
DLPE/DOPS/Cholesterol (1:1:1) Anionic, contains cholesterolModerate stability with a t½ of 17 hours in 100% FCS.[5][5]
DSPC/Cholesterol Saturated lipid, contains cholesterolGenerally high stability due to the saturated acyl chains and the presence of cholesterol.[6][6]
PEGylated Liposomes (e.g., Doxil®) Surface modified with PEG"Stealth" properties reduce protein binding and opsonization, leading to long circulation times and high stability in serum.[3][7][3][7]

Experimental Protocols

To quantitatively assess the stability of liposomal formulations in serum, the following experimental protocols are commonly employed.

Carboxyfluorescein (CF) Leakage Assay

This assay measures the integrity of the liposomal membrane by quantifying the leakage of an encapsulated fluorescent dye.

Principle: At high concentrations inside the liposomes, the fluorescence of carboxyfluorescein is self-quenched. Upon leakage into the surrounding medium, the dye is diluted, leading to an increase in fluorescence intensity.

Methodology:

  • Liposome Preparation with Entrapped CF:

    • Prepare a lipid film of the desired composition (e.g., this compound with or without cholesterol).

    • Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4). The pH should be carefully adjusted to ensure CF is soluble.[8]

    • Subject the hydrated lipid suspension to sonication or extrusion to form liposomes of a defined size.

    • Remove unencapsulated CF by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[8]

  • Incubation in Serum:

    • Add a known amount of the CF-loaded liposomes to fetal bovine serum (FBS) or human serum to achieve the desired lipid-to-serum ratio (e.g., 0.33 mg lipid/ml serum).[5]

    • Incubate the mixture at 37°C.

  • Fluorescence Measurement:

    • At predetermined time points, take an aliquot of the liposome-serum mixture and dilute it significantly in buffer.

    • Measure the fluorescence intensity (Ft) using a spectrofluorometer (excitation λ ≈ 490 nm, emission λ ≈ 520 nm).

    • To determine the maximum fluorescence (Fmax) corresponding to 100% leakage, add a detergent (e.g., Triton X-100) to another aliquot to completely disrupt the liposomes.[9]

    • The fluorescence of intact liposomes in buffer can be used as the baseline (F0).

  • Calculation of Percent Leakage:

    • Percent Leakage (%) = [(Ft - F0) / (Fmax - F0)] * 100

Dynamic Light Scattering (DLS) for Aggregation Assessment

DLS is used to monitor changes in the size and size distribution of liposomes upon incubation with serum, which is indicative of aggregation.

Methodology:

  • Liposome Preparation:

    • Prepare liposomes of the desired composition and size as described above (without CF).

  • Incubation in Serum:

    • Mix the liposomal suspension with serum at a defined concentration.

    • Incubate the mixture at 37°C.

  • DLS Measurement:

    • At various time intervals, take an aliquot of the mixture and dilute it appropriately for DLS analysis. It is crucial to find a suitable dilution to avoid multiple scattering effects while still having enough signal.[10]

    • Measure the average particle size (Z-average) and the polydispersity index (PDI).

  • Data Analysis:

    • An increase in the Z-average and/or PDI over time indicates liposome aggregation, suggesting instability in serum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating liposome stability in serum.

G cluster_prep Liposome Preparation cluster_incubation Serum Incubation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_lipids Prepare Lipid Film (e.g., this compound) hydrate Hydrate with Buffer (with or without CF) prep_lipids->hydrate size Sonication / Extrusion hydrate->size purify Purify Liposomes (remove free CF) size->purify incubate Incubate Liposomes with Serum at 37°C purify->incubate leakage Carboxyfluorescein Leakage Assay incubate->leakage dls Dynamic Light Scattering (DLS) incubate->dls leak_data Calculate % Leakage (Membrane Integrity) leakage->leak_data size_data Analyze Particle Size & PDI (Aggregation) dls->size_data

References

A Comparative Structural Analysis of 14:0 EPC Chloride and Other Phospholipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug delivery, the rational design of lipid-based nanoparticles is paramount for achieving optimal therapeutic efficacy and safety. Among the diverse array of lipids utilized, cationic phospholipids play a crucial role in the formulation of liposomes for the delivery of nucleic acids and other therapeutic agents. This guide provides a comprehensive structural and functional comparison of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride), a synthetic cationic lipid, with other widely used phospholipids. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in making informed decisions for their formulation development.

Structural and Physicochemical Properties: A Comparative Overview

The unique structural features of this compound, particularly the ethyl group on the phosphate, impart distinct physicochemical properties compared to its natural phosphatidylcholine (PC) analogue, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and other common phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). These properties, including phase transition temperature (Tm) and critical micelle concentration (CMC), are critical determinants of liposome stability, fluidity, and drug release characteristics.

PropertyThis compound (C38H77ClNO8P)1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
Molecular Weight 742.45 g/mol 677.93 g/mol 734.04 g/mol
Acyl Chain Composition 14:0 (Myristoyl)14:0 (Myristoyl)16:0 (Palmitoyl)
Headgroup Ethylphosphocholine (Cationic)Phosphocholine (Zwitterionic)Phosphocholine (Zwitterionic)
Phase Transition Temp (Tm) Not explicitly found, but expected to be similar to or slightly lower than DMPC due to the ethyl group.23 °C[1][2]41 °C[1][2]
Critical Micelle Conc. (CMC) Not explicitly found. Cationic nature may influence CMC.6 nM[3]Not applicable (forms bilayers)
Biodegradability Yes[4][5]YesYes
Toxicity Stated to have low toxicity[4][5]Generally considered biocompatible.Generally considered biocompatible.

Note: Specific experimental values for the phase transition temperature and critical micelle concentration of this compound were not found in the reviewed literature. The values for DMPC are provided as a close structural comparison.

Experimental Protocols for Structural Analysis

The characterization of phospholipids and the liposomes they form is crucial for understanding their behavior and performance in drug delivery systems. Below are detailed methodologies for key experiments used in their structural analysis.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Protocol:

  • Lipid Film Formation: Dissolve this compound and any other lipids (e.g., a helper lipid like DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[6]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[6]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm.[6]

  • Sizing (Optional): To obtain unilamellar vesicles of a defined size, the resulting MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[6]

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials.

Protocol:

  • Sample Preparation: Prepare a liposome suspension at a known concentration (e.g., 1-5 mg/mL) in a suitable buffer.

  • DSC Analysis: Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it. An identical pan containing only the buffer is used as a reference.

  • Heating and Cooling Cycles: Place the sample and reference pans in the DSC instrument. Heat the sample at a controlled rate (e.g., 5 °C/min) over a temperature range that encompasses the expected phase transition.[7]

  • Data Analysis: The phase transition temperature (Tm) is identified as the peak temperature of the endothermic transition in the DSC thermogram, where the lipid bilayer transitions from a gel-like to a liquid-crystalline phase.[7][8]

Structural Characterization by Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the chemical structure and molecular vibrations within the lipid bilayer.

Protocol:

  • Sample Preparation: A small aliquot of the liposome suspension is deposited on a suitable substrate, such as a calcium fluoride (CaF2) disk, and air-dried.[9]

  • Spectra Acquisition: Acquire Raman spectra using a Raman microscope with a specific laser excitation wavelength (e.g., 532 nm or 785 nm).[9] The spectra are typically collected in the "fingerprint" region (e.g., 500-1800 cm⁻¹) and the C-H stretching region (e.g., 2700-3200 cm⁻¹).[9]

  • Data Analysis: Analyze the positions, intensities, and widths of the Raman bands to obtain information on the conformational order of the acyl chains, headgroup interactions, and overall lipid packing. For example, the ratio of the intensities of the symmetric and asymmetric CH2 stretching bands is sensitive to the trans/gauche isomerization of the acyl chains and can be used to monitor phase transitions.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and biological interactions of this compound-based liposomes, the following diagrams are provided.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Aqueous Buffer Sizing Sizing Hydration->Sizing Extrusion/Sonication DSC DSC Sizing->DSC Tm Determination Raman Raman Sizing->Raman Structural Analysis DLS DLS Sizing->DLS Size & Zeta Potential In vitro/In vivo Studies In vitro/In vivo Studies DLS->In vitro/In vivo Studies

Experimental workflow for liposome preparation and characterization.

Cationic_Liposome_Gene_Delivery cluster_cellular Cellular Uptake and Gene Expression Cationic Lipoplex Cationic Lipoplex Cell Membrane Cell Membrane Cationic Lipoplex->Cell Membrane Electrostatic Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape pH drop Cytosol Cytosol Endosomal Escape->Cytosol Nuclear Entry Nuclear Entry Cytosol->Nuclear Entry Transcription Transcription Nuclear Entry->Transcription Translation Translation Transcription->Translation mRNA Protein Expression Protein Expression Translation->Protein Expression

Simplified signaling pathway of cationic liposome-mediated gene delivery.

Conclusion

This compound presents a promising synthetic cationic lipid for drug delivery applications, offering the benefits of biodegradability and reportedly low toxicity.[4][5] Its structural similarity to DMPC suggests comparable physicochemical properties, although further experimental validation is required to fully elucidate its behavior in lipid bilayers. The ethyl modification on the phosphate headgroup introduces a permanent positive charge, which is advantageous for complexing with negatively charged therapeutics like nucleic acids. However, this permanent cationic nature can also be a source of toxicity, a factor that needs careful evaluation in any formulation.

Researchers are encouraged to utilize the detailed experimental protocols provided herein to thoroughly characterize their this compound-based formulations and to benchmark their performance against other well-established phospholipids. A comprehensive understanding of the structural and functional characteristics of these lipid nanoparticles will undoubtedly accelerate the development of safer and more effective drug delivery systems.

References

A Comparative Guide to the Cytotoxicity of 14:0 EPC Chloride and Other Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. Cationic lipids, such as 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride), have emerged as valuable non-viral vectors for this purpose. A critical parameter for any transfection reagent is its cytotoxicity, as high toxicity can compromise experimental results and therapeutic applications. This guide provides a comparative overview of the cytotoxicity of this compound and other commonly used transfection reagents, supported by available data and detailed experimental protocols.

Overview of this compound

This compound is a cationic lipid composed of a phosphocholine headgroup, a glycerol backbone, and two 14-carbon myristoyl fatty acid chains. It is often cited for its biocompatibility, with manufacturers describing it as having low toxicity and being biodegradable.[1] As a member of the O-alkyl phosphatidylcholine family, it represents a class of cationic lipids derived from biological metabolites linked by ester bonds.[1]

Quantitative Comparison of Cytotoxicity

Direct, head-to-head comparative studies quantifying the cytotoxicity of this compound against other common transfection reagents are limited in publicly available literature. However, we can synthesize data from various studies to provide a comparative perspective. The following table summarizes the reported cytotoxicity of several widely used transfection reagents. For this compound, qualitative descriptions from manufacturers and data from studies on structurally similar lipids are included to provide context.

Transfection ReagentCell Line(s)AssayKey Findings on CytotoxicityReference(s)
This compound Not specifiedNot specifiedDescribed as having low toxicity and being biodegradable .[1]
Structurally Similar Lipid: DMPCCHOTrypan BlueFormulations with DMPC showed variable, but in some cases, low cytotoxicity.[2]
Lipofectamine 2000T47D, MCF-10AMTT AssayIncreased concentrations led to significantly decreased cell viability in T47D cells.[3]
CHO, HEK293XTT AssayShowed higher cytotoxicity compared to Turbofect in all three tested cell lines.
Lipofectamine 3000CHO-K1, HEK293XTT AssayCan be cytotoxic, particularly in H9T-cells.
FuGENE HDMEFsTrypan BlueNo significant cytotoxicity was observed at the tested concentrations.[4]
jetPEIMEFsTrypan BlueNo significant cytotoxicity was observed at the tested concentrations.[4]
In-house Cationic Lipids (e.g., spermine-C14)HeLaMTT AssayLiposomes with a spermine head group and C14 acyl chain demonstrated low cytotoxicity, with cell viability >80%.[5]

Note: The cytotoxicity of any transfection reagent is highly dependent on the cell type, concentration of the reagent, and the duration of exposure. The data presented should be considered in the context of the specific experimental conditions of the cited studies.

Experimental Protocols

Standardized assays are crucial for the accurate assessment and comparison of transfection reagent cytotoxicity. Below are detailed methodologies for two of the most common assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: Expose the cells to a range of concentrations of the transfection reagent-nucleic acid complexes. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that is relevant to the transfection experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Addition of MTT: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]

  • Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[8]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with transfection reagents.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).[9]

  • Incubation: Incubate the plate for the desired experimental duration.

  • Sample Collection: After incubation, centrifuge the plate (if working with suspension cells or to pellet any detached cells) and carefully transfer the cell culture supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8]

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cytotoxicity assessment and the cellular response to cationic lipids, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_complexes Prepare Transfection Reagent/ Nucleic Acid Complexes add_complexes Add Complexes to Cells prepare_complexes->add_complexes incubate Incubate (e.g., 24-48h) add_complexes->incubate add_reagent Add Assay Reagent (e.g., MTT or LDH substrate) incubate->add_reagent incubate_assay Incubate for Reaction add_reagent->incubate_assay measure Measure Absorbance incubate_assay->measure calculate Calculate % Cell Viability or % Cytotoxicity measure->calculate

Caption: Experimental workflow for assessing transfection reagent cytotoxicity.

signaling_pathway cationic_lipid Cationic Lipid Complex cell_membrane Cell Membrane cationic_lipid->cell_membrane Interaction mitochondria Mitochondria cationic_lipid->mitochondria Internalization membrane_disruption Membrane Disruption cell_membrane->membrane_disruption apoptosis Apoptosis membrane_disruption->apoptosis mmp_decrease Decreased Mitochondrial Membrane Potential (MMP) mitochondria->mmp_decrease ros_increase Increased Reactive Oxygen Species (ROS) mitochondria->ros_increase caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) mmp_decrease->caspase_activation ros_increase->caspase_activation caspase_activation->apoptosis

Caption: Generalized signaling pathway for cationic lipid-induced cytotoxicity.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 14:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of 14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid commonly utilized in the formulation of liposomes for drug delivery applications. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Chemical and Physical Properties

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 186492-53-5[1][2]
Molecular Formula C₃₈H₇₇ClNO₈P[1][3]
Molecular Weight 742.45 g/mol [1][2][3]
Form Powder[2]
Storage Temperature -20°C[2][4]
Purity >99%[2]

Health and Safety Information

While 14:0 EPC is noted for its low toxicity and biodegradability, it is crucial to handle it with care.[2][5][6] The material can be destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[7] Symptoms of exposure may include a cough, shortness of breath, headache, and nausea.[7]

Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[8]

  • Eye Protection: Use safety glasses or goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all national and local regulations.[7] The following protocol provides a general framework for proper disposal.

  • Initial Assessment:

    • Determine if the this compound waste is contaminated with any other hazardous materials.

    • If contaminated, the disposal procedure must account for the hazards of all constituents.

  • Containerization:

    • Leave the chemical waste in its original container whenever possible.[7]

    • If transferring is necessary, use a clearly labeled, sealed, and appropriate waste container. The container should be resistant to corrosion.[7]

    • Do not mix this compound waste with other waste streams.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride".

    • Include the date of waste generation.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure and away from general laboratory traffic.

  • Waste Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[7]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Handle uncleaned containers as you would the product itself.[7]

  • Spill Management:

    • In the event of a spill, avoid substance contact and ensure the area is well-ventilated.[7]

    • Do not let the product enter drains.[7][8]

    • Absorb the spillage with a liquid-absorbent material (e.g., Chemizorb®).[7]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated separate_waste Keep waste in original or properly labeled container. Do not mix with other waste. is_contaminated->separate_waste No assess_contaminants Assess hazards of all contaminants. is_contaminated->assess_contaminants Yes label_container Label container with 'Hazardous Waste' and full chemical name. separate_waste->label_container follow_mixed_protocol Follow disposal protocol for mixed hazardous waste. assess_contaminants->follow_mixed_protocol follow_mixed_protocol->label_container store_waste Store in designated hazardous waste area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 14:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 14:0 EPC chloride.

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (chloride salt), or this compound, is a valuable cationic lipid utilized in the formation of liposomes for drug delivery applications. While it is noted for its low toxicity and biodegradability, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on information from safety data sheets.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. Follow proper glove removal technique to avoid skin contact.[1][2]
Body Protection A standard laboratory coat is recommended. For situations with a risk of splashing, consider a chemically resistant apron or suit.[1]
Respiratory Not typically required under normal handling conditions with adequate ventilation. If dusts are generated, use a NIOSH-approved respirator.

Operational Plan for Handling this compound

Adherence to a standardized operational workflow is critical for minimizing risk and ensuring procedural consistency.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated handling area, such as a chemical fume hood, particularly when working with the powdered form to avoid dust formation.[1]

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Don the appropriate personal protective equipment as outlined in the table above.

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any airborne particles.

  • If creating a solution, add the this compound to the solvent slowly to avoid splashing.

  • Handle with care to prevent the formation of dust and aerosols.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2]

4. Storage:

  • Store this compound in a tightly closed container in a dry and cool place.[1]

  • The recommended storage temperature is -20°C.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated. These materials should be collected in a designated, sealed container and disposed of as hazardous waste.

  • Empty Containers: Even if a container appears empty, it may contain residual product. Treat empty containers as hazardous waste and dispose of them accordingly.

Experimental Workflow for Safe Handling

To visualize the procedural flow of handling this compound safely, the following diagram outlines the key steps from preparation to disposal.

G prep Preparation & Engineering Controls ppe Don Personal Protective Equipment prep->ppe handling Handling of this compound ppe->handling weighing Weighing (in ventilated enclosure) handling->weighing solution Solution Preparation handling->solution spill Spill or Exposure Occurs handling->spill storage Proper Storage weighing->storage solution->storage first_aid Administer First Aid spill->first_aid first_aid->handling Resume with caution disposal Waste Disposal storage->disposal contaminated_materials Dispose of Contaminated Materials disposal->contaminated_materials unused_product Dispose of Unused Product disposal->unused_product

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.